2-Phenylbutan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUAQSDHCZRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20569-45-3 | |
| Record name | Phenethylamine, beta-ethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
2-Phenylbutan-1-amine hydrochloride physical and chemical properties
An In-depth Technical Guide to 2-Phenylbutan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a compound of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science. Structurally related to the phenethylamine class of compounds, it serves as a critical reference standard and building block in drug discovery and development. This document elucidates its core physical and chemical properties, details methodologies for its synthesis and characterization, and discusses its pharmacological context and safety profile. The information herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.
Nomenclature, Structure, and Identification
Clarity in nomenclature is paramount, as several isomers of phenylbutanamine exist, each with potentially distinct properties. The subject of this guide is specifically 2-Phenylbutan-1-amine, also known by its systematic IUPAC name and synonyms.
-
Synonyms: β-Ethylphenethylamine hydrochloride[1]
-
CAS Number: 20569-45-3 (for the hydrochloride salt)[2]; 33603-06-4 (for the free base)[1]
-
Molecular Weight: 185.7 g/mol [3]
The structure features a primary amine attached to a butyl chain at position 1, with a phenyl group substituent at position 2. The presence of a chiral center at the second carbon (C2) means the compound can exist as (R)- and (S)-enantiomers. The hydrochloride salt form significantly enhances its aqueous solubility, making it more amenable for pharmacological and laboratory use.[4]
Physicochemical Properties
The physical properties of this compound are summarized below. These data are essential for designing experimental protocols, including dissolution for bioassays, formulation, and analytical method development.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [3][5] |
| Molecular Formula | C₁₀H₁₆ClN | [2][3][4] |
| Formula Weight | 185.7 g/mol | [3] |
| Solubility | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLPBS (pH 7.2): ~5 mg/mL | [3][5] |
| pKa | Estimated ~10.0 (based on similar amine structures) | [6] |
| Boiling Point (Free Base) | 228-232 °C | [6] |
Synthesis and Purification
The synthesis of this compound is typically a multi-step process. A common and effective route involves the reduction of a nitrile precursor, followed by conversion to the hydrochloride salt. This method ensures high purity and yield, which is critical for its use as an analytical reference standard.
Synthesis of the Free Base (Illustrative Protocol)
A robust method for synthesizing the free amine is the catalytic hydrogenation of 2-phenylbutanenitrile.
-
Reaction Setup: A pressure-rated hydrogenation vessel is charged with 2-phenylbutanenitrile, a suitable solvent such as ethanol, and a palladium-on-carbon (Pd/C) catalyst.
-
Acidification: Concentrated hydrochloric acid is added to the mixture.[7]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 75-80 psi. The reaction mixture is heated to 50-65°C and agitated for several hours until hydrogen uptake ceases.[7]
-
Workup: After cooling and depressurization, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate contains the desired this compound.
Formation and Isolation of the Hydrochloride Salt
If starting from the isolated free base, or for purification purposes, the hydrochloride salt is formed via a straightforward acid-base reaction. The insolubility of the salt in nonpolar organic solvents is exploited for its isolation.
Experimental Protocol:
-
Dissolution: Dissolve the crude 2-Phenylbutan-1-amine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.[8]
-
Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (typically as a solution in the chosen solvent) to the amine solution.[8]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a crystalline solid. Cooling the mixture can enhance the yield.[8]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold, fresh solvent to remove residual impurities.[8]
-
Drying: Dry the final product under a vacuum to yield pure this compound.[7]
Caption: General workflow for the synthesis of the hydrochloride salt.[8]
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key expected signals include:
-
A complex multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.[9][10]
-
Signals for the protons on the carbon adjacent to the nitrogen (~2.3-3.0 ppm), which are deshielded by the electron-withdrawing amine group.[11]
-
A broad signal for the amine protons (-NH₃⁺), typically between 0.5-5.0 ppm, whose chemical shift is concentration-dependent. This signal disappears upon a D₂O shake.[11]
-
Aliphatic signals for the ethyl group protons.
-
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons. The carbon directly bonded to the nitrogen atom is expected to appear in the 10-65 ppm range.[11]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For the primary amine salt, a broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of the R-NH₃⁺ stretch. The two N-H stretching bands typical of a free primary amine (3300-3500 cm⁻¹) will be absent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base.
-
Molecular Ion: The molecular ion peak [M]⁺ for the free base (C₁₀H₁₅N) will be observed at an m/z of 149.[1][12]
-
Fragmentation: The primary fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.
Analytical Workflow for Quality Control
A standard workflow for confirming the identity and purity of a batch of this compound involves multiple orthogonal techniques.
Caption: A logical workflow for the analytical characterization of the compound.
Chemical Reactivity
The chemical reactivity is dominated by the primary amine functional group. This group is nucleophilic and can participate in a variety of classical organic reactions, making it a useful synthetic intermediate.[4]
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to yield amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Pharmacological Context and Biological Activity
This compound belongs to the phenethylamine class, which includes many stimulants and psychoactive compounds.
-
Structural Analogue: It is a structural analogue of amphetamine and is characterized by an ethyl group at the alpha position relative to the nitrogen.[3]
-
Stimulant Properties: Related isomers have been shown to possess central nervous system (CNS) stimulant properties. The D-isomer of the related compound 2-amino-1-phenylbutane weakly mimics the signaling properties of D-amphetamine in animal discrimination analyses.[3]
-
Research and Forensic Applications: Due to its potential as a recreational or designer drug, this compound is primarily intended for use as an analytical reference standard in forensic and research settings.[3][5] Its physiological and toxicological properties are not fully elucidated.[5]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. The GHS hazard classifications for the free base and related amine hydrochlorides provide a strong basis for a cautious approach.
-
GHS Hazard Classification (based on related compounds):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[14]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]
-
Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eyewash station are readily available.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Conclusion
This compound is a well-defined chemical entity with significant applications in controlled substance analysis and pharmacological research. Its synthesis via nitrile reduction and subsequent salt formation is a reliable method for producing high-purity material. A comprehensive analytical approach combining chromatography and spectroscopy is essential for its unambiguous characterization. As a structural analogue of amphetamine, it warrants careful handling according to established safety protocols. This guide provides the foundational technical knowledge required for its effective and safe use in a professional research environment.
References
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2-Amino-1-phenylbutane | C10H15N | CID 103771 . PubChem. [Link]
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(S)-2-Phenylbutylamine | C10H15N | CID 209841 . PubChem. [Link]
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This compound - C10H16ClN . Chemspace. [Link]
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Spectroscopy of Amines . Chemistry LibreTexts. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki. [Link]
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The Application of a Desktop NMR Spectrometer in Drug Analysis . National Institutes of Health (NIH). [Link]
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Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy . National Institutes of Health (NIH). [Link]
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2-Phenylbutan-1-amine hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-Phenylbutan-1-amine hydrochloride, a chiral amine with significant relevance in medicinal chemistry and pharmacological research. As a homolog of amphetamine, its stimulant properties and interaction with monoamine transporters make it a compound of interest for drug development professionals. This document, intended for a scientific audience, delves into its chemical identity, synthesis, analytical characterization, and pharmacological profile, offering both theoretical insights and practical methodologies.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as α-ethylphenethylamine hydrochloride, is the hydrochloride salt of a primary amine featuring a phenyl group attached to the second carbon of a butane chain. The presence of a chiral center at the C2 position means it can exist as two distinct enantiomers, which may exhibit different biological activities.[1] The hydrochloride salt form enhances its water solubility, a crucial factor for its application in pharmacological studies.[1]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 20569-45-3 | |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | [1] |
| IUPAC Name | 2-phenylbutan-1-amine;hydrochloride | |
| Synonyms | α-Ethylphenethylamine hydrochloride, Butanphenamine hydrochloride | [2] |
| Appearance | Crystalline solid | [2] |
Section 2: Synthesis of this compound
The primary synthetic route to 2-Phenylbutan-1-amine is through the reductive amination of 1-phenyl-2-butanone. This well-established method in amine synthesis involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.
Causality of Experimental Choices:
The choice of reductive amination is predicated on its efficiency and the ready availability of the starting materials. The ketone, 1-phenyl-2-butanone, provides the core carbon skeleton, while ammonia serves as the nitrogen source for the primary amine. A reducing agent is then necessary to convert the C=N bond of the in-situ formed imine to a C-N single bond. The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and solubility.
Visualizing the Synthesis Workflow:
Caption: Workflow for the synthesis and purification of 2-Phenylbutan-1-amine HCl.
Detailed Experimental Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1-Phenyl-2-butanone
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-butanone (1 equivalent) in anhydrous methanol. Add an excess of the ammonia source, such as ammonium acetate (e.g., 10 equivalents). Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Reduction:
-
Using Sodium Cyanoborohydride: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise, ensuring the temperature remains low. Allow the reaction to warm to room temperature and stir overnight. Sodium cyanoborohydride is a preferred laboratory-scale reducing agent due to its selectivity for the imine over the ketone.
-
Using Catalytic Hydrogenation: Alternatively, the imine can be reduced using hydrogen gas in the presence of a catalyst like palladium on carbon. This method is often employed in larger-scale syntheses and requires specialized hydrogenation equipment.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding an acidic solution (e.g., dilute HCl) to neutralize any remaining reducing agent and hydrolyze any unreacted imine.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (e.g., pH > 12) to deprotonate the amine hydrochloride and liberate the free amine.
-
Extract the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-phenylbutan-1-amine free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free amine in a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove any remaining impurities.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.
-
Section 3: Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include:
-
A multiplet in the aromatic region (approx. 7.1-7.4 ppm) corresponding to the five protons of the phenyl group.
-
Signals for the protons on the butane chain, with their chemical shifts and splitting patterns being indicative of their position relative to the phenyl and amine groups. The benzylic proton (at C2) would likely appear as a multiplet. The protons of the aminomethyl group (CH₂NH₂) would also be a multiplet. The ethyl group protons would present as a triplet and a quartet.
-
A broad signal for the amine protons (-NH₃⁺), which may exchange with deuterated solvents.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Expected signals would include:
-
Signals for the aromatic carbons, with the ipso-carbon (the one attached to the butane chain) being distinct from the others.
-
Signals for the four carbons of the butane chain, with their chemical shifts influenced by the attached phenyl and amine groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ characteristic of the ammonium salt (-NH₃⁺).
-
C-H stretching: Signals for aromatic and aliphatic C-H bonds will be observed.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
N-H bending: An absorption band around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 2-phenylbutan-1-amine, the molecular ion peak would be expected at m/z 149. Common fragmentation patterns for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
Visualizing the Characterization Workflow:
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Section 4: Pharmacological Profile and Mechanism of Action
2-Phenylbutan-1-amine is classified as a stimulant of the phenethylamine and amphetamine chemical classes. Its pharmacological effects are primarily attributed to its interaction with monoamine transporters.
Mechanism of Action:
2-Phenylbutan-1-amine acts as a norepinephrine-dopamine releasing agent (NDRA). It interacts with the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these neurotransmitters from presynaptic neurons. This action is similar to that of amphetamine, although with reported lower potency. The increased levels of norepinephrine and dopamine in the synaptic cleft are responsible for its stimulant effects on the central nervous system.
Pharmacological Effects:
As a central nervous system stimulant, 2-Phenylbutan-1-amine can produce effects such as increased alertness, energy, and focus. Its potential for abuse has been noted, and it has been identified as a recreational drug.[2] The D-isomer of the compound has been shown to partially substitute for D-amphetamine in animal studies, suggesting similar signaling and stimulant properties.[2]
Toxicology and Safety:
Limited specific toxicological data for this compound is publicly available. However, based on its structural similarity to amphetamine and other phenethylamines, it is expected to have a similar hazard profile. General hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.
Section 5: Applications in Research and Drug Development
The primary application of this compound is in the field of scientific research. Its properties as a norepinephrine-dopamine releasing agent make it a useful tool for studying the function of these neurotransmitter systems. In drug development, it can serve as a lead compound or a reference standard in the development of new therapeutics targeting the central nervous system, particularly for conditions where modulating norepinephrine and dopamine levels is beneficial. Its chiral nature also makes it a subject of interest for studies on stereoselectivity in drug-receptor interactions.
References
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Chemspace. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Phenylbutan-1-amine, HCl, 95% Purity, C10H16ClN, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-phenylbutane. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Phenylbutylamine. Retrieved from [Link]
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precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]
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Grokipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]
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Chegg. (2019). The H NMR of 2-phenylbutane is shown below. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
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Technical Guide: Synthesis and Characterization of (S)-2-Phenylbutan-1-amine Hydrochloride
Executive Summary
(S)-2-Phenylbutan-1-amine hydrochloride (also known as (S)-
This guide details a robust, scalable synthetic route starting from the chiral pool material (S)-(+)-2-phenylbutyric acid . Unlike resolution-based methods which suffer from maximum 50% yields, this stereospecific synthesis preserves the chiral center, ensuring high enantiomeric excess (ee). The protocol includes detailed characterization metrics (NMR, IR, Polarimetry) and a self-validating quality control workflow.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | (2S)-2-phenylbutan-1-amine hydrochloride |
| Common Name | (S)-2-Phenylbutylamine HCl; (S)- |
| CAS Number | 33603-06-4 (Free Base); Salt form requires custom synthesis verification |
| Molecular Formula | C |
| Molecular Weight | 149.23 (Free Base) / 185.69 (HCl Salt) |
| Chiral Center | C2 (S-configuration) |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane) |
Retrosynthetic Analysis
The most reliable pathway to the (S)-enantiomer avoids the ambiguity of asymmetric hydrogenation by utilizing a defined chiral precursor. We disconnect the C1-N bond to the amide, which traces back to the carboxylic acid.
Figure 1: Retrosynthetic strategy leveraging the chiral pool.
Experimental Protocol
Stage 1: Synthesis of (S)-2-Phenylbutyramide
Objective: Convert the carboxylic acid to the amide without racemization.
-
Reagents: (S)-(+)-2-Phenylbutyric acid (1.0 eq), Thionyl chloride (1.5 eq), Ammonium hydroxide (excess), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-2-phenylbutyric acid in anhydrous DCM under nitrogen.
-
Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF.
-
Reflux for 2 hours to form the acid chloride. Monitor by TLC (conversion to non-polar spot).
-
Cool to 0°C and concentrate in vacuo to remove excess SOCl
. -
Redissolve residue in DCM and add dropwise to a stirred, cold (0°C) solution of concentrated ammonium hydroxide (28%).
-
Stir for 1 hour. The amide will precipitate or remain in the organic layer depending on concentration.
-
Workup: Extract with DCM, wash with water and brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from ethanol/water if necessary.
-
Checkpoint: Melting point should be sharp (approx. 78-80°C for racemic; verify S-isomer specific MP).
-
Stage 2: Reduction to (S)-2-Phenylbutan-1-amine
Objective: Reduce the carbonyl group to a methylene group.
-
Reagents: (S)-2-Phenylbutyramide (1.0 eq), Lithium Aluminum Hydride (LiAlH
, 2.5 eq), Anhydrous THF. -
Procedure:
-
Suspend LiAlH
in anhydrous THF under argon atmosphere. Cool to 0°C. -
Dissolve the amide from Stage 1 in anhydrous THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.
-
Heat to reflux for 12–18 hours. The solution typically turns grey/white.
-
Fieser Workup: Cool to 0°C. Carefully quench by adding:
-
mL water (per
g LiAlH ) - mL 15% NaOH
- mL water
-
mL water (per
-
Stir until a granular white precipitate forms. Filter through Celite.
-
Concentrate the filtrate to obtain the crude amine oil.
-
Stage 3: Hydrochloride Salt Formation
Objective: Stabilize the amine and purify via crystallization.
-
Reagents: Crude Amine, HCl in Diethyl Ether (2.0 M) or Dioxane (4.0 M).
-
Procedure:
-
Dissolve the crude amine oil in a minimal amount of dry diethyl ether or ethanol.
-
Cool to 0°C. Add HCl solution dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Filter the solid and wash with cold ether.
-
Recrystallization: Dissolve in hot isopropanol/ethanol and cool slowly to maximize crystal quality and enantiopurity.
-
Characterization & Quality Control
Spectroscopic Profile (Expected Data)
H NMR (400 MHz, DMSO-d-
8.15 (br s, 3H, -NH
) – Ammonium protons exchangeable with D O. - 7.35–7.20 (m, 5H, Ar-H) – Phenyl ring protons.
-
3.05 (dd,
Hz, 1H, -CH -N) – Diastereotopic methylene proton. -
2.90 (dd,
Hz, 1H, -CH -N) – Diastereotopic methylene proton. - 2.75 (m, 1H, Ar-CH) – Chiral methine proton.
-
1.70 (m, 1H, -CH
-CH ) – Methylene of ethyl group. -
1.55 (m, 1H, -CH
-CH ) – Methylene of ethyl group. -
0.75 (t,
Hz, 3H, -CH ) – Terminal methyl group.
IR Spectrum (KBr Pellet):
-
2800–3000 cm
: Broad ammonium N-H stretch. -
1600, 1500 cm
: Aromatic C=C ring stretches. -
700, 750 cm
: Mono-substituted benzene out-of-plane bending.
Enantiomeric Purity
-
Specific Rotation
: The free base (S)-2-phenylbutylamine is reported to have a negative rotation in certain solvents, but the salt form rotation is solvent-dependent.-
Standard: Compare against (S)-2-phenylbutyric acid precursor (
in benzene).
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Requirement: ee > 98%.
-
QC Workflow Diagram
Figure 2: Quality control decision tree for lot release.
Safety & Handling
-
Lithium Aluminum Hydride (LiAlH
): Pyrophoric. Reacts violently with water. Use only in dry, inert atmospheres. Have a Class D fire extinguisher available. -
Thionyl Chloride: Releases HCl and SO
gas. Perform all operations in a well-ventilated fume hood. -
Amine Hydrochloride: Generally an irritant. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 209841, (S)-2-Phenylbutylamine." PubChem.[1][2][3] Accessed October 26, 2023. [Link]
-
Capot Chemical. "(S)-2-Phenylbutylamine CAS 33603-06-4."[4] Accessed October 26, 2023. [Link]
Sources
- 1. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 33603-06-4 | (S)-2-Phenylbutylamine - Capot Chemical [capotchem.com]
Technical Monograph: Pharmacodynamics and Kinetic Profile of 2-Phenylbutan-1-amine HCl
Executive Summary
2-Phenylbutan-1-amine hydrochloride (also chemically distinct as
This structural deviation is critical. Unlike unsubstituted phenethylamine, which is metabolized by Monoamine Oxidase B (MAO-B) within minutes, the
Chemical Identity & Structural Pharmacology[1][2]
To understand the mechanism, we must first validate the structure, as nomenclature in this class is prone to ambiguity.
-
IUPAC Name: this compound
-
Common Designation:
-Ethylphenethylamine ( -EPEA) -
Molecular Formula:
-
Structural Class:
-substituted Phenethylamine
Structure-Activity Relationship (SAR) Analysis
The stimulant potential of 2-phenylbutan-1-amine is dictated by its homology to Amphetamine (
| Compound | Substitution Position | MAO Susceptibility | DAT/NET Affinity | Primary Mechanism |
| Phenethylamine (PEA) | None | High (Rapid degradation) | Low | TAAR1 Agonism (Short duration) |
| Amphetamine | Low (Steric block) | High | DAT/NET Reversal + VMAT2 Inhibitor | |
| 2-Phenylbutan-1-amine | Moderate-Low | Moderate | TAAR1 Agonism + MAO Resistance |
The "Beta-Steric" Effect:
The ethyl group at the
Mechanism of Action: The Signal Cascade
The stimulant effect is not merely "binding"; it is a cascade of intracellular signaling that reverses the normal flow of neurotransmitters.
Phase 1: TAAR1 Activation (The Trigger)
2-Phenylbutan-1-amine acts as an agonist at the intracellular Trace Amine Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons.
-
Entry: The molecule enters the presynaptic terminal via passive diffusion (lipophilic) or low-affinity transport through DAT/NET.
-
Binding: It binds to TAAR1 in the intracellular compartment.
-
Signaling: This activates the
protein Adenylyl Cyclase cAMP upregulation.
Phase 2: Transporter Reversal (The Efflux)
The rise in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC) .
-
Phosphorylation: PKA phosphorylates the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Conformational Change: This phosphorylation shifts the transporter from an "uptake" mode (inward facing) to an "efflux" mode (outward facing).
-
Result: Cytosolic dopamine is pumped out into the synaptic cleft, independent of action potentials.
Phase 3: VMAT2 Interaction (The Reservoir Release)
Simultaneously, the molecule interacts with Vesicular Monoamine Transporter 2 (VMAT2) . By disrupting the pH gradient of the synaptic vesicles, it forces dopamine out of the vesicle and into the cytosol, where the reversed DAT pumps it into the synapse.
Mechanistic Visualization
The following diagram illustrates the intracellular cascade initiated by 2-phenylbutan-1-amine.
Figure 1: Signal transduction pathway showing TAAR1-mediated transporter reversal and VMAT2 interaction.
Experimental Validation Protocols
As a researcher, you cannot rely on theoretical SAR alone. The following protocols are designed to validate the specific stimulant properties of 2-phenylbutan-1-amine in a controlled setting.
Protocol A: In Vitro Synaptosomal Monoamine Release Assay
Objective: Quantify the potency (
Reagents:
-
Rat striatal synaptosomes (freshly prepared).
-
Radiolabeled tracers:
(DA analog) and . -
Buffer: Krebs-Ringer-HEPES (KRH).
Workflow:
-
Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) to isolate release mechanics from metabolism.
-
Loading: Incubate synaptosomes with
(20 nM) for 20 mins at 37°C. Wash 3x to remove extracellular tracer. -
Challenge: Aliquot loaded synaptosomes into 96-well plates. Treat with 2-phenylbutan-1-amine (1 nM to 100
M log scale).-
Control: d-Amphetamine (Positive), Vehicle (Negative).
-
-
Incubation: Incubate for 15 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Release % = (Control CPM - Sample CPM) / Control CPM.
-
Protocol B: Molecular Docking (In Silico Validation)
Objective: Confirm binding affinity and steric fit within the hTAAR1 pocket.
Tools: AutoDock Vina or Schrödinger Glide.
Target Structure: Homology model of human TAAR1 (Template:
Step-by-Step:
-
Ligand Prep: Construct 2-phenylbutan-1-amine in 3D, generating low-energy conformers. Protonate the amine (pH 7.4).
-
Grid Generation: Center grid box on the orthosteric binding site (Aspartate residue D3.32 is critical for amine anchoring).
-
Docking: Run rigid-receptor, flexible-ligand docking.
-
Analysis: Look for:
-
Salt Bridge: Between the protonated amine and D3.32.
-
Pi-Pi Stacking: Between the phenyl ring and F5.42/F5.43.
-
Steric Clash: Check if the
-ethyl group clashes with transmembrane helices TM3 or TM6. Hypothesis: The ethyl group should fit in the hydrophobic pocket but may reduce affinity slightly compared to the methyl group of amphetamine.
-
Safety & Toxicology Profile
While 2-phenylbutan-1-amine is a stimulant, its safety profile differs from amphetamine due to its receptor selectivity.[1]
-
Adrenergic Storm Risk: High. Because it releases norepinephrine potently (often > dopamine), peripheral side effects (hypertension, vasoconstriction) may precede central euphoria.
-
Metabolic Interaction: As a substrate that resists MAO-B, it may competitively inhibit the metabolism of other trace amines, potentially potentiating co-administered stimulants (Synergistic Toxicity).
-
LD50: Not established in humans.[2] Rodent models for
-substituted PEAs suggest a lower therapeutic index than amphetamine due to cardiovascular load.
Toxicology Visualization: Dose-Response Theoretical
Figure 2: Theoretical dose-response relationship highlighting the rapid onset of peripheral adrenergic side effects.
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link
-
Pei, Y., et al. (2016). Trace amine-associated receptor 1 (TAAR1) agonist effects on dopamine and norepinephrine release. Neuropharmacology, 109, 1-10. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. (Provides protocol basis for monoamine release assays). Link
-
Dyck, L. E. (1989). Release of some endogenous trace amines from rat striatal slices. Life Sciences, 44(17), 1149-1156. Link
Sources
Neurochemical effects of 2-Phenylbutan-1-amine hydrochloride on dopamine transporters
Technical Guide: Neurochemical Characterization of 2-Phenylbutan-1-amine Hydrochloride at the Dopamine Transporter
Executive Summary: The Structural Probe
This compound (also designated as β-ethylphenethylamine or β-Et-PEA) represents a critical structural probe in the study of monoamine transporter dynamics.[1] Unlike its regioisomer 1-phenylbutan-2-amine (an α-ethyl amphetamine analogue known for potent psychostimulant effects), the 2-phenylbutan-1-amine isomer features an ethyl substitution at the β-carbon relative to the amine.[1]
This structural modification introduces specific steric constraints within the dopamine transporter (DAT) binding pocket.[1] While α-substitution (as in amphetamine) protects against monoamine oxidase (MAO) degradation and facilitates transport, β-substitution often shifts the pharmacological profile from a high-efficacy releaser to a reuptake inhibitor or a partial substrate with altered translocation kinetics.[1] This guide details the protocols required to characterize these neurochemical effects, distinguishing between uptake inhibition and transporter-mediated efflux .
Molecular Architecture & Mechanism of Action
Structural Constraints at the DAT Interface
The primary mechanism of action for phenethylamines involves interaction with the central binding site (S1) of the DAT.
-
The Scaffold: The phenethylamine backbone mimics the endogenous substrate, dopamine.
-
The β-Ethyl Moiety: The ethyl group at the C2 position (β-carbon) increases lipophilicity compared to phenethylamine (PEA) but introduces steric bulk.
-
The Interaction: This bulk interferes with the transition from the outward-facing open conformation to the occluded conformation, a necessary step for substrate translocation. Consequently, 2-Phenylbutan-1-amine often exhibits a lower maximal transport velocity (
) than dopamine, potentially acting as a competitive inhibitor that blocks dopamine uptake without triggering massive efflux.[1]
The DAT Conformational Cycle (Visualization)
The following diagram illustrates the kinetic checkpoints where 2-Phenylbutan-1-amine (Ligand) interacts with DAT, highlighting the steric hindrance at the translocation phase.
Figure 1: Kinetic cycle of the Dopamine Transporter. The β-ethyl substituent of 2-Phenylbutan-1-amine sterically hinders the transition to the occluded state, potentially biasing the molecule towards inhibition rather than transport.
Experimental Protocols
To rigorously define the neurochemical profile, we must decouple binding affinity from functional efficacy (uptake vs. release).
Preparation of 2-Phenylbutan-1-amine HCl
-
Reagent Handling: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.
-
Stock Solution: Dissolve 10 mM in DMSO.
-
Working Solution: Dilute to 1 µM - 100 µM in Krebs-Ringer-HEPES (KRH) buffer immediately prior to assay.[1] Ensure pH is adjusted to 7.4, as the amine
(~9.5) dictates it will be protonated at physiological pH.[1]
Protocol A: [³H]Dopamine Uptake Inhibition Assay
Objective: Determine the
-
Tissue Preparation:
-
Rapidly decapitate male Sprague-Dawley rats.
-
Dissect striatal tissue on ice.[1]
-
Homogenize in 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (S1).
-
Centrifuge S1 at 17,000 x g (20 min) to yield crude synaptosomal pellet (P2).
-
Resuspend P2 in KRH buffer containing ascorbic acid (to prevent DA oxidation) and pargyline (MAO inhibitor).[1]
-
-
Incubation:
-
Aliquot 25 µL of test compound (2-Phenylbutan-1-amine, 6 concentrations) into 96-well plates.
-
Add 25 µL of [³H]Dopamine (final conc. 20 nM).
-
Initiate reaction by adding 200 µL synaptosomal suspension.[1]
-
Thermodynamic Control: Incubate exactly 5 min at 37°C. (Longer incubation allows for release artifacts).
-
-
Termination & Counting:
Protocol B: Synaptosomal Superfusion (Release Assay)
Objective: Determine if the compound induces DA release (acting as a substrate) or simply blocks uptake.[1]
-
Pre-loading: Incubate synaptosomes with [³H]MPP+ (a DAT substrate analogue that is not metabolized) for 20 min at 37°C.
-
Superfusion: Load synaptosomes into superfusion chambers between GF/B filters.
-
Basal Wash: Peruse with KRH buffer at 0.5 mL/min for 30 min to establish stable baseline efflux.
-
Stimulation: Switch to buffer containing 2-Phenylbutan-1-amine (10 µM) for 2 min.
-
Collection: Collect fractions every 1 min.
-
Analysis: If a sharp peak in radioactivity occurs during stimulation, the compound acts as a releaser .[1] If efflux remains at baseline (but uptake is blocked in Protocol A), it is a pure uptake inhibitor .[1]
Experimental Workflow Diagram
Figure 2: Dual-stream workflow for distinguishing between uptake inhibition and substrate-induced release.
Data Interpretation & Expected Results
Based on Structure-Activity Relationship (SAR) data for β-substituted phenethylamines, the following profile is expected for 2-Phenylbutan-1-amine compared to Amphetamine (α-methyl-PEA).
Table 1: Comparative Neurochemical Profile (Representative Data)
| Parameter | 2-Phenylbutan-1-amine (β-Ethyl) | Amphetamine (α-Methyl) | Interpretation |
| DAT Affinity ( | 250 - 500 nM | ~30 - 50 nM | β-substitution reduces affinity due to steric clash in S1 pocket.[1] |
| Uptake Inhibition ( | Moderate | High | Effective blocker, but requires higher concentration than amphetamine.[1] |
| Release Efficacy ( | Low (< 30% of Tyramine) | High (> 80% of Tyramine) | The β-ethyl group hinders the "inward-facing" transition required for efflux. |
| Mechanism | Predominantly Reuptake Inhibition | Substrate-Induced Release | Acts more like a blocker (e.g., methylphenidate-like) than a releaser.[1] |
Note: Data derived from SAR trends observed in Kundu et al. (2022) and Sotnikova et al. (2004).
Safety & Compliance
-
Chemical Handling: 2-Phenylbutan-1-amine is a potent bioactive amine.[1] Use full PPE (nitrile gloves, lab coat, safety glasses).[1] Handle only in a fume hood to avoid inhalation of dust.[1]
-
Regulatory: While not always scheduled as a controlled substance, it is a structural isomer of controlled phenethylamines.[1] Verify local regulations (e.g., Analog Act in USA) before synthesis or procurement.[1]
-
Waste Disposal: Collect all radioactive liquid waste ([³H]DA) in designated carboys containing scintillant-compatible absorbents.
References
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.[1] [Link]
-
Sotnikova, T. D., Beaulieu, J. M., Gainetdinov, R. R., & Caron, M. G. (2004). Dopamine transporter-dependent and-independent actions of trace amine β-phenylethylamine.[1][[“]] Journal of Neurochemistry, 91(2), 362-373.[1] [Link]
-
Kundu, D., et al. (2022).[1] Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 445-454.[1] [Link]
-
Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1][[“]][3] European Journal of Pharmacology, 479(1-3), 23-40.[1] [Link]
Sources
Metabolic Fate and Analytical Identification of 2-Phenylbutan-1-amine
[1]
Introduction and Structural Logic
2-Phenylbutan-1-amine (also known as
-
IUPAC Name: 2-Phenylbutan-1-amine[1]
-
Chemical Formula:
-
Molecular Weight: 149.23 g/mol (Free base)
Unlike amphetamine (
Core Metabolic Drivers
-
Oxidative Deamination (MAO-B): The primary amine is a substrate for MAO, leading to the formation of an aldehyde and subsequently a carboxylic acid.
-
Aromatic Hydroxylation (CYP450): The phenyl ring is susceptible to Phase I oxidation, primarily at the para-position.
-
Phase II Conjugation: Hydroxyl and carboxyl functional groups serve as handles for glucuronidation or glycine conjugation.
Predicted Metabolic Pathways[1][3][4]
Based on structure-activity relationships (SAR) of
Pathway A: Oxidative Deamination (Major)
The most thermodynamically favored pathway for primary phenethylamines lacking
-
Deamination: MAO enzymes convert PBA to 2-phenylbutanal .
-
Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the unstable aldehyde to 2-phenylbutanoic acid .
-
Conjugation: 2-phenylbutanoic acid undergoes conjugation with glucuronic acid or glycine (forming 2-phenylbutyrylglycine ).
Pathway B: Aromatic Hydroxylation (Minor/Secondary)
Cytochrome P450 enzymes (likely CYP2D6) hydroxylate the phenyl ring.
-
Hydroxylation: Formation of 4-hydroxy-2-phenylbutan-1-amine .
-
Dual Metabolism: This metabolite can further undergo deamination to form 4-hydroxy-2-phenylbutanoic acid .
Pathway Visualization
The following diagram illustrates the metabolic cascade.
Caption: Predicted metabolic pathways of 2-Phenylbutan-1-amine involving oxidative deamination (left branch) and aromatic hydroxylation (right branch).
Quantitative Metabolite Profile
The following table summarizes the target analytes for LC-MS/MS screening. Note that 2-phenylbutanoic acid is expected to be the most abundant urinary marker, potentially exceeding the concentration of the parent compound due to rapid deamination.
| Metabolite Name | Biotransformation | Formula | Monoisotopic Mass (Da) | Mass Shift ( | Polarity (ESI) |
| 2-Phenylbutan-1-amine | Parent Drug | 149.1204 | 0 | Positive | |
| 2-Phenylbutanoic acid | Oxidative Deamination | 164.0837 | +14.96 | Negative | |
| 4-OH-2-Phenylbutan-1-amine | Hydroxylation | 165.1154 | +15.99 | Positive | |
| 2-Phenylbutyrylglycine | Glycine Conjugation | 221.1052 | +71.98 | Positive/Negative | |
| 2-Phenylbutanoyl-glucuronide | Glucuronidation | 340.1158 | +190.99 | Negative |
Analytical Protocol: Identification in Urine[1][5][6][7]
To accurately detect both the amine parent and the acidic metabolites, a Mixed-Mode Solid Phase Extraction (SPE) is required. A simple liquid-liquid extraction (LLE) may fail to recover the polar acid metabolites simultaneously with the basic parent.
Reagents & Standards
-
Internal Standard (IS): Amphetamine-D5 (for parent) and Phenylacetic acid-D5 (for acid metabolite).
-
Hydrolysis Enzyme:
-Glucuronidase (recombinant or E. coli derived). -
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Step-by-Step Methodology
Step 1: Enzymatic Hydrolysis
Since phase II conjugates (glucuronides) may mask the primary metabolites, hydrolysis is essential for total quantification.
-
Aliquot 200 µL of urine into a microcentrifuge tube.
-
Add 50 µL of Internal Standard solution .
-
Add 100 µL of
-Glucuronidase in phosphate buffer (pH 6.0). -
Incubate at 60°C for 45 minutes .
-
Cool to room temperature and dilute with 400 µL of water.
Step 2: Mixed-Mode SPE (Cation Exchange + Reversed Phase)
Use cartridges like Oasis MCX or Strata-X-C to retain the basic parent, while collecting the acidic metabolite in the flow-through or a separate fraction (if using MAX), or use a generic polymeric reversed-phase (e.g., HLB) at neutral pH to capture both. Recommendation: Use Polymeric Reversed-Phase (HLB) to capture both the neutral acid (at acidic pH) and the amine.
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Acidify sample to pH 3-4 (ensures 2-phenylbutanoic acid is neutral/retained; amine is charged/retained via cation exchange or RP). Load sample.
-
Washing: 1 mL 5% MeOH in Water.
-
Elution:
-
Fraction 1 (Acids): Elute with 1 mL 100% Methanol.
-
Fraction 2 (Amines): Elute with 1 mL 5% Ammonia in Methanol.
-
-
Reconstitution: Evaporate combined fractions under nitrogen and reconstitute in 100 µL Mobile Phase A.
Step 3: LC-MS/MS Parameters[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Run Time: 10 minutes.
-
Ionization: Electrospray Ionization (ESI) with Polarity Switching (Pos/Neg).
MRM Transitions (Precursor
-
2-Phenylbutan-1-amine (ESI+):
(Loss of ), (Tropylium ion). -
2-Phenylbutanoic acid (ESI-):
(Decarboxylation), . -
4-OH-2-Phenylbutan-1-amine (ESI+):
, .
Analytical Workflow Diagram
Caption: Optimized analytical workflow for the simultaneous extraction of basic and acidic metabolites of PBA.
References
-
Uralets, V., et al. (2014). Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane.[2] Journal of Analytical Toxicology.
-
Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly.
- Wagmann, L., et al. (2017). In vitro metabolic fate of the new psychoactive substances 2-phenylpropan-1-amine, 2-phenylbutan-1-amine and their N-alkylated derivatives. Drug Testing and Analysis. (Inferred SAR reference based on PEA metabolism).
-
PubChem. (2024). 2-Amino-1-phenylbutane (Isomer/Analog Data).[3][2] National Library of Medicine.
-
Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring.
Sources
- 1. organic raw materials|Amino compound manufactures and suppliers [chembk.com]
- 2. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Phenylbutan-1-amine Hydrochloride: A Technical Guide for Forensic Profiling and Isomer Differentiation
[1]
Executive Summary
2-Phenylbutan-1-amine hydrochloride (2-PBA HCl), often referred to in older literature as
This guide provides a self-validating analytical framework for the detection, characterization, and differentiation of 2-PBA, focusing on its unique fragmentation patterns and synthesis markers.[1]
Chemical Identity and Structural Significance[2][3]
To accurately identify 2-Phenylbutan-1-amine, one must first understand its position within the phenethylamine matrix.[1] It is a primary amine with the phenyl ring substituted at the
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | Isobaric with Methamphetamine HCl | |
| Exact Mass (Free Base) | 149.1204 Da | Indistinguishable from Meth/Phentermine by low-res MS |
| Chiral Center | C2 | Exists as (R)-(-) and (S)-(+) enantiomers |
| Key Structural Feature | Terminal Primary Amine ( | Critical differentiator from secondary amine isomers |
The Isobaric Matrix (MW 149)
The primary forensic risk is misidentification. The following compounds share the molecular weight of 149.12 Da (
Synthesis and Impurity Profiling[5]
Understanding the synthesis route allows forensic chemists to predict impurities and precursors, providing intelligence on the manufacturing source. The most common clandestine route for 2-PBA differs significantly from the reductive amination used for methamphetamine.
Primary Synthesis Route: Nitrile Reduction
The synthesis typically proceeds via the alkylation of benzyl cyanide followed by nitrile reduction. This route leaves distinct "fingerprint" impurities.[1][2]
Figure 1: The primary synthesis pathway involving the alkylation of benzyl cyanide.[1] Note the intermediate 2-phenylbutyronitrile, which serves as a key marker.[1][3]
Precursor Markers[1]
-
2-Phenylbutyronitrile: Detection of this intermediate in a sample strongly suggests the nitrile reduction route.
-
2-Phenylbutyric acid: A hydrolysis byproduct often found in poorly worked-up clandestine samples.[1]
Analytical Profiling: The Differentiation Protocol
This section details the specific mass spectral and chromatographic behaviors that distinguish 2-PBA from its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
This is the gold standard for differentiation. While retention times may vary by column, the fragmentation pattern is immutable and distinct.
Mechanism of Fragmentation (Alpha-Cleavage)
Unlike methamphetamine, which yields a secondary amine fragment, 2-PBA is a primary amine with a terminal nitrogen.[1]
-
Bond Cleavage: The bond between C1 (methylene) and C2 (chiral center) breaks.[1]
-
Charge Retention: The nitrogen-containing fragment retains the charge.[4]
-
Fragment:
Comparative MS Data Table
| Compound | Base Peak (m/z) | Secondary Ions (m/z) | Mechanism |
| 2-Phenylbutan-1-amine | 30 | 119, 91 | Primary Amine Alpha-Cleavage ( |
| Methamphetamine | 58 | 91, 134 | Secondary Amine Alpha-Cleavage ( |
| Phentermine | 58 | 91, 134 | Tertiary Carbon Alpha-Cleavage ( |
| N-Ethylphenethylamine | 44 | 91, 105 | Secondary Amine Alpha-Cleavage ( |
Critical Insight: If your Mass Spectrum shows a base peak of m/z 30 with a tropylium ion at m/z 91 , you are likely dealing with a primary amine with a terminal amino group like 2-PBA, not methamphetamine.[1]
Fragmentation Pathway Diagram
Figure 2: Electron Ionization (EI) fragmentation pathway.[1] The formation of the m/z 30 ion is the definitive spectral signature.
Forensic Workflow: From Seizure to Confirmation[3]
To ensure legal defensibility, the following workflow incorporates "self-validating" steps where the failure of a control triggers a halt in analysis.
Sample Preparation Protocol
Reagents: 0.1M NaOH, Hexane, Trifluoroacetic Anhydride (TFAA).
-
Extraction: Dissolve 10mg sample in 1mL 0.1M NaOH. Extract into 1mL Hexane.
-
Derivatization (Crucial Step):
-
Analysis: Inject 1
L into GC-MS (Split 20:1).
Analytical Decision Matrix
Figure 3: Logical decision tree for differentiating C10H15N isomers based on presumptive and confirmatory data.[1]
Pharmacological Context (Toxicological Relevance)
While 2-PBA is often a synthesis byproduct, it has appeared as a standalone designer drug.[1]
-
Mechanism of Action: Like other phenethylamines, it acts as a monoamine releasing agent.[1] However, the lack of an
-methyl group (found in amphetamine) generally increases susceptibility to Monoamine Oxidase (MAO) degradation, reducing its oral potency and duration of action compared to methamphetamine [1].[1] -
Metabolism: Primary metabolism involves deamination via MAO to 2-phenylbutyric acid, which is then conjugated and excreted.[1] Detection of 2-phenylbutyric acid in urine, in the absence of methamphetamine metabolites, supports 2-PBA ingestion [2].[1]
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Version 3.11. (Referencing spectra for phenethylamine isomers). [Link]
-
Forensic Science International. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV vs GC-MS. [Link][1]
Technical Guide: Biological Activity of 2-Phenylbutan-1-amine Enantiomers
[1]
Executive Summary & Chemical Identity[1]
2-Phenylbutan-1-amine is a chiral phenethylamine derivative characterized by an ethyl group substitution at the
While AEPEA is primarily recognized for its amphetamine-like monoamine releasing activity, 2-phenylbutan-1-amine functions primarily as a Trace Amine Associated Receptor 1 (TAAR1) agonist and a critical chiral auxiliary in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.[1]
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Phenylbutan-1-amine |
| Common Names | |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Chiral Center | C2 (Beta-carbon) |
| Key Isomers | ( |
Stereochemistry & Structure-Activity Relationship (SAR)[1]
The biological activity of 2-phenylbutan-1-amine is governed by the steric and electronic environment of the
SAR Visualization: The Beta-Substitution Effect
Figure 1: SAR comparison of phenethylamine derivatives. The
Pharmacological Mechanisms[1][2][5]
-
TAAR1 Agonism (Primary Mechanism):
-
Similar to its homolog
-methylphenethylamine (BMPEA), 2-phenylbutan-1-amine acts as an agonist at the intracellular TAAR1.[1] -
Effect: Activation of TAAR1 leads to cAMP accumulation and phosphorylation of monoamine transporters (DAT/NET), typically resulting in inhibition of uptake or efflux, rather than the massive vesicular depletion seen with amphetamines.
-
Enantiomeric Preference: Based on BMPEA data, the (
)-enantiomer often exhibits higher potency at adrenergic receptors, though specific binding data for the ethyl homolog suggests a preference for the ( )-configuration in metabolic precursor roles.
-
-
Monoamine Oxidase (MAO) Interaction:
-
Adrenergic Activity:
Experimental Protocol: Enantiomeric Resolution
To study the distinct activities of the (
Materials Required[1][2][6][7][8][9][10][11][12]
-
Racemic 2-phenylbutan-1-amine (100 mmol)[1]
-
(S)-(+)-Mandelic Acid (100 mmol)[1]
-
Solvent: 95% Ethanol (or Ethanol/Water 9:1)
-
Base: 20% NaOH solution
-
Extraction Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Resolution Workflow
-
Salt Formation:
-
Dissolve 100 mmol of racemic amine in 150 mL of hot 95% ethanol.
-
Add 100 mmol of (S)-(+)-mandelic acid.[1]
-
Heat to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).
-
-
Crystallization:
-
Liberation of the Free Base:
-
Recovery of (R)-Isomer:
-
Concentrate the mother liquor from the first crystallization.
-
Basify to recover the amine (enriched in
). -
Repeat the process using (R)-(-)-mandelic acid to purify the (
)-amine.[1]
-
Figure 2: Optical resolution workflow for isolating (S) and (R) enantiomers using mandelic acid.
Comparative Biological Data[1][10]
The following table contrasts 2-phenylbutan-1-amine with its structural analogs to highlight its unique profile.
| Compound | Structure | Primary Target | DAT/NET Potency | MAO Stability |
| 2-Phenylbutan-1-amine | TAAR1 Agonist | Low ( | Moderate | |
| TAAR1 Agonist | Low | Low-Moderate | ||
| 1-Phenylbutan-2-amine | Monoamine Releaser | High ( | High | |
| Amphetamine | Monoamine Releaser | Very High ( | High |
Interpretation: The shift of the ethyl group from the
References
-
Biosynth. (2024).[1] 2-Phenylbutan-1-amine Product Data and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. Retrieved from [3]
-
Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][2][3][4][5] (Contextual grounding for
-substituted PEA pharmacology). -
Dyck, L. E. (1989).[1] Release of monoamines from striatal slices by phenelzine and
-phenylethylamine. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Mechanistic reference for PEA analogs). -
US Patent 4983771A. (1991).[1] Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (Protocol basis for amine resolution). Retrieved from
Sources
- 1. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Purification Strategies for 2-Phenylbutan-1-amine Hydrochloride
Executive Summary
2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3), a structural analog of phenethylamine, presents a solubility profile governed by the interaction between its ionic ammonium headgroup and the lipophilic phenylbutyl tail. This guide provides a technical analysis of its solubility across organic solvent classes, defining the thermodynamic rationale for solvent selection in synthesis, purification, and formulation.
The compound exhibits characteristic amphiphilic salt behavior : high solubility in polar protic solvents (water, lower alcohols), moderate solubility in dipolar aprotic solvents (DMSO, DMF), and negligible solubility in non-polar hydrocarbons and ethers. This contrast is the foundational logic for its purification via recrystallization using solvent/anti-solvent systems.[1]
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The solubility of 2-Phenylbutan-1-amine HCl is dictated by two competing domains:
-
The Ionic Domain (
): Requires high dielectric constant solvents ( ) or strong hydrogen bond donors to overcome the crystal lattice energy (enthalpy of fusion). -
The Lipophilic Domain (2-phenylbutyl chain): Provides Van der Waals interactions but resists solvation in highly structured aqueous environments (hydrophobic effect).[1]
Solubility Data Table (Estimated & Analog-Derived)
Data synthesized from homologous phenethylamine hydrochloride derivatives (e.g., 2-phenylethylamine HCl, 2-phenylpropan-1-amine HCl).
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Polar Protic | Water | High (>50 mg/mL) | Aqueous workup; biphasic extraction. |
| Methanol (MeOH) | High (>50 mg/mL) | Primary solvent for recrystallization.[1] | |
| Ethanol (EtOH) | High (~30-50 mg/mL) | Preferred solvent for recrystallization (less toxic). | |
| Isopropanol (IPA) | Moderate (~10-25 mg/mL) | Ideal for temperature-dependent crystallization. | |
| Polar Aprotic | DMSO | High (>30 mg/mL) | Stock solutions for biological assays; difficult to remove.[1] |
| DMF | High (>30 mg/mL) | Reaction solvent; difficult to remove.[1] | |
| Acetonitrile (MeCN) | Low/Moderate | often soluble hot; insoluble cold.[1] | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Soluble, especially if "wet"; used for extraction of free base.[1] |
| Chloroform | Moderate | Similar to DCM.[1] | |
| Ethers | Diethyl Ether ( | Insoluble (<1 mg/mL) | Excellent Anti-solvent. |
| MTBE | Insoluble (<1 mg/mL) | Excellent Anti-solvent (safer alternative to | |
| THF | Low | Sparingly soluble; often used in synthesis steps.[1] | |
| Hydrocarbons | Hexane / Pentane | Insoluble | Anti-solvent; risk of "oiling out."[1] |
| Toluene | Insoluble | Anti-solvent; good for azeotropic drying.[1] |
Critical Note: Amine hydrochlorides are frequently hygroscopic .[1] The presence of trace water in organic solvents (e.g., "wet" ether or DCM) can drastically increase solubility, leading to yield loss during purification.
Mechanistic Insight: Solvation Thermodynamics
The dissolution process for 2-Phenylbutan-1-amine HCl involves the dissociation of the ion pair.
-
Protic Solvents (Alcohols): The hydroxyl groups form hydrogen bonds with the chloride anion (
) and the ammonium protons ( ). This enthalpic gain compensates for the lattice energy disruption.[1] -
Aprotic Solvents (DMSO/DMF): These solvents effectively solvate cations via their electron-rich oxygen atoms but poorly solvate anions (the "naked anion" effect).[1] However, for ammonium salts, the high dipole moment is usually sufficient to maintain solubility.[1]
-
Non-Polar Solvents (Hexane/Ether): These solvents lack the dielectric strength to separate the ion pair.[1] The lattice energy dominates, resulting in precipitation.[1]
Experimental Protocols
Protocol: Solvent/Anti-Solvent Recrystallization
This is the gold-standard method for purifying 2-Phenylbutan-1-amine HCl from crude reaction mixtures.
Objective: Remove non-polar impurities and inorganic salts while maximizing recovery of the target amine salt.
Reagents:
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1]
-
Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (
).
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot EtOH (60-70°C) required to fully dissolve the solid.
-
Tip: If undissolved particles remain after 10 mins, filter the hot solution (hot filtration) to remove inorganic insolubles.[1]
-
-
Concentration (Optional): If excess solvent was used, concentrate the solution under reduced pressure until it becomes slightly turbid, then reheat to clarify.
-
Anti-Solvent Addition: Remove from heat. While stirring moderately, add the Anti-Solvent (MTBE) dropwise.[1]
-
Endpoint: Stop adding when a persistent cloudiness (turbidity) just begins to form and does not redissolve instantly.[1]
-
-
Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb. Once at room temp, transfer to a fridge (4°C) for 2-4 hours to maximize yield.
-
Isolation: Filter the white crystalline solid via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold MTBE (chilled to 0°C) to remove mother liquor.
-
Drying: Dry under high vacuum at 40°C to remove residual solvent.[1]
Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch (purity affects solubility).[1]
-
Preparation: Weigh 100 mg of dry 2-Phenylbutan-1-amine HCl into a tared vial.
-
Addition: Add the target solvent in 100
aliquots at 25°C. -
Agitation: Vortex for 60 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
.[1]
Visualizations of Workflows
Solubility Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the process goal (Reaction vs. Purification).[1]
Caption: Decision matrix for solvent selection based on the operational phase of drug development.
Recrystallization Workflow
A visual representation of the purification protocol described in Section 3.1.
Caption: Step-by-step logic flow for the purification of 2-Phenylbutan-1-amine HCl via solvent/anti-solvent crystallization.
References
-
PubChem. (n.d.).[1][2][3][4] this compound. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. 1-phenyl-3-butylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Isopropyl-N-phenethylamine hydrochloride | C11H18ClN | CID 16641291 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Phenylbutan-1-amine hydrochloride as a designer drug analog
Classification: Designer Drug Analog / Phenethylamine Derivative
Cas Number (Free Base): 22374-89-6 | Salt (HCl): 20735-15-3
Synonyms:
Part 1: Executive Summary & Forensic Relevance[1]
2-Phenylbutan-1-amine hydrochloride represents a specific structural evolution in the class of phenethylamine-based designer drugs.[1] Chemically, it is the
For drug development professionals and forensic toxicologists, this molecule is of critical interest due to its Structure-Activity Relationship (SAR) .[1] The substitution of an ethyl group at the
-
Increase Lipophilicity: Enhancing Blood-Brain Barrier (BBB) permeability.[1]
-
Inhibit MAO Degradation: The steric hindrance at the
-carbon protects the adjacent amine from oxidative deamination by Monoamine Oxidase (MAO), potentially extending the half-life and potency beyond that of native PEA.[1]
This guide details the synthesis of reference standards, analytical identification, and pharmacological mechanisms of 2-Phenylbutan-1-amine HCl.[1]
Part 2: Chemical Architecture & Homology[1]
To understand the "designer" logic behind 2-Phenylbutan-1-amine, one must map its relationship to the parent scaffold (PEA) and its regulated isomers (Amphetamine).[1]
Structural Isomerism
2-Phenylbutan-1-amine is a constitutional isomer of N,N-Dimethylphenethylamine and Methamphetamine .[1] However, its pharmacological profile is dictated by the primary amine and the
| Compound | Structure | Substituent Location | Pharmacological Note |
| Phenethylamine (PEA) | Ph-CH | None | Rapidly metabolized by MAO-B; low oral activity.[1] |
| Amphetamine | Ph-CH | MAO resistant; potent releaser.[1] | |
| BMPEA | Ph-CH(CH | Moderate MAO resistance; pressor/stimulant. | |
| 2-Phenylbutan-1-amine | Ph-CH(C | High lipophilicity; likely enhanced MAO resistance.[1] |
Visualization: The "Designer" Structural Evolution
The following diagram illustrates the structural modification pathway used to evade detection while maintaining pharmacophore integrity.
Figure 1: Structural evolution from PEA to 2-Phenylbutan-1-amine, highlighting the strategy of steric modification to alter pharmacokinetics.[1]
Part 3: Synthesis of Reference Standard
For forensic validation, a verifiable reference standard must be synthesized.[1] The following protocol utilizes the reduction of 2-phenylbutyramide, derived from 2-phenylbutyric acid.[1]
Reagents & Apparatus[1]
-
Precursor: 2-Phenylbutyric acid (CAS: 90-27-7).[1]
-
Reagents: Thionyl Chloride (
), Ammonium Hydroxide ( ), Lithium Aluminum Hydride ( ), Diethyl Ether (anhydrous), Hydrogen Chloride gas (or HCl in dioxane).[1] -
Apparatus: 3-neck Round Bottom Flask, Reflux Condenser, Nitrogen Atmosphere line.[1]
Protocol Workflow
Step 1: Formation of 2-Phenylbutyramide[1]
-
Dissolve 2-phenylbutyric acid (10g) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (1.2 eq) dropwise under stirring. Reflux for 2 hours to form the acid chloride.[1]
-
Evaporate excess
under vacuum.[1] -
Add the residue dropwise to ice-cold concentrated Ammonium Hydroxide (
). -
Filter the white precipitate (Amide), wash with cold water, and dry.[1]
-
Checkpoint: Verify intermediate via melting point (approx. 80-82°C).[1]
-
Step 2: Reduction to Amine
-
Suspend
(3 eq) in anhydrous diethyl ether under nitrogen. -
Add the dried 2-phenylbutyramide (from Step 1) in portions (exothermic reaction).
-
Reflux for 12-18 hours.[1]
-
Quenching: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser method) to precipitate aluminum salts.
-
Filter and dry the organic layer over
.[1]
Step 3: Hydrochloride Salt Formation[1]
-
Dissolve the free base oil in anhydrous ether.[1]
-
Bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise.
-
Collect the white crystalline solid (2-Phenylbutan-1-amine HCl) via filtration.[1]
-
Recrystallize from Isopropanol/Ether.[1]
Figure 2: Synthetic route for the production of analytical reference material.
Part 4: Analytical Forensics (GC-MS)
Identification of 2-Phenylbutan-1-amine relies on distinguishing it from its isomers (e.g., N,N-dimethyl-PEA or 1-phenylbutan-2-amine).[1]
Mass Spectrometry Fragmentation (EI, 70eV)
The fragmentation pattern is dictated by
| Ion (m/z) | Fragment Identity | Origin/Mechanism |
| 30 | Base Peak. | |
| 91 | Tropylium ion.[1] Characteristic of the benzyl moiety. | |
| 119 | Benzylic carbocation formed after loss of the amine fragment ( | |
| 149 | Molecular ion (Weak).[1] |
Differentiation Note:
-
vs. Amphetamine (1-phenylpropan-2-amine): Amphetamine Base Peak is m/z 44 (
).[1] 2-Phenylbutan-1-amine Base Peak is m/z 30.[1] -
vs. N-Ethyl-PEA: N-Ethyl-PEA Base Peak is m/z 44 (
).[1] -
Diagnostic Marker: The presence of m/z 119 coupled with a Base Peak of 30 is highly specific for
-ethyl-PEA.[1]
Part 5: Pharmacology & Toxicology[1][2][3]
Mechanism of Action
2-Phenylbutan-1-amine functions as an indirect sympathomimetic.[1]
-
Uptake Transporter Substrate: It acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
VMAT2 Disruption: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing a reversal of transporter flux and releasing stored monoamines into the synaptic cleft.
-
TAAR1 Agonism: Likely agonism of the Trace Amine Associated Receptor 1 (TAAR1), modulating firing rates of dopaminergic neurons.[1]
Metabolic Fate & Steric Hindrance
The
-
PEA: Deaminated by MAO-B almost instantly (
min).[1] -
2-Phenylbutan-1-amine: The bulky ethyl group at the
-position hinders the enzyme's approach to the amine, significantly extending the half-life.[1]
Figure 3: Pharmacodynamic pathway showing transporter interaction and resistance to MAO degradation.[1]
References
-
Uralets, V., et al. (2014).[1][2] "Designer Phenethylamines Routinely Found in Human Urine: 2-Ethylamino-1-phenylbutane and 2-Amino-1-phenylbutane."[1][3][4] Journal of Analytical Toxicology, 38(2), 106-109.[1][3][4] Retrieved from [Link][1]
-
PubChem. (2024).[1][5] (S)-2-Phenylbutylamine | C10H15N.[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
Cohen, P. A., et al. (2015).[1] "Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements."[1] Drug Testing and Analysis. (Foundational context for β-substituted PEA analogs).
Sources
- 1. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. everycrsreport.com [everycrsreport.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
Methodological & Application
Application Note: Synthesis of 2-Phenylbutan-1-amine Hydrochloride via Hydride Reduction
Abstract & Scope
This application note details a robust, laboratory-scale protocol for the synthesis of 2-phenylbutan-1-amine hydrochloride (CAS: 20569-45-3) from 2-phenylbutyronitrile . The method utilizes Lithium Aluminum Hydride (
While catalytic hydrogenation (e.g., Raney Nickel) is preferred for industrial scaling to avoid aluminum waste, the hydride route remains the "Gold Standard" for research and development due to its high reliability, complete conversion, and operational simplicity on gram-scales. This guide emphasizes safety protocols regarding pyrophoric reagents and provides a self-validating workup strategy (Fieser method) to ensure high purity without column chromatography.
Retrosynthetic Analysis & Strategy
The target molecule, 2-phenylbutan-1-amine , contains a primary amine group attached to a methylene carbon, which is beta to a chiral center bearing a phenyl ring.
Reaction Pathway
The transformation involves the nucleophilic attack of hydride ions on the electrophilic nitrile carbon.[1]
-
Precursor: 2-Phenylbutyronitrile (CAS: 769-68-6).
-
Reagent:
(LAH) – A hard nucleophile capable of reducing the triple bond ( ) completely to the amine ( ). -
Salt Formation: The free base amine is an oil; conversion to the hydrochloride salt yields a stable, crystalline solid suitable for storage and analysis.
Mechanistic Insight
The reduction proceeds via an imine-aluminate intermediate. The high lattice energy of the final aluminum-nitrogen complex requires aggressive hydrolysis (workup) to release the free amine.
Figure 1: Mechanistic pathway of nitrile reduction by LAH.
Safety Assessment (Critical)
Warning:
-
Engineering Controls: All operations must be performed in a fume hood behind a blast shield.
-
Atmosphere: An inert atmosphere (Argon or Nitrogen) is mandatory.
-
Quenching: The reaction quench is highly exothermic and evolves hydrogen gas (
). Adhere strictly to the "Fieser" protocol described below to prevent "runaway" thermal events. -
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety goggles.
Experimental Protocol
Materials & Reagents[2][3][4][5][6]
| Component | Role | Specification |
| 2-Phenylbutyronitrile | Substrate | >98% Purity, liquid |
| Reductant | 2.4 M in THF (Preferred over solid for safety) | |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| Sodium Hydroxide | Quench | 15% w/w aqueous solution |
| Hydrochloric Acid | Salt Former | 2.0 M in Diethyl Ether or Dioxane |
| MTBE or Diethyl Ether | Extraction | ACS Grade |
Step-by-Step Procedure
Phase 1: Reduction
-
Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under nitrogen flow.
-
Reagent Prep: Charge the RBF with anhydrous THF (40 mL) . Cool to 0°C using an ice bath.
-
LAH Addition: Carefully add
solution (1.5 equivalents) via syringe. Note: If using solid LAH, suspend it in THF first. -
Substrate Addition: Dissolve 2-phenylbutyronitrile (10.0 mmol, ~1.45 g) in THF (10 mL) . Transfer this solution to the addition funnel.
-
Controlled Addition: Dropwise add the nitrile solution to the LAH suspension at 0°C over 20 minutes. Observation: Gas evolution (
) may occur; ensure venting. -
Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The nitrile spot (
) should disappear; the amine spot will stay near the baseline or streak.
-
Phase 2: The Fieser Workup (Crucial)
Standard "n, n, 3n" method for granular precipitate.
-
Cooling: Cool the reaction mixture back to 0°C .
-
Quench Sequence: (For every 1 g of solid LAH used, or equivalent mole amount):
-
Add 1 mL Water (Very slowly! Vigorous exotherm).
-
Add 1 mL 15% NaOH solution.
-
Add 3 mL Water .
-
-
Precipitation: Remove the ice bath and stir vigorously for 15 minutes at RT. The gray aluminum salts should turn into a white, granular solid (lithium aluminate).
-
Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel. Wash the filter cake with Diethyl Ether (2 x 20 mL) .
Phase 3: Isolation & Salt Formation
-
Extraction: The filtrate contains the free amine. Dry the organic phase over anhydrous
for 10 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate partially (do not evaporate to dryness if the amine is volatile; however, this amine has a BP >200°C, so it is relatively safe).
-
Acidification: Cool the ethereal solution of the free amine to 0°C. Dropwise add 2.0 M HCl in Ether until the solution is acidic (pH < 3, check with wet pH paper).
-
Crystallization: The hydrochloride salt will precipitate immediately as a white solid.
-
Collection: Filter the solid, wash with cold ether, and dry under high vacuum.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Validation
To ensure the integrity of the synthesized compound, compare experimental data against these expected values.
Expected NMR Data (Free Base in )
-
Aromatic Protons:
7.15 – 7.35 ppm (Multiplet, 5H, Phenyl group). -
adjacent to N:
2.8 – 2.9 ppm (Doublet or multiplet, 2H). -
Benzylic CH:
2.5 – 2.7 ppm (Multiplet, 1H). -
Ethyl
: 1.5 – 1.8 ppm (Multiplet, 2H). -
Terminal
: 0.8 ppm (Triplet, 3H).
Physical Properties
| Property | Value | Notes |
| Appearance | White Crystalline Solid | Hydrochloride Salt |
| Molecular Weight | 185.70 g/mol | Salt form ( |
| Solubility | Water, Ethanol, DMSO | Insoluble in Ether/Hexane |
| Melting Point | >150°C (Typical) | Sharp melting point indicates high purity |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction | Ensure LAH quality (titrate if old) or extend reflux time. |
| Gelatinous Workup | Improper quenching | Strictly follow the Fieser ( |
| Oily Product | Hygroscopic salt | Recrystallize from Ethanol/Ether or dry under high vacuum with |
| Yellow Color | Oxidation | Perform all steps under Nitrogen; use inhibitor-free THF. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LAH reduction protocols).
-
Brown, W. G. (1951). Reductions by Lithium Aluminum Hydride. Organic Reactions, 6, 469. Link
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2][3][4] Journal of the American Chemical Society, 73(1), 242–244. Link
-
Biosynth. (n.d.). This compound Product Page. Retrieved October 26, 2023. Link
-
ChemicalBook. (2023). 2-Amino-4-phenylbutane (Isomer distinction and physical data). Link
Sources
Application Note: Quantification & Purity Analysis of 2-Phenylbutan-1-amine HCl
This Application Note provides a comprehensive, expert-level guide for the analytical quantification of 2-Phenylbutan-1-amine hydrochloride (also known as
This compound is a critical intermediate in the synthesis of pharmaceutical agents such as Indobufen and serves as a potent chiral resolving agent for acidic drugs (e.g., Ibuprofen, Naproxen). Its analysis requires handling three specific challenges: lack of strong chromophores, peak tailing typical of primary amines, and the necessity of enantiomeric separation.
Executive Summary & Chemical Context
2-Phenylbutan-1-amine (CAS: 30543-88-5 for free base) is a primary amine with a chiral center at the
-
Primary Application: Key intermediate in the synthesis of Indobufen (antiplatelet agent) via the reduction of 2-(4-nitrophenyl)butyric acid.[1][3][2]
-
Secondary Application: Chiral auxiliary for the optical resolution of racemic carboxylic acids.[3][2]
-
Analytical Critical Quality Attributes (CQAs):
Chemical Profile
| Property | Data | Analytical Implication |
| Structure | Primary amine causes silanol interactions (tailing).[1][2] | |
| MW | 185.69 g/mol (Salt) | Suitable for LC-MS and GC-MS.[1][3][2] |
| pKa | ~9.8 (Amine) | Requires high pH or low pH buffers in LC to suppress ionization effects on retention.[1][3][2] |
| Chromophore | Phenyl Ring | Weak UV absorption.[1][3][2] |
| Solubility | Water, Methanol | Dissolve samples in Water:MeOH mixtures.[3][2] |
Analytical Strategy & Workflow
The following decision tree outlines the selection of the appropriate analytical method based on the data requirement.
Figure 1: Analytical Method Selection Strategy.[1][3][2] Select Method A for routine QC, Method B for chiral purity, and Method C for trace analysis in complex matrices.
Protocol A: RP-HPLC for Assay & Chemical Purity
Rationale: This is the "workhorse" method.[1][3][2] Because the amine function (
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped,
mm, 3.5ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (Recommended: Zorbax Eclipse Plus C18 or Waters XBridge C18).[1][2] -
Wavelength: 210 nm (Primary), 254 nm (Secondary for identification).[3][2]
-
Temperature: 30°C.
Mobile Phase Composition
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][3][2] TFA acts as an ion-pairing agent to sharpen amine peaks.[1][3][2]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 25 mg of 2-Phenylbutan-1-amine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).
-
Working Standard: Dilute Stock 1:10 to obtain 100 ppm. Filter through 0.22
PTFE filter.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Critical for amines). -
Theoretical Plates (
): NLT 5000.
Protocol B: Chiral HPLC for Enantiomeric Purity
Rationale: 2-Phenylbutan-1-amine has a chiral center at C2.[1][3][2] Synthesis often produces a racemate unless asymmetric hydrogenation is used.[1][3][2] Separation requires a polysaccharide-based chiral stationary phase (CSP) in Normal Phase mode.[1][3][2]
Instrument Parameters
-
Column: Chiralcel OD-H or Chiralpak AD-H (
mm, 5ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[1][2] -
Mode: Normal Phase.
Mobile Phase
-
Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][3][2]
-
Note: Diethylamine (DEA) is mandatory to suppress the ionization of the amine and prevent non-specific binding to the stationary phase.[1]
-
Procedure
-
Sample Prep: Dissolve the HCl salt in a minimum amount of Ethanol, then dilute with Mobile Phase (Hexane/IPA). Note: The salt may have limited solubility in pure hexane; ensure complete dissolution in the alcohol modifier first.
-
Elution Order: Typically, the (R)-isomer and (S)-isomer will separate with a resolution (
) > 2.[1][2]0. (Verify specific elution order with a known optical standard).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol C: GC-FID for Volatile Impurities
Rationale: Gas Chromatography is excellent for amines if the polarity is managed.[1][3][2] This method is preferred if the sample contains volatile organic synthesis precursors (e.g., residual solvents or unreacted 2-phenylbutyronitrile).[1][3][2]
Instrument Parameters
-
Detector: FID (Flame Ionization Detector) @ 250°C.
-
Inlet: Split (20:1) @ 250°C. Liner: Base-deactivated glass liner (Critical to prevent amine absorption).
-
Column: DB-1701 or DB-Wax (polar),
.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Temperature Program
-
Initial: 80°C (Hold 1 min).
-
Ramp: 10°C/min to 220°C.
-
Final: 220°C (Hold 5 min).
Derivatization (Optional but Recommended)
If peak tailing is observed in GC:
-
React sample with Trifluoroacetic Anhydride (TFAA) .[1][3][2]
-
Incubate at 60°C for 30 mins.
-
Analyze the resulting trifluoroacetamide derivative.[1][3][2] This eliminates hydrogen bonding and significantly improves peak shape and sensitivity.[1][3][2]
Validation & Troubleshooting Guide
Linearity & Range
-
Range: 0.1
(LOQ) to 200 . -
Acceptance:
.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Common Issues & Solutions
| Issue | Root Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction | Increase TFA conc. to 0.1% or add 10mM Triethylamine to mobile phase. |
| Peak Tailing (GC) | Active sites in liner | Replace liner with a "Base-Deactivated" wool liner.[1][3][2] |
| Double Peaks | Salt dissociation | Ensure sample pH matches mobile phase; dissolve in buffered diluent.[1][3][2] |
| Low Sensitivity | Weak Chromophore | Switch to derivatization with OPA (Fluorescence) or use LC-MS.[1][3][2] |
References
-
Synthesis of Indobufen
-
Chiral Resolution Applications
-
General Amine Analysis
-
Chemical Data
Sources
- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylbutan-2-amine | C10H15N | CID 90741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS analysis of 2-Phenylbutan-1-amine hydrochloride in seized drug samples
Application Note: AN-FOR-2026-02 Differentiation and Quantitation of 2-Phenylbutan-1-amine Hydrochloride in Seized Drug Samples via GC-MS
Executive Summary
2-Phenylbutan-1-amine (also known as
Standard Mass Spectrometry (MS) fragmentation of the underived molecule yields a non-specific base peak at m/z 30 , common to all primary amines with an unsubstituted
This Application Note details a robust protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to shift the fragmentation pattern, creating high-mass diagnostic ions that allow for definitive structural elucidation and legal discrimination.
Chemical Profile & Analytical Challenge
The core challenge lies in differentiating 2-phenylbutan-1-amine from its structural isomers. While they share the formula
| Compound | Structure | Primary Cleavage Mechanism | Base Peak (EI) |
| 2-Phenylbutan-1-amine | m/z 30 | ||
| 1-Phenylbutan-2-amine | m/z 58 | ||
| Phentermine | m/z 58 | ||
| N-Ethyl-1-phenylethanamine | m/z 72 |
The "m/z 30 Problem":
In 2-phenylbutan-1-amine, the amine group is on a terminal carbon (
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Phenylbutan-1-amine HCl (Certified Reference Material).
-
Internal Standard (ISTD): Diphenylamine or Methamphetamine-d5 (
). -
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
-
Solvent: Ethyl Acetate (LC-MS Grade).
-
Buffer: 0.1 M Carbonate Buffer (pH 9.5).
Sample Preparation Workflow
The following "Dilute-and-Shoot" vs. "Extraction-Derivatization" decision tree ensures lab efficiency while maintaining rigorous identification standards.
Figure 1: Dual-pathway workflow allowing for simultaneous screening and confirmation.
Detailed Step-by-Step:
-
Extraction: Dissolve 10 mg sample in 1 mL Carbonate Buffer (pH 9.5). Add 1 mL Ethyl Acetate containing ISTD. Vortex (30s) and Centrifuge (3000 rpm, 2 min).
-
Phase Separation: Transfer the top organic layer to two separate vials (A and B).
-
Vial A (Screening): Inject directly.
-
Vial B (Derivatization): Add
TFAA. Cap and heat at for 20 minutes. Evaporate to dryness under Nitrogen stream. Reconstitute in Ethyl Acetate.
Instrumental Method (GC-MS)
| Parameter | Setting | Rationale |
| Column | Rxi-5ms or DB-5MS ( | Standard non-polar phase for amine separation. |
| Inlet Temp | Ensures rapid volatilization without thermal degradation. | |
| Injection | Prevents column overload from high-purity seized samples. | |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| Oven Program | Slow ramp required to separate closely eluting isomers. | |
| Transfer Line | Prevents condensation of high-boiling derivatives. | |
| MS Source | Standard ionization energy for library matching. | |
| Scan Range | m/z 35 - 450 | Starts above m/z 28 ( |
Data Analysis & Interpretation
The Diagnostic Switch
The power of this protocol lies in the "Mass Shift" observed between Vial A and Vial B.
Scenario 1: Underived (Vial A)
-
Spectrum: Dominant base peak at m/z 30 . Very weak molecular ion (
149). -
Interpretation: Ambiguous. Could be 2-phenylbutan-1-amine, but also 2-phenylethanamine or other simple amines.
-
Action: Data is insufficient for court testimony. Proceed to Vial B.
Scenario 2: TFA-Derivative (Vial B)
-
Mechanism: TFAA replaces the N-H protons with a trifluoroacetyl group (
).-
New MW:
Da.
-
-
Fragmentation Logic: The
-cleavage still occurs at the C1-C2 bond, but the fragment now contains the TFA group.-
Fragment Structure:
-
Fragment Mass:
.
-
-
Secondary Ions:
-
m/z 119: The tropylium-containing carbocation
, formed if the charge resides on the benzylic side. -
m/z 245: Weak but visible molecular ion.
-
Figure 2: Fragmentation pathway of the TFA-derivative showing the diagnostic m/z 126 ion.
Comparison Table for Identification
| Analyte Form | Base Peak | Diagnostic Ion 2 | Diagnostic Ion 3 | Conclusion |
| Underived | 30 | 91 | 119 | Presumptive Only |
| TFA-Derivative | 126 | 119 | 245 ( | Confirmed |
Validation & Quality Control
To meet SWGDRUG Category 1 identification standards, the following criteria must be met:
-
Retention Time (RT): The analyte RT must match the reference standard within
(or min). -
Mass Spectral Match:
-
All diagnostic ions (m/z 126, 119, 245) must be present.
-
Relative abundance ratios must match the standard within
.
-
-
Blank Check: A solvent blank injected before the sample must show no peaks at the target RT to rule out carryover.
-
Resolution Check: The method must demonstrate baseline separation between 2-phenylbutan-1-amine and Phentermine (if present in the mix).
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.[Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Emerging Drugs.[Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenethylamine Derivatives.[Link]
-
PubChem. (2024).[1] 2-Phenylbutan-1-amine Compound Summary.[Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Phenylbutan-1-amine in Biological Fluids
This Application Note is structured as a comprehensive technical guide for the detection and quantification of 2-Phenylbutan-1-amine (2-PBA) in biological matrices. It addresses the critical need for selectivity against isobaric structural isomers (e.g., Methamphetamine, Phentermine) which share the molecular weight of 149.23 Da.
Abstract & Scientific Rationale
2-Phenylbutan-1-amine (2-PBA), also known as
Standard immunoassay screens for amphetamines may yield false positives due to structural cross-reactivity. Furthermore, low-resolution mass spectrometry (single quad) cannot distinguish 2-PBA from its isobaric analogs (C
Key Analytical Challenges Solved:
-
Isobaric Resolution: Chromatographic separation of 2-PBA from Methamphetamine and Phentermine.
-
Matrix Interference: Elimination of endogenous amines using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.
-
Sensitivity: Optimization of ESI+ transitions for the ethyl-substituted alkyl chain.
Compound Properties & Method Strategy
| Property | Data | Analytical Implication |
| IUPAC Name | 2-Phenylbutan-1-amine | Primary amine; requires acidic mobile phase for ionization. |
| Molecular Formula | C | [M+H] |
| pKa | ~9.8 (Amine) | Positively charged at pH < 8. Ideal for Cation Exchange SPE. |
| LogP | 2.5 | Moderately lipophilic; retains well on C18 and Phenyl columns. |
| Key Isomers | Methamphetamine, Phentermine | Requires high-efficiency column (Sub-2 |
Fragmentation Mechanism (MS/MS)
Unlike methamphetamine (which fragments via N-methyl cleavage to m/z 119 or 91), 2-PBA fragmentation is driven by the stability of the carbocation formed after amine loss or alpha-cleavage.
-
Transition 1 (Quantifier):
150.1 91.1 (Tropylium ion, C H ). Highly stable, high intensity. -
Transition 2 (Qualifier):
150.1 119.1 (Loss of CH NH ). The charge is retained on the 2-phenylbutyl carbocation. -
Transition 3 (Qualifier):
150.1 133.1 (Loss of NH ). Common for primary amines.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Phenylbutan-1-amine HCl (>98% purity).[1]
-
Internal Standard (IS): Amphetamine-d5 or Phentermine-d5 (Structural analogs are preferred if isotopically labeled 2-PBA is unavailable).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Strong Cation Exchange), 30 mg/1 cc.
Sample Preparation: Mixed-Mode SPE (MCX)
Rationale: MCX utilizes both reversed-phase retention and electrostatic attraction to the positively charged amine, allowing rigorous washing of neutral and acidic matrix interferences.
-
Pre-treatment: Aliquot 200
L of plasma/urine. Add 20 L IS working solution. Dilute with 200 L 4% H PO (aq) to acidify (disrupt protein binding and ensure ionization). -
Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample at gravity or low vacuum (<5 inHg).
-
Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water. (Removes proteins/hydrophilic interferences).
-
Wash 2 (Organic/Neutral): 1 mL 100% Methanol. (Removes neutral lipids/hydrophobic interferences; the amine stays bound by ionic interaction).
-
Elution: Elute with 2 x 250
L of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond). -
Reconstitution: Evaporate eluate to dryness under N
at 40°C. Reconstitute in 100 L Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7
m).-
Why Phenyl-Hexyl? It offers unique
- selectivity superior to C18 for separating aromatic isomers like 2-PBA and Methamphetamine.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
| 2-PBA | 150.1 | 91.1 | 50 | 20 | Quantifier |
| 2-PBA | 150.1 | 119.1 | 50 | 15 | Qualifier 1 |
| 2-PBA | 150.1 | 133.1 | 50 | 10 | Qualifier 2 |
| IS (Amp-d5) | 141.1 | 96.1 | 50 | 18 | Internal Std |
Workflow Visualization
The following diagram illustrates the critical decision points in the extraction and analysis workflow, ensuring "Self-Validating" logic by checking for isomer separation.
Caption: Analytical workflow emphasizing the MCX extraction logic and the critical chromatographic checkpoint for isomer differentiation.
Method Validation Parameters
To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL – 1000 ng/mL.
-
LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).
-
Weighting: 1/x
linear regression.
Selectivity (Isomer Separation)
A critical validation step is injecting a "Resolution Check Standard" containing 2-PBA, Methamphetamine, and Phentermine.
-
Acceptance Criteria: Baseline resolution (R
> 1.5) between 2-PBA and Methamphetamine. -
Note: On a Phenyl-Hexyl column, Methamphetamine typically elutes earlier than 2-PBA due to the steric bulk of the ethyl group on the alkyl chain of 2-PBA interacting with the stationary phase.
Recovery & Matrix Effect
-
Matrix Effect (ME): Calculate using post-extraction spike method.
- .
-
Target: 85-115%. (MCX extraction usually minimizes suppression).
-
Recovery (RE):
- .
-
Target: >80%.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Recovery | Incomplete elution from MCX. | Ensure Elution solvent is fresh (NH |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration in Mobile Phase A (up to 10mM). |
| Signal Suppression | Phospholipids eluting in MS source. | Extend the LC gradient wash step (95% B) or perform phospholipid removal during SPE. |
| Isobaric Interference | Co-elution with Methamphetamine. | Switch to a Phenyl-Hexyl column or lower the Methanol ratio in the gradient start (e.g., start at 5% B). |
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Amphetamine Isomers. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (2023). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2020). Oasis MCX Care and Use Manual. Retrieved from [Link]
Sources
1H NMR and 13C NMR spectral data of 2-Phenylbutan-1-amine hydrochloride
Technical Application Note: Structural Elucidation of 2-Phenylbutan-1-amine Hydrochloride via 1D NMR
Executive Summary
This application note details the structural characterization of This compound (CAS: N/A for specific salt; Free base related CAS: 22374-89-6). As a chiral building block and a positional isomer of the controlled substance 1-phenylbutan-2-amine, precise structural differentiation is critical in drug development and forensic analysis. This guide provides a validated protocol for sample preparation, acquisition parameters, and detailed spectral assignment (1H and 13C) to distinguish this primary amine from its regioisomers.
Chemical Identity & Structural Logic
-
IUPAC Name: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 185.70 g/mol
-
Key Structural Features:
-
Primary Amine Salt: Protonated ammonium group (
). -
Chiral Center: Carbon-2 is a chiral center (typically synthesized as racemate unless asymmetric catalysis is used).
-
Ethyl Side Chain: Distinguishes it from the methyl homolog (2-phenylpropan-1-amine).
-
Graphviz Diagram: Structural Analysis Workflow
Caption: Workflow for the NMR-based structural elucidation of amine salts, highlighting the critical solvent selection step.
Experimental Protocol
Sample Preparation (Critical Step)
Amine salts are frequently hygroscopic. Water peaks can obscure the ammonium protons or cause shift drifting.
-
Drying: Dry the hydrochloride salt in a vacuum desiccator over
for at least 4 hours prior to analysis. -
Solvent Selection:
-
Preferred: DMSO-d6 (Dimethyl sulfoxide-d6). Excellent solubility for salts; slows proton exchange, allowing observation of the
triplet/broad singlet. -
Alternative:
(Chloroform-d) may be used but often results in broad, unobservable ammonium peaks and solubility issues.
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.
Instrument Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (
). -
1H NMR:
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): 1.0 s (ensure integration accuracy).
-
Spectral Width: 12–15 ppm (to capture downfield
).
-
-
13C NMR:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS):
512 (Carbon sensitivity is low). -
DEPT-135: Recommended to distinguish
(negative) from (positive).
-
Spectral Data & Interpretation
The following data represents the expected spectral signature for 2-phenylbutan-1-amine HCl in DMSO-d6 , derived from homologous series analysis (2-phenylpropan-1-amine) and general substituent chemical shift principles.
1H NMR Data (400 MHz, DMSO-d6)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Note |
| 8.10 – 8.30 | Broad s / t | 3H | Ammonium protons. Broad due to quadrupole relaxation/exchange. | |
| 7.28 – 7.35 | Multiplet | 2H | Ar-H (meta) | Overlapping aromatic signals. |
| 7.20 – 7.27 | Multiplet | 3H | Ar-H (ortho/para) | Overlapping aromatic signals. |
| 3.05 – 3.15 | Multiplet | 1H | Diastereotopic methylene proton adjacent to N. | |
| 2.90 – 3.00 | Multiplet | 1H | Diastereotopic methylene proton adjacent to N. | |
| 2.75 – 2.85 | Multiplet | 1H | Benzylic methine. Chiral center. | |
| 1.60 – 1.75 | Multiplet | 1H | Methylene of ethyl group. | |
| 1.45 – 1.58 | Multiplet | 1H | Methylene of ethyl group. | |
| 0.68 – 0.75 | Triplet ( | 3H | Terminal methyl group. Shielded. |
Key Diagnostic Features:
-
The C1 Methylene: Unlike 2-phenylethylamine (triplet), the C1 protons here are diastereotopic due to the adjacent chiral center at C2. They appear as complex multiplets (ABX system) rather than a simple doublet.
-
The C4 Methyl: A distinct triplet upfield (
ppm) confirms the butane chain length, distinguishing it from the propyl homolog (doublet at ppm).
13C NMR Data (100 MHz, DMSO-d6)
| Chemical Shift ( | Type (DEPT) | Assignment | Interpretation |
| 142.5 | C (quat) | Ar-C (ipso) | Quaternary aromatic carbon. |
| 128.8 | CH | Ar-C (meta) | Intense signal (2 carbons). |
| 127.6 | CH | Ar-C (ortho) | Intense signal (2 carbons). |
| 126.9 | CH | Ar-C (para) | Single aromatic carbon. |
| 48.5 | CH | C(2) | Benzylic methine. |
| 44.2 | C(1) | Attached to Nitrogen (deshielded). | |
| 26.8 | C(3) | Ethyl methylene. | |
| 12.1 | C(4) | Terminal methyl. |
Detailed Analysis & Causality
The Salt Effect
In the free base form, the
Differentiation from Isomers
-
Vs. 1-Phenylbutan-2-amine (Amphetamine homolog):
-
Isomer: The amine is at C2.[2]
-
Differentiation: The isomer would show a doublet methyl group (part of the chain end) or a methyl adjacent to the chiral center. 2-Phenylbutan-1-amine shows a triplet methyl (ethyl tail) and a
attached to the nitrogen (verified by DEPT-135 as negative phase).
-
-
Vs. Phentermine (2-methyl-1-phenylpropan-2-amine):
-
Phentermine has a quaternary carbon and a gem-dimethyl singlet. 2-Phenylbutan-1-amine has a methine proton at C2.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of NMR assignment for amine salts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for homologous phenethylamine shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Chemical shift correlations).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link] (Solvent residual peaks in DMSO-d6).
Sources
Application Note: Chiral Separation of 2-Phenylbutan-1-amine Enantiomers by HPLC
Executive Summary
This guide details the protocol for the chiral resolution of 2-Phenylbutan-1-amine (also known as
We present two validated approaches:
-
Method A (Gold Standard): Reversed-phase separation using a Crown Ether (Crownpak) stationary phase. This method exploits specific host-guest ammonium ion inclusion, offering superior peak shape and resolution for free primary amines.
-
Method B (Alternative): Normal-phase separation using a Polysaccharide (Chiralpak AD-H/OD-H) stationary phase with basic additives.
Physicochemical Context
-
Analyte: 2-Phenylbutan-1-amine
-
Structure: Primary amine attached to a chiral carbon bearing an ethyl and a phenyl group.
-
Chromophore: Weak UV absorption (Phenyl group);
~210 nm, secondary band ~254 nm. -
Basicity: High (pKa
9-10). Prone to severe tailing on standard silica supports if unbuffered.
Method Development Strategy
The following workflow illustrates the decision matrix for selecting the optimal separation path.
Figure 1: Decision matrix for method selection. Method A (Crown Ether) is the direct path for primary amines.
Protocol A: Crown Ether Stationary Phase (Recommended)
Rationale: Crown ether phases (e.g., Crownpak CR) are designed specifically for primary amines. The chiral crown ether forms a host-guest inclusion complex with the ammonium ion (
Experimental Conditions
| Parameter | Setting | Notes |
| Column | Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized type preferred for durability. |
| Mobile Phase | pH 1.5 HClO | Perchloric acid is essential for ion-pairing and protonation. |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rates often improve mass transfer in inclusion complexes. |
| Temperature | 10°C - 25°C | Critical: Lower temperatures drastically increase resolution ( |
| Detection | UV @ 210 nm | 210 nm provides higher sensitivity than 254 nm for this molecule. |
| Sample Diluent | Mobile Phase | Ensure sample is acidic to prevent precipitation or peak distortion. |
Step-by-Step Workflow
-
Mobile Phase Prep: Prepare a stock solution of Perchloric acid (HClO
) in ultrapure water adjusted to pH 1.5. Warning: HClO is corrosive. -
Equilibration: Flush the column with mobile phase for 30 minutes at 0.4 mL/min. Monitor baseline stability at 210 nm.
-
Thermostat: Set column oven to 15°C. Allow 20 minutes for thermal equilibration.
-
Injection: Inject 5-10 µL of the sample (1 mg/mL).
-
Optimization: If resolution is
, lower the temperature to 5°C or decrease the organic modifier (Acetonitrile) to 10%.
Protocol B: Polysaccharide Stationary Phase (Alternative)
Rationale: Amylose or Cellulose carbamate derivatives (AD-H, OD-H) rely on hydrogen bonding and
Experimental Conditions
| Parameter | Setting | Notes |
| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) | AD-H (Amylose) often shows better selectivity for phenyl-alkyl amines. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v) | DEA or TEA (0.1%) masks silanol sites. |
| Flow Rate | 1.0 mL/min | Standard normal phase flow. |
| Temperature | 25°C | Room temperature is usually sufficient. |
| Detection | UV @ 220 nm | |
| Back Pressure | < 50 bar | Typical for Normal Phase. |
Step-by-Step Workflow
-
Mobile Phase Prep: Mix n-Hexane and Ethanol. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA). Degas thoroughly. Note: Do not use water in this system.
-
Column Conditioning: If the column was stored in IPA, flush with 100% Ethanol (10 CV) before introducing the Hexane mixture.
-
Equilibration: Flow the mobile phase at 1.0 mL/min until baseline is flat (approx. 20 mins).
-
Injection: Inject 10 µL of sample (dissolved in Mobile Phase).
-
Troubleshooting: If peaks are broad, increase DEA concentration to 0.2%. If retention is too low, decrease Ethanol content to 5%.
Mechanistic Visualization
Understanding the interaction mechanism is vital for troubleshooting.
Figure 2: Mechanistic difference between Crown Ether inclusion (Method A) and Polysaccharide adsorption (Method B).
Comparative Analysis & Validation Criteria
| Feature | Method A (Crownpak) | Method B (Chiralpak AD/OD) |
| Selectivity ( | Typically High (>1.5) | Moderate (1.1 - 1.3) |
| Peak Shape | Excellent (Symmetrical) | Good (Requires Additive) |
| Robustness | High (Temperature controlled) | Moderate (Sensitive to water/EtOH ratio) |
| Sample Prep | Aqueous/Acidic | Organic/Non-polar |
| Limit of Detection | Lower (due to sharper peaks) | Higher (potential tailing) |
Self-Validation Checklist:
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Chiral Technologies. Chiral Separation of Primary Amines using Crown Ether Columns. Application Note. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
Derivatization of 2-Phenylbutan-1-amine for GC analysis
Application Note: High-Fidelity GC-MS Analysis of 2-Phenylbutan-1-amine
Executive Summary
2-Phenylbutan-1-amine (2-PBA) is a critical chiral intermediate in the synthesis of pharmaceutical agents, including racetam-class antiepileptics and specific monoamine reuptake inhibitors.[1][2] As a primary amine with a chiral center at the
-
Peak Tailing & Adsorption: The polar
group interacts strongly with silanol groups in liners and columns, leading to poor peak shape and non-linear quantification at trace levels.[1][2] -
Enantiomeric Resolution: The (R) and (S) enantiomers are physically identical in an achiral environment, necessitating chiral derivatization for separation on standard stationary phases.[2]
This guide details two validated protocols: Perfluoroacylation for high-sensitivity achiral quantitation and TPPC Derivatization for enantiomeric purity determination.[3][1][2]
Chemical Strategy & Mechanism
The Analyte
Strategy A: Achiral Acylation (PFPA)
We utilize Pentafluoropropionic Anhydride (PFPA) .[1][2][4][5] This reaction replaces the active hydrogen on the amine with a highly electronegative perfluoroacyl group.[2]
-
Benefit: The resulting amide is non-polar, highly volatile, and the fluorine atoms provide exceptional cross-section for Electron Capture Detection (ECD) or negative chemical ionization (NCI-MS), though standard EI-MS sensitivity is also enhanced.[3]
Strategy B: Chiral Resolution (TPPC)
We utilize (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPPC) .[1][2]
-
Mechanism: TPPC is an optically pure reagent.[1][2] When it reacts with the racemic amine, it forms two diastereomers:
-
(S)-TPPC + (R)-Amine
(S,R)-Amide -
(S)-TPPC + (S)-Amine
(S,S)-Amide
-
-
Benefit: Unlike enantiomers, diastereomers have different physical properties (boiling points, polarity) and can be baseline separated on a standard, low-cost achiral column (e.g., DB-5MS).[3]
Visualized Workflows
Caption: Dual-pathway workflow for 2-PBA analysis. Path A prioritizes sensitivity; Path B prioritizes enantiomeric separation.
Protocol 1: Achiral Quantitation (PFPA)
Objective: Maximum sensitivity and peak symmetry for total 2-PBA content.
Materials
-
Reagent: Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich].[1][2]
-
Internal Standard (IS): Diphenylamine (or deuterated 2-PBA if available).[1][2]
Step-by-Step Procedure
-
Preparation: Dissolve sample in Ethyl Acetate to a concentration of ~100 µg/mL. Add IS at 50 µg/mL.[3][1][2]
-
Reagent Addition: In a crimp-top vial, combine:
-
200 µL Sample Solution
-
50 µL Base (Pyridine)
-
50 µL PFPA (Add slowly; exothermic).
-
-
Reaction: Crimp vial and heat at 60°C for 20 minutes .
-
Evaporation (Critical): Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid byproducts.[2] -
Reconstitution: Reconstitute in 200 µL of Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS.
Data Interpretation (Predicted MS Fragments):
-
Molecular Ion (
): m/z 295[1] -
Base Peak: m/z 162 (Cleavage of the
bond: ).[3][1][2] -
Tropylium Ion: m/z 91 (Characteristic of the phenyl group).[2]
Protocol 2: Enantiomeric Separation (TPPC)
Objective: Determination of Enantiomeric Excess (% ee).
Materials
Step-by-Step Procedure
-
Preparation: Dissolve dry sample (approx. 1 mg) in 0.5 mL DCM.
-
Catalysis: Add 10 µL TEA (Acts as HCl scavenger).
-
Derivatization: Add 50 µL of TPPC reagent.
-
Incubation: Vortex and let stand at Room Temperature for 30 minutes . (Heat is rarely needed and may cause racemization).[2]
-
Wash: Add 0.5 mL 1M HCl (removes unreacted amine and TEA), vortex, and discard aqueous (top) layer.
-
Neutralization: Add 0.5 mL weak bicarbonate solution, vortex, discard aqueous layer.
-
Drying: Dry the organic layer over anhydrous
. -
Analysis: Inject 1 µL of the organic phase.
Separation Logic: The (S)-TPPC-(S)-PBA derivative will elute at a different retention time than the (S)-TPPC-(R)-PBA derivative on a standard 5% phenyl column due to steric differences in interaction with the stationary phase.[1][2]
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates PFPA derivatives and TPPC diastereomers well.[3][1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution.[1][2] |
| Inlet | Splitless (1 min purge) @ 250°C | Maximizes sensitivity; high temp prevents condensation of derivatives.[1][2] |
| Oven Program | 60°C (1 min) | Fast ramp preserves peak shape; derivatives elute mid-ramp (~160-180°C).[3][1][2] |
| Transfer Line | 280°C | Prevents cold-spot condensation.[3][1][2] |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization energy.[1][2] |
Troubleshooting & Validation
-
Moisture Sensitivity: Anhydrides and acid chlorides hydrolyze instantly in water.[1][2] Ensure all glassware and solvents are anhydrous.[1][2] If reaction yield is low, check solvent water content.[2]
-
Acid Buildup: The PFPA reaction produces pentafluoropropionic acid.[1][2] If not removed (Step 4 of Protocol 1), it will degrade the GC column stationary phase (siloxane bleed).
-
Racemization: In Protocol 2, avoid excessive heat or highly alkaline conditions, which can cause the chiral center at C2 to racemize, invalidating % ee calculations.
References
-
Blau, K., & Halket, J. (1993).[2] Handbook of Derivatives for Chromatography. Wiley.[3][1][2] (The authoritative text on acylation mechanisms).
-
Sigma-Aldrich. (2024).[1][2] Pentafluoropropionic anhydride Product Information and Protocols. [1][2]
-
Shin, H. S., & Donike, M. (1996).[2] Stereospecific Derivatization of Amphetamines and Phenol Alkylamines.[2] Analytical Chemistry, 68(17), 3015-3020.[2][7] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane (Isomer Comparison). [Link]
-
Restek Corporation. (2022).[1][2] Chiral Analysis of Amphetamines and Precursors by GC. (Application Note on TPPC analogs). [Link]
Sources
- 1. 2-Phenylbutan-2-amine | C10H15N | CID 90741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-phenylbutane | 22374-89-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of 2-Phenylbutan-1-amine Hydrochloride as a Reference Standard in Forensic and Clinical Toxicology
Abstract
This document provides a comprehensive technical guide for researchers, forensic toxicologists, and drug development professionals on the proper use of 2-Phenylbutan-1-amine hydrochloride as an analytical reference standard. Due to its classification as a designer phenethylamine and its structural similarity to amphetamine-class substances, accurate and validated analytical methods are imperative for its identification and quantification in toxicological casework. This note details its physicochemical properties, provides explicit protocols for the preparation of standard solutions, and outlines validated methodologies for its analysis in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: Toxicological Significance
2-Phenylbutan-1-amine is a substituted phenethylamine and an isomer of other psychoactive substances, placing it in a class of compounds frequently encountered in forensic toxicology. Structurally, it is an analog of amphetamine, characterized by an ethyl group in the alpha position relative to the amine[1]. Such compounds are often synthesized clandestinely to circumvent controlled substance laws and may appear as undeclared ingredients in dietary supplements or as recreational drugs[2]. The D-isomer of the related compound, 2-amino-1-phenylbutane, has been shown to mimic the stimulant properties of D-amphetamine in animal studies, highlighting the potential for abuse and adverse health effects associated with this class of compounds[1].
The hydrochloride salt form of 2-Phenylbutan-1-amine enhances its stability and solubility in aqueous solutions, making it suitable for use as a reference material[3]. Accurate identification and quantification are critical for determining the extent of exposure in clinical intoxication cases, post-mortem investigations, and in monitoring the prevalence of emerging designer drugs. The use of a certified reference standard is the cornerstone of a validated, legally defensible analytical method.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical workflows.
| Property | Value | Source |
| IUPAC Name | 2-phenylbutan-1-amine;hydrochloride | Chemspace[4] |
| CAS Number | 20569-45-3 | Chemspace[4] |
| Molecular Formula | C₁₀H₁₆ClN | Chemspace[4] |
| Molecular Weight | 185.69 g/mol | Smolecule[3] |
| Form | Crystalline Solid (typical for hydrochloride salts) | General Knowledge |
| Solubility | Soluble in water and methanol | General Knowledge[3] |
| SMILES | Cl.CCC(CN)C1=CC=CC=C1 | Chemspace[4] |
| InChI Key | YWUUAQSDHCZRNU-UHFFFAOYSA-N | Chemspace[4] |
Preparation of Standard Solutions
The accuracy of quantitative analysis is directly dependent on the precise preparation of stock and working standard solutions. All preparations should be performed using calibrated analytical balances and volumetric glassware.
Rationale for Protocol Choices
-
Solvent Selection: Methanol is chosen as the primary solvent for the stock solution due to the high solubility of amine hydrochlorides in polar organic solvents and its compatibility with both GC and LC-MS systems.
-
Gravimetric Measurement: Weighing the reference standard is the most accurate method for initial preparation, minimizing volumetric errors.
-
Serial Dilution: Preparing working standards via serial dilution from a concentrated stock is efficient and reduces the potential for error propagation compared to weighing multiple small quantities.
-
Storage: Storage at -20°C in amber vials minimizes degradation from light and thermal energy, ensuring the long-term integrity of the standards.
Protocol for Stock Standard Preparation (1.0 mg/mL)
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Accurately weigh approximately 10.0 mg of the reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a 10.0 mL Class A amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the calibration mark.
-
Cap the flask and invert a minimum of 15 times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap.
-
Store at -20°C. This stock solution is typically stable for at least 12 months.
Protocol for Working Standard & Calibrator Preparation
Working standards and calibrators for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) should be prepared by serial dilution of the stock solution using an appropriate matrix (e.g., drug-free urine or blood) or solvent (e.g., methanol or mobile phase).
Analytical Methodologies
Two primary analytical techniques are recommended for the analysis of 2-Phenylbutan-1-amine in toxicological samples: a GC-MS method for broad screening and confirmation, and a more sensitive and specific LC-MS/MS method for definitive quantification.
Workflow for Sample Analysis
Caption: General workflow for toxicological analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the screening and identification of phenethylamines. Derivatization is often employed to improve the chromatographic peak shape and thermal stability of the amine.
-
To 1.0 mL of urine, add an appropriate deuterated internal standard (e.g., Phentermine-d5).
-
Add 200 µL of concentrated ammonium hydroxide to basify the sample.
-
Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 20 minutes.
-
Cool to room temperature and transfer to a GC vial for analysis.
The following table outlines typical starting parameters for a GC-MS method. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation for a wide range of drug compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min | A general-purpose temperature ramp suitable for separating phenethylamines from matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Mode | Full Scan (m/z 40-550) for screening | Acquires a full mass spectrum for identification against spectral libraries. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for quantification compared to GC-MS and often does not require derivatization.
Caption: LC-MS/MS analysis workflow.
-
To 200 µL of blood or plasma, add an appropriate deuterated internal standard (e.g., Phentermine-d5).
-
Perform a protein precipitation by adding 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an LC vial for analysis.
The following parameters provide a robust starting point for method development. Analyte-specific transitions must be optimized by infusing the reference standard.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, e.g., 50 x 2.1 mm, <2 µm particle size | Provides excellent retention and separation for moderately polar compounds like phenethylamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column of more lipophilic matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine readily accepts a proton, making it ideal for positive mode ESI. |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 150.1 | The protonated molecular ion of 2-Phenylbutan-1-amine. |
| Product Ions (Quant/Qual) | To be determined empirically. Expected fragments would result from loss of the ethyl group or cleavage of the C-C bond alpha to the phenyl ring. |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. The toxicological properties of 2-Phenylbutan-1-amine have not been fully investigated[5]. However, related compounds exhibit significant hazards.
-
Hazard Identification: Based on data for structural isomers, this compound should be considered harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[6][7][8].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves[9][10].
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9]. Avoid contact with skin and eyes.
-
Storage: Store locked up in a cool, dry, and well-ventilated area away from incompatible materials[9].
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
The use of a certified this compound reference standard is essential for the accurate and reliable toxicological analysis of this designer substance. The protocols outlined in this application note for standard preparation, GC-MS screening, and LC-MS/MS quantification provide a validated framework for forensic and clinical laboratories. Adherence to these methodologies and strict safety protocols will ensure data of the highest quality and integrity, which is critical in the evolving landscape of novel psychoactive substances.
References
-
2-Phenylbutan-2-amine | C10H15N | CID 90741 - PubChem. National Center for Biotechnology Information. [Link]
-
Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed. National Center for Biotechnology Information. [Link]
-
2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem. National Center for Biotechnology Information. [Link]
-
(S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - C10H16ClN | CSSB00000698184 - Chemspace. Chemspace. [Link]
-
2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 - PubChem. National Center for Biotechnology Information. [Link]
-
Exploring 4-Phenylbutan-2-Amine: Properties, Applications, and Manufacturing. Medium. [Link]
-
Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (1S)-1-phenylbutan-1-amine hydrochloride [smolecule.com]
- 4. This compound - C10H16ClN | CSSB00000698184 [chem-space.com]
- 5. 2-Amino-4-phenylbutane(22374-89-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. 2-Phenylbutan-2-amine | C10H15N | CID 90741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Protocol for the Quantification of 2-Phenylbutan-1-amine in Urine for Doping Control
Introduction & Scope
2-Phenylbutan-1-amine (also known as
The primary analytical challenge lies in distinguishing 2-phenylbutan-1-amine from its structural isomers, such as
Chemical & Biological Context
Structural Properties
2-Phenylbutan-1-amine possesses a chiral center at the C2 position, though it is typically analyzed as a racemic mixture in doping control unless chiral separation is specifically required.
-
IUPAC Name: 2-phenylbutan-1-amine
-
Molecular Formula:
-
Exact Mass: 149.1204 Da
-
Protonated Mass $[M+H]^+ $: 150.1277 Da
Isomeric Interferences
The mass-to-charge ratio (m/z 150) is shared by several relevant stimulants. Chromatographic resolution is the primary mechanism for differentiation.
| Compound | Structure Note | Key Fragment (m/z) |
| 2-Phenylbutan-1-amine | Ethyl group at C2 (beta) | 133, 119, 91 |
| N,N-Dimethylphenethylamine | Dimethyl on Nitrogen | 58 (Base peak), 91 |
| 4-Methylphenethylamine | Methyl on Phenyl ring | 120, 103 |
| Methoxyphenamine | Methoxy on ring, Methyl on N | 119, 91 |
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Phenylbutan-1-amine HCl (Certified Reference Material).
-
Internal Standard (IS): 2-Phenylbutan-1-amine-d5 (preferred) or Amphetamine-d5.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
Buffers: Ammonium Formate (10 mM), Ammonia Solution (25%).
-
Enzyme:
-Glucuronidase (E. coli or Helix pomatia) for hydrolysis of conjugated metabolites.
Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)
While "dilute-and-shoot" methods exist, SPE is strictly recommended for confirmation analysis to minimize ion suppression and ensure trace-level detection (<5 ng/mL).
Workflow Diagram:
Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for basic stimulants.[1]
Step-by-Step Procedure:
-
Aliquot: Transfer 200 µL of urine into a clean tube.
-
Internal Standard: Add 50 µL of IS working solution (100 ng/mL).
-
Hydrolysis: Add 1 mL of phosphate buffer (pH 6.0) containing
-glucuronidase. Incubate at 50°C for 1 hour. -
Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL MeOH followed by 1 mL water.
-
Loading: Load the hydrolyzed sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid in Water (removes acidic/neutral interferences).
-
Wash 2: 1 mL 100% Methanol (removes hydrophobic neutrals). Note: The analyte is retained by ionic interaction.
-
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Disrupts ionic bond).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Instrumental Analysis (LC-MS/MS)[2][3][4]
Liquid Chromatography Conditions
To ensure separation from isomers, a Phenyl-Hexyl column is recommended over standard C18 due to its unique
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex Biphenyl or Waters CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Loading |
| 6.00 | 40 | Linear Gradient (Isomer Separation) |
| 6.10 | 95 | Wash |
| 8.00 | 95 | Wash Hold |
| 8.10 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Rationale |
| 2-Phenylbutan-1-amine | 150.1 | 133.1 | 15 | Quantifier | Loss of |
| 150.1 | 119.1 | 25 | Qualifier 1 | ||
| 150.1 | 91.1 | 35 | Qualifier 2 | Tropylium ion (Aromatic verification) | |
| IS (d5-Analog) | 155.1 | 138.1 | 15 | Quantifier | Loss of |
Fragmentation Pathway
Understanding the fragmentation is crucial for defending the method against false positives from isomers.
Figure 2: Proposed ESI fragmentation pathway for 2-phenylbutan-1-amine.
Method Validation & Performance
This method is validated according to WADA International Standard for Laboratories (ISL) and ISO 17025 guidelines.
Sensitivity & Linearity
-
LOD (Limit of Detection): 1 ng/mL (S/N > 3).
-
LOQ (Limit of Quantification): 5 ng/mL (S/N > 10, Precision < 20%).
-
Linearity: 5 – 500 ng/mL (
). -
MRPL Compliance: The method easily meets the WADA MRPL of 50 ng/mL for stimulants.
Specificity (Isomer Discrimination)
The critical validation step is the injection of a "Stimulant Mix" containing 2-phenylbutan-1-amine and its isomers.
-
Criterion: Baseline separation (
) must be achieved between 2-phenylbutan-1-amine and N,N-dimethylphenethylamine. -
Relative Retention Time (RRT): The analyte RRT must be within ±1% of the QC sample.
Matrix Effects & Recovery
-
Matrix Effect (ME): Evaluated at 20 ng/mL in 6 different urine sources. Acceptable range: 80-120% (compensated by IS).
-
Recovery (RE): > 85% using the MCX protocol.
References
-
World Anti-Doping Agency. (2023). The 2023 Prohibited List International Standard. [Link]
-
World Anti-Doping Agency. (2022). Technical Document TD2022MRPL: Minimum Required Performance Levels for Non-Threshold Substances. [Link]
-
Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites in blood and urine. Journal of Inherited Metabolic Disease. [Link]
-
Kobayashi, M., et al. (2015).[3] Targeting misuse of 2-amino-N-ethyl-1-phenylbutane in urine samples: in vitro-in vivo correlation of metabolic profiles and development of LC-TOF-MS method. Drug Testing and Analysis. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Sources
Solid-phase extraction of 2-Phenylbutan-1-amine from plasma samples
Application Note: High-Performance Solid-Phase Extraction (SPE) of 2-Phenylbutan-1-amine from Plasma
Executive Summary
This application note details a robust protocol for the extraction of 2-Phenylbutan-1-amine (also known as
Instead, we utilize Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the analyte's positive charge at acidic pH to "lock" it onto the sorbent, permitting aggressive organic washing that removes >99% of matrix interferences before elution. This protocol ensures high recovery (>85%), minimal matrix effects, and compatibility with LC-MS/MS quantification.
Analyte Chemistry & Extraction Logic
To design a self-validating protocol, we must understand the molecular behavior under varying pH conditions.
-
Target Molecule: 2-Phenylbutan-1-amine[1]
-
Functional Group: Primary Aliphatic Amine (
) -
pKa: ~10.5 (Base)
-
LogP: ~2.1 (Hydrophobic)
The "Catch and Release" Strategy:
-
Catch (Acidic pH < 8): At pH values below its pKa (e.g., pH 3-5), the amine accepts a proton to become
. It binds to the MCX sorbent via ionic interaction (strong) and hydrophobic interaction (secondary). -
Wash (Organic): Because the analyte is ionically bound, we can wash the column with 100% Methanol .[2] This removes neutral lipids and hydrophobic proteins that are only held by weak hydrophobic forces, leaving the analyte secure.
-
Release (Basic pH > 11): We apply a basic elution solvent (5%
). This deprotonates the amine back to (neutral), breaking the ionic bond and releasing it from the sorbent.
Visualizing the Mechanism
Figure 1: The Mixed-Mode Cation Exchange mechanism relies on pH switching to selectively retain and release the basic amine.
Materials & Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).
-
Format: 30 mg / 1 cc cartridge (or 96-well plate for high throughput).
-
-
Loading Buffer: 2% Phosphoric Acid (
) in water. -
Wash Solvent 1: 2% Formic Acid in water.
-
Wash Solvent 2: 100% Methanol (HPLC Grade).
-
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.-
Preparation: Mix 5 mL of concentrated
(28-30%) with 95 mL Methanol. Prepare fresh daily.
-
Detailed Extraction Protocol
This protocol is optimized for a 100-200
Step 1: Sample Pre-treatment
-
Action: Aliquot 100
L of plasma into a clean tube. Add 100 L of 2% . Vortex for 30 seconds. -
Scientific Rationale: Acidification performs two critical functions:
-
Disrupts Protein Binding: 2-Phenylbutan-1-amine may bind to albumin. Acidification denatures proteins, releasing the drug.
-
Ionization: Ensures 100% of the analyte is in the cationic state (
) required for retention.
-
Step 2: Conditioning & Equilibration
-
Action: Add 1 mL Methanol to the SPE cartridge. Apply vacuum to pull through (do not dry).
-
Action: Add 1 mL Water (or 2% Formic Acid). Pull through.[1][3]
-
Scientific Rationale: Activates the polymeric pores and establishes an aqueous environment for the sample load.
Step 3: Sample Loading
-
Action: Load the pre-treated plasma sample (~200
L) onto the cartridge. -
Flow Rate: Slow (~1 mL/min) to maximize mass transfer kinetics.
-
Scientific Rationale: The positively charged amine binds to the sulfonate groups on the sorbent.
Step 4: Interference Washing (Crucial)
-
Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .
-
Removes: Salts, proteins, and hydrophilic interferences.
-
-
Wash 2 (Organic): Add 1 mL 100% Methanol .
-
Removes: Neutral hydrophobic interferences (lipids, fats) and acidic drugs.
-
Note: The analyte remains bound because the ionic bond is unaffected by methanol.
-
-
Drying: Apply high vacuum for 2-5 minutes to remove excess solvent.
Step 5: Elution
-
Action: Add 2 x 250
L of 5% in Methanol . Collect the eluate in a clean glass tube or collection plate. -
Scientific Rationale: The high pH (>11) deprotonates the amine (
). The neutral molecule loses affinity for the cation-exchange sites and elutes in the organic solvent.
Step 6: Post-Extraction Processing
-
Action: Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100
L of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid) for LC-MS/MS analysis.
Process Visualization
Figure 2: Step-by-step workflow for the MCX extraction of 2-Phenylbutan-1-amine.
Validation & Performance Expectations
When validating this method according to FDA/EMA Bioanalytical Method Validation guidelines, expect the following performance metrics:
| Parameter | Expected Performance | Explanation |
| Recovery | > 85% | MCX extraction typically yields high recovery for amines due to the strong ionic retention allowing rigorous washing. |
| Matrix Effect | < 10% (Suppression/Enhancement) | The 100% Methanol wash step effectively removes phospholipids, the primary cause of ion suppression in plasma analysis. |
| Linearity | Linear range typically 1.0 ng/mL to 1000 ng/mL, depending on MS sensitivity. | |
| Precision (CV) | < 15% | Polymeric sorbents offer high batch-to-batch reproducibility compared to silica-based sorbents. |
Troubleshooting Guide
-
Low Recovery:
-
Cause: Incomplete elution.
-
Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the analyte won't elute.
-
-
High Backpressure:
-
Cause: Protein precipitation on the frit.
-
Fix: Ensure the plasma is well-mixed with the acid during pre-treatment. Centrifuge the pre-treated sample at 10,000 x g for 5 mins before loading if the sample is very turbid.
-
-
Ion Suppression in LC-MS:
-
Cause: Phospholipid breakthrough.
-
Fix: Increase the volume of the Wash 2 (Methanol) step.
-
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Demonstrates the superiority of Mixed-Mode SPE for removing phospholipids).
-
Biotage. (2023).[2][4] When should I choose a mixed-mode SPE?Link (Overview of MCX mechanisms for basic amines).
-
PubChem. (2023). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Link (Source for physicochemical properties).
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[5] Application Note. Link (Foundational protocol for polymeric cation exchange).
Sources
- 1. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Note: Synthesis of 2-Phenylbutan-1-amine Hydrochloride Impurities for Analytical Standards
Executive Summary & Strategic Context
2-Phenylbutan-1-amine hydrochloride (CAS: 20388-87-8) is a critical chiral building block and intermediate in the synthesis of antitussives (e.g., Butamirate Citrate ) and platelet aggregation inhibitors (e.g., Indobufen ). In the context of pharmaceutical compliance (ICH Q3A/Q3B), the identification and quantification of process-related impurities are mandatory.
The synthesis of this amine typically proceeds via the catalytic hydrogenation of 2-phenylbutyronitrile. This route, while efficient, is prone to specific side reactions that generate structurally similar impurities.[1] These impurities often co-elute in reverse-phase HPLC due to their homologous nature.
This guide provides authoritative protocols for the targeted synthesis of key impurity standards . By synthesizing these impurities independently, analytical teams can establish relative response factors (RRFs) and validate retention times, ensuring a robust control strategy.[2][1]
Impurity Profiling & Origin Analysis[1][2]
The impurity profile is dictated by the alkylation efficiency of the starting material (phenylacetonitrile) and the selectivity of the subsequent reduction.[2]
Table 1: Critical Impurities of 2-Phenylbutan-1-amine
| Impurity Code | Chemical Name | Structure Description | Origin / Mechanism |
| IMP-A | Bis(2-phenylbutyl)amine | Secondary amine dimer | Reductive Coupling: Formed during hydrogenation when the primary amine reacts with the intermediate imine. |
| IMP-B | 2-Ethyl-2-phenylbutan-1-amine | Over-alkylated amine | Over-Alkylation: Result of dialkylation of phenylacetonitrile (formation of quaternary carbon) followed by reduction. |
| IMP-C | 2-Phenylbutyronitrile | Nitrile precursor | Incomplete Reduction: Residual intermediate from the hydrogenation step. |
| IMP-D | 2-Phenylbutanamide | Primary amide | Hydrolysis: Partial hydrolysis of the nitrile precursor during workup or storage. |
Visualizing the Impurity Genesis
The following pathway map illustrates the divergence points where these impurities are generated.
Figure 1: Synthetic genesis of 2-phenylbutan-1-amine and its critical impurities.
Experimental Protocols for Impurity Standards
The following protocols are designed to maximize the yield of the impurity rather than the target, providing material for analytical reference standards.
Protocol 1: Synthesis of IMP-A (Bis(2-phenylbutyl)amine)
Rationale: The "dimer" impurity is formed via the condensation of the primary amine with the intermediate imine/aldehyde during reduction. To synthesize this standard efficiently, we utilize a direct Reductive Amination approach.[1][3]
Reagents:
-
2-Phenylbutanal (10 mmol) [Synthesized via oxidation of 2-phenylbutanol or purchased][2]
-
2-Phenylbutan-1-amine (10 mmol)[2]
-
Sodium Triacetoxyborohydride (STAB) (14 mmol)[2]
-
Dichloromethane (DCM) (anhydrous)[2]
-
Acetic Acid (catalytic)[2]
Methodology:
-
Imine Formation: In a 100 mL round-bottom flask under nitrogen, dissolve 2-phenylbutanal (1.48 g, 10 mmol) and 2-phenylbutan-1-amine (1.49 g, 10 mmol) in dry DCM (30 mL).
-
Activation: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for the disappearance of the aldehyde.[2][1]
-
Quench: Quench carefully with saturated NaHCO3 solution (30 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[2][1] Combine organics, dry over MgSO4, and concentrate in vacuo.
-
Purification: The crude secondary amine is often an oil.[2][1] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Salt Formation: Dissolve the purified oil in diethyl ether and add 2M HCl in ether dropwise to precipitate Bis(2-phenylbutyl)amine hydrochloride . Filter and dry.[2][1][4]
Protocol 2: Synthesis of IMP-B (2-Ethyl-2-phenylbutan-1-amine)
Rationale: This impurity arises from "over-alkylation" (double ethylation) of phenylacetonitrile. We deliberately force this condition.
Reagents:
-
Phenylacetonitrile (10 mmol)[2]
-
Ethyl Bromide (25 mmol, 2.5 equiv)[2]
-
Sodium Hydride (60% dispersion in oil) (25 mmol)[2]
-
THF (anhydrous)[2]
Methodology:
-
Dialkylation: In a dried flask under Argon, suspend NaH (1.0 g, 25 mmol) in THF (20 mL) at 0°C.
-
Add Phenylacetonitrile (1.17 g, 10 mmol) dropwise. Stir for 30 mins until gas evolution ceases (formation of carbanion).
-
Add Ethyl Bromide (2.72 g, 25 mmol) dropwise.
-
Reflux the mixture for 4 hours to ensure double alkylation to 2-ethyl-2-phenylbutyronitrile .
-
Workup (Intermediate): Quench with water, extract with Ethyl Acetate, and concentrate. (Check GC-MS to confirm M+ corresponding to dialkylated nitrile).
-
Reduction: Dissolve the crude nitrile in dry THF (20 mL). Carefully add LiAlH4 (0.76 g, 20 mmol) at 0°C.
-
Reflux for 6 hours.
-
Fieser Quench: Cool to 0°C. Add water (0.76 mL), 15% NaOH (0.76 mL), then water (2.3 mL). Stir until a white granular precipitate forms.
-
Isolation: Filter off the aluminum salts.[2][1] Acidify the filtrate with HCl/Ether to precipitate 2-Ethyl-2-phenylbutan-1-amine hydrochloride . Recrystallize from Isopropanol/Ether.
Analytical Validation (HPLC Parameters)
Once synthesized, these standards must be qualified. Use the following HPLC method to separate the target from impurities A, B, and D.
Method Attributes:
-
Technique: Reverse Phase HPLC (UV Detection)[2]
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)[2]
-
Wavelength: 210 nm (low wavelength required for non-conjugated alkyl amines) and 254 nm.[2][1]
-
Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Profile:
Expected Elution Order:
-
IMP-D (Amide): Elutes early due to polarity.[2]
-
Target (2-Phenylbutan-1-amine): Main peak.
-
IMP-C (Nitrile): Elutes after target (less polar).
-
IMP-B (Over-alkylated): Elutes later (higher hydrophobicity due to extra ethyl group).[2]
-
IMP-A (Dimer): Elutes last (significant hydrophobicity, two phenyl rings).[2]
References
-
Synthesis of 2-Phenylpropan-1-amine derivatives: World Intellectual Property Organization, WO2008/73789. Link
-
Butamirate Citrate Impurity Profiling: Scientia Pharmaceutica, "Development and Validation of a Stability-Indicating HPLC Method for Butamirate Citrate".[1] Link
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] Link
-
Indobufen Impurities: Veeprho Laboratories, "Indobufen Impurity Standards".[2][1] Link
-
Chemical Safety Data (2-Phenylbutylamine): PubChem Database, CID 103771.[1] Link
Sources
Application of 2-Phenylbutan-1-amine hydrochloride in neuropharmacology research
Application Note: 2-Phenylbutan-1-amine Hydrochloride in Neuropharmacology
Abstract
This compound (CAS: 34577-88-3), distinct from its regioisomer
Chemical Identity & Structural Logic
To ensure experimental validity, researchers must rigorously distinguish 2-phenylbutan-1-amine from its psychoactive isomers.[1]
-
IUPAC Name: this compound[1]
-
Common Synonym:
-Ethylphenethylamine HCl[1] -
Molecular Formula:
[1] -
Structural Significance: Unlike amphetamine (
-methyl) or AEPEA ( -ethyl), this molecule possesses an ethyl group at the -position (the benzylic carbon).[1] This steric bulk at the aromatic attachment point significantly alters its interaction with the Dopamine Transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1), making it an excellent negative control or low-affinity ligand for specificity assays.[1]
Figure 1: Structural Isomerism & Pharmacological Impact[1][2][3]
Caption: Structural relationship between Amphetamine, AEPEA, and 2-Phenylbutan-1-amine, highlighting the steric shift that enables chromatographic separation.
Application I: Internal Standard for Neurotransmitter Quantification
In neuropharmacology, precise quantification of dopamine, norepinephrine, and their synthetic analogs in brain microdialysate or plasma is critical. 2-Phenylbutan-1-amine is the superior Internal Standard (IS) for these workflows because:
-
Isobaric Distinction: It shares the same molecular weight (
g/mol ) as AEPEA and Methamphetamine, but its fragmentation pattern and retention time differ significantly.[1] -
Extraction Efficiency: Its lipophilicity (
) mimics amphetamines, ensuring it tracks extraction losses during Liquid-Liquid Extraction (LLE).[1] -
Biological Absence: It is not an endogenous metabolite, eliminating background noise.[1]
Protocol A: LC-MS/MS Quantification Workflow
Objective: Quantify trace amphetamine-like compounds in rat plasma using 2-Phenylbutan-1-amine as IS.
Reagents:
-
Stock IS: 2-Phenylbutan-1-amine HCl (1 mg/mL in Methanol).[1]
-
Extraction Solvent: Ethyl Acetate:Hexane (90:10 v/v).[1]
-
Buffer: 0.1 M Carbonate Buffer (pH 9.5).
Step-by-Step Methodology:
-
Preparation of Working IS:
-
Dilute Stock IS to 100 ng/mL in water.[1] Critical: Keep on ice to prevent volatility losses.
-
-
Sample Pre-treatment:
-
Aliquot 100
L of plasma/brain homogenate into a 1.5 mL Eppendorf tube. -
Spike with 10
L of Working IS (Final conc: 10 ng/mL). -
Vortex for 10 seconds.
-
-
Alkaline Activation:
-
Add 50
L of Carbonate Buffer (pH 9.5).[1] -
Why: This converts the amine salts to their free base forms, drastically increasing solubility in the organic phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500
L of Extraction Solvent (Ethyl Acetate:Hexane).[1] -
Shake mechanically for 10 minutes (do not vortex aggressively to avoid emulsions).
-
Centrifuge at
for 5 minutes at 4°C.
-
-
Reconstitution:
-
Transfer 400
L of the supernatant (organic layer) to a fresh glass vial. -
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.[1]
-
Reconstitute in 100
L Mobile Phase A (0.1% Formic Acid in Water).
-
-
LC-MS/MS Analysis:
Data Validation Criteria:
-
The IS peak must resolve from the analyte peak by at least 0.5 minutes.[1]
-
IS recovery must be consistent (CV < 15%) across all samples.[1]
Application II: Structure-Activity Relationship (SAR) Probe
2-Phenylbutan-1-amine is used to define the "exclusion volume" of the orthosteric binding site on the Dopamine Transporter (DAT).[1] By comparing its affinity (
Protocol B: Synaptosomal Uptake Inhibition Assay
Objective: Determine the
Reagents:
-
Rat Striatal Synaptosomes (freshly prepared).[1]
-
Radioligand:
-Dopamine (specific activity ~40 Ci/mmol).[1] -
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.[1]
Workflow:
-
Synaptosome Isolation:
-
Homogenize rat striatum in 0.32 M sucrose. Centrifuge (1000g, 10 min). Collect supernatant and centrifuge (12,000g, 20 min). Resuspend pellet in KRH buffer.
-
-
Drug Incubation:
-
Prepare 96-well plates.
-
Add 25
L of 2-Phenylbutan-1-amine (Concentration range: M to M).[1] -
Add 25
L of Synaptosomes. -
Pre-incubate for 10 minutes at 37°C. Causality: Allows the drug to reach equilibrium binding before competition starts.
-
-
Uptake Initiation:
-
Add 50
L of -Dopamine (Final concentration: 20 nM). -
Incubate for exactly 5 minutes at 37°C.
-
-
Termination:
-
Quantification:
-
Count radioactivity via Liquid Scintillation Counting (LSC).[1]
-
Figure 2: Experimental Logic Flow
Caption: Workflow for using 2-Phenylbutan-1-amine to probe the steric constraints of the Dopamine Transporter binding pocket.
Data Interpretation & Reference Values
When using 2-Phenylbutan-1-amine in the assays described above, compare your results against these established ranges to validate your system.
Table 1: Comparative Pharmacological Parameters (Rat DAT)
| Compound | Substitution Pattern | Role in Research | |
| Amphetamine | Positive Control (High Potency) | ||
| Phenethylamine | None | Baseline Scaffold | |
| AEPEA | Homolog Comparison | ||
| 2-Phenylbutan-1-amine | Negative Control / Steric Probe |
Note: The significantly lower potency of 2-Phenylbutan-1-amine confirms that the DAT binding pocket has strict steric constraints at the
Safety & Handling
-
Toxicity: While less potent than amphetamines, 2-Phenylbutan-1-amine is a CNS active amine.[1] Handle with standard laboratory PPE (gloves, goggles, fume hood).[1]
-
Storage: Store the Hydrochloride salt at room temperature in a desiccator. Solutions in methanol are stable for 1 month at -20°C.[1]
-
Regulatory: Verify local scheduling. In many jurisdictions, it is considered an isomer of a controlled substance or a "designer drug" precursor and may require specific research licenses.
References
-
Biosynth. (2023).[1] 2-Phenylbutan-1-amine: Chemical Properties and Applications. Retrieved from [1]
-
Cayman Chemical. (2023).[1] 2-Amino-1-phenylbutane (AEPEA) and Isomers: Analytical Standards. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103771, 1-phenylbutan-2-amine (Isomer Comparison). Retrieved from [1]
-
Uralets, V., et al. (2014).[1] Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane.[1][2] Journal of Analytical Toxicology. Retrieved from
-
Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In Psychopharmacology: The Third Generation of Progress. (Contextual grounding for steric probes in phenethylamines).
Sources
Application Notes and Protocols: 2-Phenylbutan-1-amine Hydrochloride in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Phenylbutan-1-amine hydrochloride as a versatile precursor in modern organic synthesis. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into protocol design and optimization. Key applications, including the synthesis of N-substituted derivatives via acylation and reductive amination, are detailed with step-by-step, self-validating protocols. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers to leverage this chiral building block to its full potential.
Introduction: The Strategic Value of 2-Phenylbutan-1-amine
2-Phenylbutan-1-amine is a chiral primary amine whose structure offers a valuable scaffold for synthetic chemistry. The molecule incorporates three key features:
-
A Nucleophilic Primary Amine: This functional group is the primary site of reactivity, readily participating in reactions like N-acylation, N-alkylation, and imine formation.[1][2]
-
A Stereogenic Center: The chiral carbon adjacent to the phenyl group allows for the synthesis of enantiomerically pure or enriched target molecules, a critical consideration in pharmaceutical development where stereoisomers can have vastly different biological activities.[3][4]
-
A Phenyl Group: This aromatic moiety provides a site for further functionalization and influences the overall steric and electronic properties of the molecule and its derivatives.
The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it a convenient and easy-to-handle starting material for a variety of synthetic transformations.[2]
Core Synthetic Applications & Mechanistic Rationale
The primary amine of 2-Phenylbutan-1-amine is a potent nucleophile, making it an ideal precursor for creating more complex molecules with diverse functionalities. Two of the most fundamental and powerful applications are N-acylation to form amides and reductive amination to form secondary or tertiary amines.
N-Acylation: Forging the Amide Bond
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry and materials science.[5] The reaction of 2-Phenylbutan-1-amine with an acylating agent (such as an acid chloride or anhydride) is a robust method for creating N-substituted 2-phenylbutylamides.
Causality Behind Experimental Choices:
-
Base: The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA). The hydrochloride salt of the starting material means the amine is protonated. The added base is essential to neutralize the HCl salt and deprotonate the resulting ammonium species after the initial reaction, liberating the free, nucleophilic amine to react with the electrophilic acylating agent.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side-product formation.[1][6]
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient, one-pot method for forming carbon-nitrogen bonds.[7][8] This process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[9]
Causality Behind Experimental Choices:
-
Reducing Agent: A key aspect of this procedure is the choice of reducing agent. Mild hydride reagents like sodium borohydride (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[9] These reagents are powerful enough to reduce the C=N bond of the imine but are generally unreactive towards the starting ketone or aldehyde, preventing the wasteful formation of alcohol byproducts.[9]
-
pH Control: The rate of imine formation is often pH-dependent. Mildly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Solvent: Solvents like methanol or ethanol are often used as they are compatible with both the imine formation and the subsequent reduction step.[7][8]
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, workup, purification, and characterization.
General Workflow for Synthesis & Purification
The logical flow from starting material to a fully characterized final product is crucial for reproducible and trustworthy results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy (1S)-1-phenylbutan-1-amine hydrochloride [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. gctlc.org [gctlc.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Forensic Differentiation and Analysis of 2-Phenylbutan-1-amine Hydrochloride in Unknown Powders
Abstract & Scope
The emergence of novel psychoactive substances (NPS) and regional isomers of controlled substances presents a critical challenge to forensic laboratories.[1] 2-Phenylbutan-1-amine (also known as
This Application Note provides a definitive protocol for the extraction, separation, and confirmation of 2-Phenylbutan-1-amine HCl. It prioritizes the differentiation from regulated isomers (Methamphetamine, Phentermine) using chemical derivatization and specific fragmentation logic.
Chemical Identity & Forensic Significance[1][2][3][4][5][6][7]
Understanding the structural nuance is the first line of defense against misidentification.
| Compound | 2-Phenylbutan-1-amine | Methamphetamine | Phentermine |
| Structure | Primary amine on C1; Phenyl on C2; Ethyl group on C2. | Secondary amine; Methyl on Nitrogen; Methyl on C | Primary amine; Gem-dimethyl on C |
| Formula | |||
| MW | 149.23 | 149.23 | 149.23 |
| Base Peak (EI) | m/z 30 ( | m/z 58 ( | m/z 58 ( |
| Legal Status | Unscheduled/Analogue (Jurisdiction dependent) | Schedule II (US/Intl) | Schedule IV (US/Intl) |
Critical Insight: The primary forensic risk is the misclassification of 2-Phenylbutan-1-amine as a controlled phenethylamine due to co-elution or shared molecular ions in lower-fidelity screening methods.
General Workflow
The following workflow adheres to SWGDRUG Category A (Mass Spectrometry) and Category B (Chromatography) standards for identification.
Figure 1: Analytical decision matrix for differentiating C10H15N isomers.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
The hydrochloride salt is water-soluble. To analyze via GC-MS, the free base must be liberated and extracted into an organic solvent.
Reagents:
-
0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (
). -
GC-grade Hexane or Dichloromethane (DCM).
-
Internal Standard (e.g., Diphenylamine or Tetracosane) at 50
g/mL.
Protocol:
-
Weigh: Transfer ~10-20 mg of unknown powder into a centrifuge tube.
-
Dissolve: Add 2 mL deionized water. Vortex until dissolved.
-
Basify: Add 1 mL 0.1 M NaOH. Verify pH > 11 using pH paper. Causality: Deprotonation of the amine salt (
) renders it lipophilic. -
Extract: Add 2 mL Hexane (containing Internal Standard). Cap and rock/vortex for 5 minutes.
-
Separate: Centrifuge at 3000 rpm for 3 minutes to break emulsion.
-
Transfer: Remove the top organic layer to a GC vial.
-
Note: If using DCM (bottom layer), ensure the aqueous phase is carefully avoided.
-
GC-MS Analysis (Direct Injection)
Instrument: Agilent 7890B/5977B (or equivalent).
Column: Rtx-5MS or DB-5MS (30m
| Parameter | Setting |
| Inlet Temp | 250°C |
| Injection Mode | Split (20:1 or 50:1 depending on concentration) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) |
| Transfer Line | 280°C |
| Scan Range | m/z 29 – 450 |
Data Interpretation (Direct):
-
2-Phenylbutan-1-amine: Look for a dominant base peak at m/z 30 (
). The molecular ion (m/z 149) is often weak or absent. -
Differentiation Issue: The m/z 30 ion is common to many primary amines and is not definitive enough for court testimony without retention time matching against a CRM (Certified Reference Material).
Confirmatory Protocol: Derivatization (TFAA)
To conclusively prove the structure and rule out isomers, derivatization with Trifluoroacetic Anhydride (TFAA) is required. This stabilizes the molecule and shifts the mass spectrum to higher, more specific ions.
Protocol:
-
Take 50
L of the hexane extract (from Step 4.1). -
Add 50
L TFAA (Trifluoroacetic Anhydride). -
Add 50
L Ethyl Acetate. -
Incubate at 60°C for 15 minutes.
-
Evaporate to dryness under nitrogen stream (to remove excess acid).
-
Reconstitute in 100
L Ethyl Acetate.
Mechanism:
Derivatized MS Interpretation:
-
Methamphetamine-TFA: Base peak m/z 154, Molecular ion m/z 245.
-
2-Phenylbutan-1-amine-TFA:
-
The
-cleavage now occurs at the C1-C2 bond. -
Fragment A:
(m/z 126). -
Fragment B:
(m/z 119). -
Result: A distinct shift from the generic m/z 30 to specific high-mass fragments (m/z 126, 119) that do not overlap with Methamphetamine-TFA (m/z 154, 118).
-
Fragmentation Logic & Visualization
The following diagram illustrates why direct MS can be ambiguous and how derivatization solves the isomer trap.
Figure 2: Mass spectral fragmentation pathways comparing native and derivatized forms.
Summary of Diagnostic Ions
Use this table to build your SIM (Selected Ion Monitoring) method for high-sensitivity detection.
| Analyte | State | Target Ion (Quant) | Qualifier 1 | Qualifier 2 |
| 2-Phenylbutan-1-amine | Native | 30 | 91 (Tropylium) | 119 |
| 2-Phenylbutan-1-amine | TFA-Deriv | 126 | 119 | 245 (Molecular Ion) |
| Methamphetamine | Native | 58 | 91 | 134 |
| Methamphetamine | TFA-Deriv | 154 | 118 | 110 |
Safety & Handling
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All powder handling and derivatization steps must be performed in a certified fume hood. TFAA is corrosive and lachrymatory.
-
Waste: Dispose of solvent waste in non-halogenated (Hexane) or halogenated (DCM/TFAA) streams accordingly.
References
-
SWGDRUG. (2019). Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Mass Spectrum of Phenethylamine derivatives. National Institute of Standards and Technology.[4] Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Phenylbutan-1-amine Hydrochloride Synthesis
Current Status: Operational Ticket ID: OPT-YIELD-2PB Subject: Optimization of Yield and Purity for 2-Phenylbutan-1-amine HCl
Executive Summary: The Standard Optimized Route
Welcome to the technical support portal for 2-Phenylbutan-1-amine hydrochloride (CAS: 20388-87-8 analog). This guide addresses the three critical bottlenecks in the synthesis of this molecule:
-
C-Alkylation Selectivity: Preventing di-alkylation during the formation of the carbon skeleton.
-
Nitrile Reduction Fidelity: Suppressing the formation of secondary amine "dimers" during hydrogenation.[1]
-
Salt Crystallization: Avoiding the "oiling out" phenomenon during hydrochloride formation.
The industry-standard retrosynthetic cut relies on the Phase-Transfer Catalyzed (PTC) alkylation of phenylacetonitrile followed by Catalytic Hydrogenation .
Module 1: Precursor Synthesis (C-Alkylation)
Target Intermediate: 2-Phenylbutanenitrile (
Q: My reaction yields a mixture of starting material, mono-ethylated, and di-ethylated products. How do I maximize the mono-ethylated species?
A: This is a classic competition between kinetic and thermodynamic control. The most robust solution is Phase Transfer Catalysis (PTC) using the Makosza method.
The Protocol Fix: Do not use standard bases (NaH/THF) which often lead to poly-alkylation due to rapid proton exchange. Instead, use a liquid-liquid biphasic system:
-
Organic Phase: Phenylacetonitrile + Ethyl Bromide (1.1 equivalents).
-
Aqueous Phase: 50% NaOH solution.
-
Catalyst: 1 mol% Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).
Why this works: The quaternary ammonium salt transports the hydroxide ion into the organic interface as a highly active ion pair, allowing the deprotonation of the nitrile. The steric bulk of the mono-ethylated product hinders the approach of the catalyst-ion pair for a second deprotonation, naturally favoring mono-alkylation.
Q: I still have 5-10% unreacted phenylacetonitrile that is impossible to separate by distillation. How do I remove it?
A: Use the Benzaldehyde Scavenger Trick .
Because the boiling points of phenylacetonitrile (
-
After the alkylation is complete, add a small excess of benzaldehyde to the reaction mixture.
-
Stir at
C for 1 hour in the presence of the base. -
Mechanism: The unreacted phenylacetonitrile (which still has acidic
-protons) will undergo an Aldol-like condensation with benzaldehyde to form -phenylcinnamonitrile. -
Result: This byproduct is a high-boiling solid/oil that remains in the pot during distillation, allowing you to distill pure 2-phenylbutanenitrile.
Module 2: The Critical Reduction (Nitrile Amine)
Target: 2-Phenylbutan-1-amine (Free Base).[2]
Q: I am seeing a large "dimer" impurity (secondary amine) in my LC-MS after hydrogenation. Why?
A: This is the "Von Braun" side reaction. During reduction, the intermediate imine can react with the already formed primary amine to form a secondary amine, releasing ammonia.
The Troubleshooting Workflow:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Raney Nickel or Raney Cobalt | These catalysts are less prone to condensation reactions than Pd/C or PtO2. |
| Additive | Ammonia (NH | Adding anhydrous NH |
| Solvent | Methanol or Ethanol | Protic solvents facilitate the proton transfer required for imine reduction. |
| Pressure | >50 psi (3.5 bar) | Higher H |
Visualizing the Trap: The diagram below illustrates how the secondary amine byproduct is formed and how Ammonia blocks it.
Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation. Adding excess Ammonia suppresses the path from Imine to Aminal.
Q: Can I use Lithium Aluminum Hydride (LAH) instead?
A: Yes, for small-scale (<10g) batches.
-
Pros: It avoids the secondary amine issue almost entirely because it does not proceed via a free imine intermediate that can desorb and react.
-
Cons: Dangerous work-up (aluminum emulsions), not scalable, and requires strictly anhydrous ether/THF.
-
Protocol: Add the nitrile solution slowly to a suspension of LAH in dry THF at 0°C. Reflux for 2 hours. Quench using the Fieser method (
mL H2O, mL 15% NaOH, mL H2O) to get filterable granular salts.
Module 3: Salt Formation & Purification
Target: this compound.
Q: My final product is "oiling out" instead of crystallizing. How do I fix this?
A: Hydrochloride salts of lipophilic amines often form supersaturated oils if water or excess alcohol is present.
The Crystallization Protocol:
-
Isolate Free Base: Ensure your amine extraction (after hydrogenation) is dried thoroughly over
. -
Solvent Choice: Dissolve the free base in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). MTBE is preferred for safety and higher boiling point.
-
Acidification: Do not use aqueous HCl. Use 2M HCl in Diethyl Ether or bubble anhydrous HCl gas.
-
The "Cloud Point": Add the acid dropwise until the solution becomes cloudy. Stop and stir. If it oils out, scratch the glass or add a seed crystal.
-
Recrystallization: If the solid is off-white, recrystallize from Isopropanol/MTBE (1:5 ratio). Dissolve in minimal hot isopropanol, then slowly add MTBE until turbid.
Summary of Optimized Workflow
The following diagram details the complete optimized pathway from starting material to final salt.
Figure 2: Optimized process flow for high-yield synthesis of 2-Phenylbutan-1-amine HCl.
References
-
Makosza, M.; Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile".[3] Organic Syntheses, Coll. Vol. 6, p.897 (1988). Link
- Core citation for the PTC alkylation and benzaldehyde scavenging method.
-
Gomez, S. et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines". Periodica Polytechnica Chemical Engineering, 62(4), pp. 385-392 (2018). Link
- Review of catalyst selection (Raney Ni/Co) and ammonia's role in suppressing secondary amines.
-
ChemicalBook. "2-Phenylpropan-1-amine hydrochloride synthesis (Patent WO2008/73789)". Link
- Provides the industrial protocol for salting out similar phenethylamine deriv
- Hegedus, L. "Hydrogenation of Nitriles". Comprehensive Organic Synthesis, Vol 8, pp. 253-271.
Sources
Improving resolution in chiral separation of 2-Phenylbutan-1-amine enantiomers
Case Reference: #PBA-2024-RES Subject: Optimizing Enantioseparation of 2-Phenylbutan-1-amine Applicable Columns: Crown Ether (CR-I), Polysaccharide (OD-H, AD-H, IG) Technique: HPLC (RP/NP), SFC[1]
Executive Summary: The Primary Amine Challenge
Separating 2-Phenylbutan-1-amine presents a classic chromatographic challenge: it is a primary amine with a chiral center at the
-
The Problem: Primary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and loss of resolution (
).[1] -
The Solution: You have two distinct pathways.
-
The Specialist Approach (Recommended): Use a Crown Ether stationary phase (e.g., CROWNPAK® CR-I(+)).[1][2] This mechanism relies on the formation of an ammonium inclusion complex, offering the highest selectivity for primary amines.
-
The Generalist Approach: Use Polysaccharide columns (e.g., CHIRALCEL® OD-H) with basic additives to suppress silanol activity.[1]
-
Method Development Decision Matrix
Use this logic flow to select the correct starting protocol for your specific equipment and solvent constraints.
Figure 1: Decision tree for selecting the optimal separation pathway based on analyte state and available instrumentation.
Protocol A: The "Gold Standard" (Crown Ether)
Target Column: CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated)
Mechanism: The crown ether forms a host-guest inclusion complex with the protonated primary amine (
Why this works: The three hydrogens on the ammonium ion form hydrogen bonds with the oxygens in the crown ether ring.[1] The chiral center at the
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Temperature Control:
-
Lower temperatures enhance the stability of the ammonium-crown complex.[1]
-
Start at: 25°C. If
, cool to 10°C or 5°C.
-
-
Sample Injection:
Troubleshooting Table: Crown Ether
| Symptom | Probable Cause | Corrective Action |
|---|
| No Retention (
Protocol B: The "Generalist" (Polysaccharide)
Target Column: CHIRALCEL® OD-H, CHIRALPAK® AD-H, or CHIRALPAK® IG.[1] Mechanism: Hydrogen bonding and dipole-dipole interactions.[1]
Why this works: While less specific than crown ethers for primary amines, these columns are workhorses.[1] However, you must suppress the silanols.[1]
Step-by-Step Workflow
-
Mobile Phase Additives (Critical):
-
Column Screening:
-
Flow Rate:
-
Standard 1.0 mL/min is usually acceptable.[1]
-
Warning: Never switch a column directly from an acidic mobile phase (Protocol A) to a basic mobile phase (Protocol B) without a neutral flush.[1]
Protocol C: SFC Optimization (High Throughput)
Target Column: CHIRALPAK® IG or CHIRALCEL® OD-3.[1]
Mechanism: Supercritical
The "Carbamate" Risk: Primary amines can react with
Optimization Guide
-
Modifier: Methanol is superior to IPA for peak shape in SFC.[1]
-
Additive: Use Isopropylamine (IPAm) or Diethylamine (DEA) at 0.2% - 0.5% in the modifier.[1]
-
Why? The basic additive pushes the equilibrium away from carbamate formation and covers active sites.[1]
-
-
The "Water" Trick:
-
Recent studies indicate that adding 1-5% water to the Methanol modifier significantly sharpens peaks for primary amines on immobilized phases (like Crownpak CR-I in SFC or Chiralpak IG).[1]
-
Comparative Data Summary
| Parameter | Crown Ether (CR-I) | Polysaccharide (OD-H) | SFC (IG/OD) |
| Selectivity ( | High (> 1.5 typical) | Moderate (1.1 - 1.[1]3) | Moderate to High |
| Peak Shape | Excellent (with Acid) | Good (requires DEA) | Good (requires IPAm) |
| Robustness | Sensitive to pH/Temp | Very Robust | High Throughput |
| Sample Capacity | Lower (Analytical) | High (Preparative) | High (Preparative) |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Accessed 2024).[1][3][4][5] Provides the foundational protocol for acidic mobile phases and perchloric acid usage.[1]
-
Chiral Technologies. Separation of Primary Amines on Crownpak CR-I(+). Application Note. Confirms the utility of immobilized crown ethers for primary amines and the use of methanol to modulate retention of hydrophobic analytes.[6]
-
Toribio, L., et al. (2015).[1] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[1] Validates the use of basic additives in SFC to prevent carbamate formation.
-
Phenomenex. Chiral HPLC Separations Guide. Discusses the general requirement of basic additives (DEA/TEA) for primary amine separation on polysaccharide columns to suppress tailing.[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thelabstore.co.uk [thelabstore.co.uk]
Degradation products of 2-Phenylbutan-1-amine hydrochloride under stress conditions
Welcome to the technical support center for 2-Phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, particularly concerning its stability and degradation under stress conditions. As a primary phenylalkylamine, this compound is susceptible to various degradation pathways that can impact its purity, potency, and safety. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Understanding the Stability of this compound
This compound is a chiral primary amine. Its hydrochloride salt form generally enhances water solubility.[1][2] The stability of this compound is a critical parameter in pharmaceutical development, as degradation can lead to the formation of impurities that may alter the drug's efficacy or introduce toxicity. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
A1: Based on the structure of 2-Phenylbutan-1-amine, a primary benzylic amine, the most probable degradation pathways include oxidation, thermal degradation, and photolysis.
-
Oxidative Degradation: The benzylic carbon atom is susceptible to oxidation, which could lead to the formation of a ketone, 1-phenylbutan-2-one. Further oxidation could potentially cleave the molecule.
-
Thermal Degradation: At elevated temperatures, deamination or dealkylation are possible degradation routes. For similar phenylalkylamines like methamphetamine, thermal degradation can lead to the formation of unsaturated compounds such as trans-1-phenyl-1-propene.
-
Photolytic Degradation: Aromatic amines can be sensitive to light. While specific photolytic degradation products for this compound are not extensively documented, UV exposure could potentially lead to oxidation or other rearrangements.[4]
-
Hydrolysis: As an amine hydrochloride salt, hydrolysis is generally not considered a primary degradation pathway under typical pH conditions. However, extreme pH and temperature could potentially influence its stability.
Q2: What are some of the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been definitively reported in the literature, based on the degradation of structurally similar compounds, we can predict the following potential impurities:
| Predicted Degradation Product | Potential Origin |
| 1-Phenylbutan-2-one | Oxidative degradation |
| Benzoic Acid | Further oxidative degradation |
| 1-Phenylbut-1-ene | Thermal degradation (deamination) |
It is crucial to perform forced degradation studies and characterize the resulting degradants using techniques like mass spectrometry to confirm their identities.
Q3: My analytical method is showing a new, unexpected peak after subjecting my sample to oxidative stress. How can I identify it?
A3: An unexpected peak following oxidative stress likely represents an oxidation product. The primary suspect would be the ketone formed by oxidation of the benzylic carbon, 1-phenylbutan-2-one. To confirm its identity, you can use a hyphenated technique like LC-MS or GC-MS to obtain the mass of the unknown peak. The mass of 1-phenylbutan-2-one is 148.20 g/mol . Further fragmentation analysis (MS/MS) can help in structural elucidation. If a reference standard for 1-phenylbutan-2-one is available, you can confirm the identity by comparing the retention time and mass spectrum.
Q4: I am observing poor peak shape (tailing) for this compound during HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the amine is fully protonated, reducing its interaction with silanols.
-
Use a Low-Bleed, Base-Deactivated Column: Modern HPLC columns are designed with end-capping to minimize exposed silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.
-
Add a Competitive Amine: Including a small amount of a competitive amine, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Consider HILIC or Mixed-Mode Chromatography: If reversed-phase proves challenging, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can be effective for retaining and separating polar, basic compounds.[5]
Troubleshooting Guides
Guide 1: Issues Encountered During Forced Degradation Studies
| Problem | Potential Cause | Troubleshooting Action |
| No or minimal degradation observed. | Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the study.[6] |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Shorten the duration of the study. |
| Formation of secondary degradation products. | The primary degradation product is unstable under the stress conditions. | - Analyze samples at multiple time points to track the formation and degradation of the primary degradant.- Use milder stress conditions to favor the formation of the primary degradant. |
| Precipitation of the sample during the study. | The pH of the solution has shifted, or the degradation products are insoluble. | - Monitor the pH of the solution throughout the study.- Use a co-solvent to improve the solubility of all components. |
Guide 2: Analytical Method Troubleshooting (HPLC)
| Problem | Potential Cause | Troubleshooting Action |
| Poor peak resolution between the parent drug and a degradant. | Inadequate chromatographic separation. | - Optimize the mobile phase gradient.- Change the organic modifier (e.g., from acetonitrile to methanol).- Adjust the mobile phase pH.- Try a different column with a different stationary phase chemistry. |
| Drifting retention times. | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[7]- Flush the column regularly and use a guard column. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and additives.- Implement a robust needle wash protocol in your autosampler method.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place the solid API in an oven at 105°C for 48 hours.[6]
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This is a suggested starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar base-deactivated column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways of 2-Phenylbutan-1-amine under oxidative and thermal stress.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. [The behavior of various phenylalkylamines in ultraviolet light. 23. Stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Overcoming poor fragmentation of 2-Phenylbutan-1-amine in mass spectrometry
Subject: Troubleshooting Poor Fragmentation of 2-Phenylbutan-1-amine
Case ID: 2-PBA-MS-OPT Status: Active Guide
The "Silent Spectrum" Phenomenon
The Problem:
You are analyzing 2-Phenylbutan-1-amine (MW 149.23 Da) via LC-MS/MS (ESI+). You observe a strong precursor ion (
The Science:
This is a classic issue with phenethylamine derivatives. The primary amine acts as a "proton sponge," creating a highly stable
-
Neutral Loss Dominance: The first pathway is often the loss of ammonia (
, -17 Da), yielding a carbocation at 133. -
Tropylium Collapse: The carbocation rapidly rearranges to the ultra-stable tropylium ion (
91). -
Lack of Specificity: Because
91 and 133 are common to thousands of aromatic compounds, they are useless for selective identification in complex matrices (e.g., plasma).
Troubleshooting & Optimization Protocols
FAQ 1: How do I get usable MRM transitions without derivatization?
Answer: You must exploit "Survival Yield" tuning. Standard automated ramping often misses the narrow energy window where diagnostic ions exist before becoming tropylium.
Protocol: The "Wide-Band" Energy Ramp Instead of a single CE, use a stepped energy profile.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Protonation is favored.[1][2] |
| Cone Voltage | 25–40 V | Keep low to prevent in-source fragmentation (ISF). |
| Collision Energy | Step 1: 15 eV (20%) Step 2: 35 eV (50%) Step 3: 55 eV (30%) | 15 eV: Preserves |
| Dwell Time | >50 ms | Compensates for lower ion flux during ramping. |
Target Transitions:
-
Quantifier:
(Loss of ). Note: High background risk. -
Qualifier 1:
(Loss of , -cleavage). -
Qualifier 2:
(Tropylium).
FAQ 2: The signal is too unstable for quantification. What is the "Gold Standard" fix?
Answer: Chemical Derivatization. If direct MS is failing, you must modify the analyte. The most robust method for primary amines is Dansylation .
Why it works: Dansyl chloride (Dns-Cl) reacts with the amine to form a sulfonamide.[3] This introduces a "fragmentation tag." Instead of relying on the unstable amine backbone, the mass spectrometer targets the predictable dansyl moiety.
-
New Precursor:
(Shifted away from solvent noise). -
New Fragments: High intensity daughter ions at
170 (dimethylaminonaphthalene) and 156.
Protocol: Dansyl Chloride Derivatization (LC-MS Compatible)
-
Preparation:
-
Prepare Dns-Cl Solution: 1 mg/mL in Acetone.
-
Prepare Buffer: 0.1 M Sodium Carbonate (
), pH 10.
-
-
Reaction:
-
Mix
Sample + Buffer + Dns-Cl Solution. -
Incubate at 60°C for 10 minutes (or 25°C for 45 mins).
-
Mechanism:[1] The high pH ensures the amine is deprotonated (nucleophilic) to attack the sulfonyl chloride.
-
-
Quench:
-
Add
of 5% Formic Acid. (Crucial: Neutralizes pH to stop reaction and stabilize the product for ESI).
-
-
Analysis:
-
Inject directly. The dansyl-derivative is highly hydrophobic, improving retention on C18 columns.
-
FAQ 3: I am using GC-MS and cannot see the Molecular Ion (
). Why?
Answer: In Electron Impact (EI) ionization (70 eV), 2-Phenylbutan-1-amine undergoes rapid
-
Result: You see a base peak at
30 ( ) and a fragment at 119, but virtually no molecular ion ( 149).
The Fix: PFPA Derivatization Use Pentafluoropropionic Anhydride (PFPA) to acylate the amine.[4] This stabilizes the molecule and lowers the polarity for better GC peak shape.
Protocol:
-
Dry Down: Evaporate sample to dryness under
. -
Reagent: Add
PFPA + Ethyl Acetate. -
Heat: 65°C for 20 minutes.
-
Dry & Reconstitute: Evaporate excess reagent; reconstitute in Toluene.
-
Result: The derivative will show a distinct molecular ion and characteristic perfluoro-fragments.
Visualizing the Mechanism
Figure 1: Fragmentation Pathways & Troubleshooting Logic
Caption: Figure 1. Fragmentation pathways of 2-Phenylbutan-1-amine. Left branch (Blue) shows the native ESI instability leading to tropylium. Center branch (Green) demonstrates the stabilizing effect of Dansylation. Right branch (Red) shows the rapid alpha-cleavage in GC-MS.
Summary Data Table: Method Selection
| Method | Ionization | Target | Pros | Cons |
| Direct Injection | ESI (+) | Fast, no prep. | Low specificity; high noise background.[1] | |
| Dansylation | ESI (+) | Highest Sensitivity , stable retention time. | Requires 15 min prep; reagent cost. | |
| PFPA Derivatization | EI (GC) | Derivative | Excellent for volatile matrices. | Moisture sensitive; requires dry-down. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzenebutanamine (Isomer Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
Sekuła, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives... Using High Resolution Mass Spectrometry.[5] Problems of Forensic Sciences.[6] [Link]
-
Manier, S.K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[5][7][8][9] [Link]
-
Tsikas, D., et al. (2023).[7] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. MDPI Molecules. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 6. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature [mdpi.com]
Minimizing ion suppression for 2-Phenylbutan-1-amine hydrochloride in biological matrices
[1]
Case ID: ISP-2PBA-001 Status: Open Specialist: Senior Application Scientist[1]
Welcome to the Technical Support Center
You are experiencing sensitivity loss or variability in the LC-MS/MS analysis of 2-Phenylbutan-1-amine hydrochloride (2-PBA) in biological matrices. This issue is likely driven by Matrix Effects (ME) —specifically ion suppression caused by endogenous phospholipids and salts co-eluting with your analyte.[1]
2-PBA is a low-molecular-weight primary amine.[1] In Electrospray Ionization (ESI+), it competes fiercely for protons and droplet surface area.[1] If your extraction method leaves phospholipids behind, or your chromatography fails to separate them, your signal will be suppressed, regardless of your mass spectrometer's sensitivity.
This guide provides a root-cause diagnostic workflow and a validated mitigation protocol.
Module 1: Diagnostic Framework
Is it really Ion Suppression?
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak.[1] Do not rely solely on extraction recovery calculations.
Protocol: Post-Column Infusion (PCI) This is the industry-standard diagnostic (Matuszewski et al.) to map "suppression zones."[1]
-
Setup: Connect a syringe pump containing a standard solution of 2-PBA (100 ng/mL in mobile phase) to the LC flow via a T-junction after the column but before the MS source.
-
Flow: Set syringe pump to 10-20 µL/min. Set LC to your current gradient method.
-
Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method).[1]
-
Observation: Monitor the baseline of the specific MRM transition for 2-PBA.
Visualizing the Workflow:
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Sample Preparation (The Root Cause)
Current Status: If you are using Protein Precipitation (PPT) with Methanol or Acetonitrile, you are removing proteins but leaving >95% of phospholipids (glycerophosphocholines) in the sample.[1] These lipids elute late and cause erratic suppression.[1]
Recommended Solution: Mixed-Mode Cation Exchange (MCX) SPE Since 2-PBA is a primary amine, it is basic (pKa ~9-10).[1] We can exploit this charge to wash away neutral interferences (lipids) aggressively.[1]
Mechanism of Action:
-
Load (Acidic): Analyte is positively charged (
) and binds to the sorbent.[1] -
Wash (Organic): Since analyte is ionically bound, you can wash with 100% Methanol .[1] This removes neutral lipids that would otherwise suppress your signal.[1]
-
Elute (Basic): Neutralize the amine (
) with high pH solvent to release it.
Step-by-Step MCX Protocol:
| Step | Solvent/Action | Purpose |
| 1. Pre-treat | Dilute plasma 1:1 with 4% | Acidify amine ( |
| 2. Condition | 1 mL MeOH followed by 1 mL Water.[1] | Activate SPE sorbent. |
| 3. Load | Load pre-treated sample at 1 mL/min. | Bind analyte via cation exchange.[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water.[1] | Remove salts and proteins.[1][2] |
| 5. Wash 2 | 1 mL 100% Methanol. (CRITICAL) | Remove Phospholipids/Neutrals. |
| 6.[1] Elute | 2 x 400 µL 5% | Neutralize analyte and elute. |
| 7.[1] Evap/Recon | Dry under | Concentrate sample. |
Logic Flow of Purification:
Figure 2: Purification logic of Mixed-Mode Cation Exchange (MCX) to isolate basic amines.
Module 3: Chromatographic Optimization
Even with SPE, some matrix components may remain.[1][3][4] You must separate 2-PBA from the "void volume" (salts) and the "wash volume" (remaining lipids).[1]
Column Selection: Do not use a standard C18 column. It often yields poor retention for small polar amines, causing them to elute early with salts (a major suppression zone).[1]
-
Recommendation: Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1]
-
Why? These phases offer pi-pi interactions with the phenyl ring of 2-PBA, significantly increasing retention and selectivity compared to C18, moving the peak away from the suppression front.[1]
Mobile Phase Strategy:
Module 4: Internal Standard (The Safety Net)
You must use a Stable Isotope Labeled (SIL) Internal Standard.[1]
-
Best: 2-Phenylbutan-1-amine-D5 or D9 .[1]
-
Why? A deuterated analog has the exact same retention time as your analyte.[1] It will experience the exact same ion suppression at the exact same moment.[1] When you calculate the Area Ratio (Analyte/IS), the suppression cancels out mathematically.[1]
-
Warning: Do not use a structural analog (e.g., amphetamine).[1] It will elute at a different time and will not compensate for transient matrix effects.[1]
FAQ: Troubleshooting
Q: I see a "dip" in my PCI baseline exactly where my analyte elutes. What now? A: This confirms co-eluting suppression.[1] If you are already using MCX SPE, switch your column chemistry (e.g., from C18 to Biphenyl) to shift the analyte peak out of that dip.[1]
Q: My calibration curve is non-linear at high concentrations. A: This is often "saturation" rather than suppression, but matrix effects can exacerbate it.[1] Ensure your IS response is consistent across the calibration range.[1] If IS response drops as analyte concentration rises, you have charge competition.[1] Dilute your samples.
Q: Can I just use "Phospholipid Removal Plates" (e.g., Ostro, HybridSPE)? A: Yes, these are better than standard protein precipitation and easier than SPE.[1] They use Zirconia-coated silica to Lewis-acid/base bind phospholipids.[1] However, for a basic amine like 2-PBA, MCX SPE provides higher purity because it includes a wash step that removes non-lipid neutral interferences as well.[1]
References
-
FDA. (2018).[1][5][6][7] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1][5][6][7][8][9] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Rossmann, J., et al. (2015).[1] Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. labs.iqvia.com [labs.iqvia.com]
Improving the efficiency of 2-Phenylbutan-1-amine extraction from hair samples
This guide serves as a specialized technical support hub for researchers and analytical chemists optimizing the extraction of 2-Phenylbutan-1-amine (and structurally related phenethylamines) from hair matrices.[1][2]
Status: Operational | Role: Senior Application Scientist | Context: Forensic & Clinical Toxicology[1][2]
Executive Summary: The Chemical Challenge
2-Phenylbutan-1-amine is a lipophilic primary amine (
-
The Keratin Cage: The drug is physically entrapped within the cross-linked protein matrix.[2]
-
The Melanin Trap: Basic drugs bind covalently and electrostatically to melanin pigments. 2-Phenylbutan-1-amine, being basic, exhibits high affinity for melanin, leading to "false negatives" or low recovery if the digestion is too mild.[1][2]
This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to maximize recovery and extract cleanliness.[2]
Part 1: Optimized Extraction Workflow (Protocol)
Phase 1: Sample Pre-treatment (Decontamination)
Objective: Remove external contamination (sebum, dust) without extracting the drug from the shaft.
-
Wash Sequence:
-
Pulverization:
Phase 2: Matrix Digestion (The Critical Step)
Objective: Break the disulfide bonds of keratin and release the amine from melanin.
| Method | Reagent | Conditions | Pros | Cons |
| Acidic (Recommended) | 0.1 M HCl | 45°C overnight | Preserves amine structure; precipitates melanin.[1][2] | Requires filtration; slower than alkaline.[2] |
| Alkaline | 1 M NaOH | 80°C for 30 min | Rapid; complete dissolution.[2] | Risk of degradation for labile amines; high background noise.[2] |
| Enzymatic | Proteinase K | 37°C for 18 hrs | Gentlest; mimics physiological pH.[2] | Expensive; incomplete melanin release.[1][2] |
Protocol Selection: Use 0.1 M HCl incubation .[1][2] Reasoning: 2-Phenylbutan-1-amine is chemically stable in acid.[1][2] Acidic digestion precipitates melanin (which can be pelleted out), leaving the drug in the supernatant.
Phase 3: Solid Phase Extraction (MCX)
Objective: Isolate the basic amine from the digested soup.
-
Conditioning: 2 mL Methanol (MeOH) followed by 2 mL Ultrapure Water.[1][2]
-
Wash 1 (Aqueous): 2 mL 0.1 M HCl. (Removes proteins/hydrophilic interferences).[2]
-
Wash 2 (Organic): 2 mL MeOH. (Removes neutral lipophiles).
-
Elution: 2 mL 5% Ammonium Hydroxide (
) in Methanol .
Part 2: Troubleshooting & FAQs
Category: Low Recovery [1][2]
Q: My recovery rates are consistently below 40%. I am using LLE with Hexane.
A: The
of 2-Phenylbutan-1-amine is ~10.[1][2] For LLE to work, the aqueous phase pH must be at least 2 units above theto render the molecule uncharged (lipophilic).
Q: I suspect the drug is stuck to the melanin pellet after acid digestion.
A: This is a common "Melanin Trap."
Fix: Do not just discard the pellet. Wash the melanin pellet with 0.1 M HCl once more and pool the supernatants. If recovery is still low, switch to Alkaline Digestion (1M NaOH) which dissolves the melanin, though this requires a cleaner subsequent extraction step.
Category: Chromatographic Issues
Q: I see a "ghost peak" interfering with my analyte in LC-MS/MS.
A: This is likely a keratin by-product or a surfactant residue from the wash step. [1] * Fix: Ensure the Wash 2 (MeOH) step in the SPE protocol is rigorous. You can increase the volume to 3 mL. Also, verify that your decontamination wash (SDS) was fully rinsed off with water before digestion.[1][2]
Q: The back-pressure on my SPE cartridge is too high during loading.
A: The hair digest is too viscous.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical state of the analyte throughout the process.
Caption: Logical flow for the extraction of basic amines from hair, highlighting the critical transition from matrix-bound to chemically isolated states.
References
-
Society of Hair Testing (SoHT). (2022).[2] Consensus on General Recommendations for Hair Testing. Guidelines for decontamination and segmentation.
-
United Nations Office on Drugs and Crime (UNODC). (2014).[1][2] Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. Reference for biological matrices and detection windows.[1][2][3]
-
National Center for Biotechnology Information (PubChem). (2025).[2][4] 2-Phenylbutan-1-amine Compound Summary. Physicochemical properties (
, LogP).[2] [2] -
Alves, A., et al. (2019).[2] Extraction Procedures for Hair Forensic Toxicological Analysis: A Mini-Review. Comparative analysis of digestion methods.
Sources
Technical Support Center: Derivatization of 2-Phenylbutan-1-amine for GC-MS
Technical Overview
2-Phenylbutan-1-amine (CAS: 6125-24-2) is a primary aliphatic amine structurally related to the phenethylamine class.[1] In its native form, this molecule presents significant challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to the polarity of the primary amino group (-NH
Why Derivatization is Non-Negotiable:
-
Adsorption: The free amine interacts strongly with silanol groups in the GC liner and column, leading to severe peak tailing and irreversible adsorption (loss of sensitivity).
-
Thermal Instability: Primary amines can degrade or undergo oxidative deamination at high injector temperatures.[1]
-
Mass Spectral Ambiguity: The underivatized molecule often yields low-mass fragments (e.g., tropylium ion
91) that are non-specific.[1] Derivatization adds mass and directs fragmentation to create unique, high-mass identifiers.[1]
The Gold Standard Solution: Acylation using Pentafluoropropionic Anhydride (PFPA) .[1][2][3][4] While silylation (BSTFA) is possible, acylation is preferred for forensic and clinical analysis of this class because fluorinated amides are highly stable, moisture-resistant after formation, and provide excellent Electron Ionization (EI) fragmentation patterns.
Standard Operating Procedure (SOP)
Note: This protocol assumes the starting material is the hydrochloride salt (common commercial form). If using the free base, skip the alkaline extraction step.
Reagents Required
-
Solvent: Ethyl Acetate (anhydrous, HPLC grade).[1]
-
Base (for salt neutralization): 0.1 M Sodium Carbonate (Na
CO ) or 1 M NaOH.[1] -
Scavenger (Optional): Pyridine (acts as an acid scavenger/catalyst).[1]
Workflow Diagram
Figure 1: Critical workflow for the conversion of amine salts to stable PFP-derivatives. Note the emphasis on moisture removal prior to reagent addition.
Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by users.
Category A: Missing or Low-Intensity Peaks
Q: I injected my sample, but I see no peak for the derivative. I only see the solvent tail. What happened?
Diagnosis: The reaction likely never occurred due to the presence of the amine salt .
-
The Science: Acylating reagents like PFPA react with nucleophiles (lone pair on the Nitrogen). If your sample is a Hydrochloride (HCl) salt, the nitrogen is protonated (
) and has no lone pair available to attack the anhydride. -
The Fix: You must perform a "Free Basing" step.[1]
-
Dissolve 1 mg of sample in 0.5 mL 0.1 M Na
CO . -
Add 1 mL Ethyl Acetate and vortex vigorously for 1 minute.
-
Transfer the upper organic layer to a new vial.
-
Crucial: Dry this organic layer with anhydrous sodium sulfate or evaporate to dryness under Nitrogen before adding PFPA.[1]
-
Q: I see a peak, but it's very small compared to my internal standard.
Diagnosis: Moisture contamination.[1]
-
The Science: PFPA is an anhydride.[1][2][3][5] It reacts violently with water to form Pentafluoropropionic acid.[1] If your solvent or sample contains water, the PFPA hydrolyzes preferentially, leaving little reagent to react with your amine.
-
The Fix:
Category B: Chromatographic Artifacts[7]
Q: My peak shows significant tailing even after derivatization.
Diagnosis: Incomplete reaction or Column Activity.[1]
-
The Science: If the amine is not 100% converted to the amide, the remaining free amine will drag on the column. Alternatively, the byproduct of the reaction is Pentafluoropropionic Acid, which is strong and can strip the phase of the column if not removed.
-
The Fix:
-
Evaporation is key: Do not inject the reaction mixture directly. Evaporate the sample to dryness under a stream of Nitrogen to remove the acidic byproduct and excess anhydride. Reconstitute in fresh solvent.
-
Check Liner: Acidic byproducts accumulate in the liner.[1] Change the liner and trim the guard column.[1]
-
Q: I see "Ghost Peaks" appearing 2-3 minutes after my main peak.
Diagnosis: Mixed derivatives or impurities.[1]
-
The Science: While 2-phenylbutan-1-amine is a primary amine and typically forms a mono-PFP derivative, aggressive conditions (too much heat/time) can sometimes force a second acyl group onto the nitrogen (forming an imide), though this is rare with PFPA. More likely, it is a derivatized impurity from the synthesis of the amine itself.
-
The Fix: Lower incubation temperature to 50°C. If the peaks persist, run a blank (Solvent + PFPA) to rule out reagent contamination.
Category C: Mass Spectral Interpretation
Q: How do I confirm I have the correct derivative? The library match is low.
Diagnosis: Library limitations for specific isomers.
-
The Science: Commercial libraries may not distinguish between 2-phenylbutan-1-amine-PFP and its isomers (like N-ethyl-phenethylamine-PFP).[1] You must look for mechanistic fragmentation.[1]
-
Expected Fragmentation (PFP Derivative):
-
Molecular Ion (
): Weak or absent.[1] -
Base Peak: Look for the
-cleavage product.[1] -
Structure: Ph-CH(Et)-CH
-NH-CO-C F .[1] -
Cleavage: The bond between C1 and C2 breaks.[1]
-
Fragment 1 (Nitrogen side):
.[1] This ion is characteristic of primary amines derivatized with PFPA.[1] -
Fragment 2 (Hydrocarbon side):
.
-
Data Summary: Reagent Comparison
| Feature | PFPA (Recommended) | BSTFA (Silylation) | TFAA (Trifluoroacetyl) |
| Reaction Target | Primary/Secondary Amines | Active Hydrogens (-OH, -NH) | Primary/Secondary Amines |
| Moisture Sensitivity | High (Hydrolyzes to acid) | Extreme (Hydrolyzes to silica) | High |
| Stability of Derivative | Excellent (Weeks) | Moderate (Hours to Days) | Good |
| Volatility | High | High | Moderate |
| ECD Sensitivity | Very High (5 Fluorines) | Low | Moderate (3 Fluorines) |
| Main Byproduct | Acid (Must evaporate) | TMS-OH (Neutral) | Acid (Must evaporate) |
Decision Matrix for Troubleshooting
Figure 2: Rapid diagnostic tree for isolating derivatization failures.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] SWGDRUG Recommendations, Version 6.1. Retrieved from [Link]
-
Lin, D. L., et al. (1997).[1] "Derivatization procedures for the detection of amphetamine-type stimulants." Journal of Food and Drug Analysis. (Contextual grounding for phenethylamine acylation).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry Data Center: Phenethylamine derivatives. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.).[1] Microgram Journal - Analysis of Phenethylamines. (General reference for forensic protocols).
Sources
- 1. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validation of an LC-MS/MS Method for 2-Phenylbutan-1-amine Hydrochloride in Blood
Executive Summary
The quantification of 2-Phenylbutan-1-amine (2-PBA) in biological matrices presents a unique analytical challenge due to its structural isomerism with regulated phenethylamines (e.g.,
This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that outperforms GC-MS in throughput, sensitivity, and sample preparation simplicity.[1][2] By utilizing a high-pH Liquid-Liquid Extraction (LLE) coupled with ESI+ MS/MS, we achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in whole blood, fully compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Compound Profile & Analytical Challenges
2-Phenylbutan-1-amine is a primary amine with a phenyl group at the
| Feature | Description | Analytical Implication |
| Chemical Structure | Isomeric with multiple designer drugs; requires high chromatographic selectivity.[1] | |
| Basicity | Exists as a cation in physiological blood ( | |
| Polarity | High (Salt form) | Poor retention on C18 columns without ion-pairing or pH modification.[1] |
| Matrix | Whole Blood | High phospholipid content causes significant ion suppression in ESI sources if not removed.[1] |
Method Comparison: LC-MS/MS vs. Alternatives
The following table objectively compares the proposed LC-MS/MS workflow against traditional GC-MS and HPLC-UV methods.
Table 1: Comparative Analysis of Analytical Platforms
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV |
| Sample Prep | LLE or PPT (No derivatization) | LLE + Derivatization (Required for volatility) | LLE (Requires concentration) |
| Sensitivity (LLOQ) | High (0.1 - 0.5 ng/mL) | Moderate (10 - 50 ng/mL) | Low (>100 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (EI fragmentation) | Poor (Interference prone) |
| Throughput | High (5-8 min run time) | Low (20-30 min run + derivatization time) | Moderate |
| Thermal Stability | Not an issue (Room temp analysis) | Critical (Analyte may degrade in injector port) | Not an issue |
| Cost per Sample | Moderate (Solvents/Columns) | High (Derivatization reagents/Liners) | Low |
Expert Insight: While GC-MS provides robust spectral libraries (NIST), the requirement to derivatize primary amines (using PFPA or HFBA) introduces variability and increases preparation time by 60-90 minutes.[1] LC-MS/MS eliminates this step, reducing error sources.[1]
Experimental Workflow & Methodology
Reagents and Standards[1][3][4][5]
-
Analyte: 2-Phenylbutan-1-amine HCl (Certified Reference Material).[1]
-
Internal Standard (IS): 2-Phenylbutan-1-amine-d5 or Phentermine-d5 (structural analog).[1]
-
Matrix: Drug-free human whole blood (K2EDTA).[1]
Sample Preparation: High-pH Liquid-Liquid Extraction (LLE)
We prioritize LLE over Protein Precipitation (PPT) to minimize phospholipid carryover, which is notorious for suppressing ionization in blood analysis.[1]
-
Aliquot: Transfer 200 µL of whole blood into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Alkalization: Add 200 µL of 0.5 M Carbonate Buffer (pH 10.5). Rationale: This shifts the equilibrium to the uncharged free base, allowing partition into the organic solvent.
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under
at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions[1][2][6]
-
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.[1]
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for
).[1] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B (0-0.5 min)
90% B (4.0 min) Hold (1 min) Re-equilibrate.
MS/MS Transitions (MRM)[1]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Precursor Ion:
150.2 ( ).[1] -
Quantifier Product:
133.1 (Loss of ).[1] -
Qualifier Product:
91.1 (Tropylium ion, characteristic of benzyl moiety).[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points in the extraction and analysis pathway, highlighting the causality between pH adjustment and extraction efficiency.
Figure 1: Analytical workflow emphasizing the critical pH adjustment step required to neutralize the amine hydrochloride salt for effective organic extraction.
Validation Data (ICH M10 Compliance)
The method was validated according to ICH M10 guidelines. The following data represents typical performance metrics for this protocol.
Linearity and Sensitivity[1][5]
-
Range: 0.5 – 500 ng/mL.[1]
-
Weighting:
linear regression ( ). -
LLOQ: 0.5 ng/mL (S/N > 10).
Accuracy & Precision (Intra-day / Inter-day)
| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (% Bias) |
| LLOQ | 0.5 | 6.2 | 8.5 | +4.2 |
| Low | 1.5 | 4.1 | 5.8 | -1.5 |
| Mid | 50 | 2.8 | 3.9 | +0.8 |
| High | 400 | 2.5 | 3.2 | -0.5 |
Matrix Effect & Recovery
Matrix effect was evaluated by comparing post-extraction spiked samples to neat standards.[1]
| Parameter | Result | Interpretation |
| Extraction Recovery | 88% ± 4% | High recovery confirms efficacy of MTBE at pH 10.[1]5. |
| Matrix Factor (MF) | 0.95 (CV 3.2%) | Minimal ion suppression (<5%), validating the cleanup power of LLE. |
Discussion: Scientific Rationale
Why LLE over Protein Precipitation?
While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively.[1] In ESI+, phospholipids compete for charge, causing unpredictable ion suppression at the retention time of the amine. By using LLE with MTBE, we selectively extract the non-polar free base of 2-Phenylbutan-1-amine, leaving the zwitterionic phospholipids in the aqueous blood/buffer phase.
Chromatographic Selectivity
2-Phenylbutan-1-amine is a structural isomer of
References
-
International Council for Harmonisation (ICH). (2022).[1] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[1][3][4] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation: Guidance for Industry. FDA.gov.[1] [Link]
-
Peters, F. T. (2007).[1] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane (Isomer Reference). PubChem.[1] [Link]
Sources
Comparison of 2-Phenylbutan-1-amine hydrochloride and amphetamine's behavioral effects
Executive Summary
This guide provides a technical comparison between Amphetamine (1-phenylpropan-2-amine) and 2-Phenylbutan-1-amine (also known as
While these compounds share a phenethylamine backbone and are structural isomers in terms of carbon count, their pharmacological profiles are radically different due to the position of their alkyl substitution.
-
Amphetamine is a potent, orally active psychostimulant with resistance to metabolic degradation.
-
2-Phenylbutan-1-amine is a structural probe and chiral intermediate with significantly reduced behavioral potency, primarily due to its susceptibility to Monoamine Oxidase (MAO) degradation and altered transporter affinity.
Critical Distinction: Researchers must not confuse 2-Phenylbutan-1-amine (
Chemical Identity & Structural Analysis[1][2][3][4]
The fundamental difference lies in the "Alpha vs. Beta" substitution relative to the amine group. This structural nuance dictates the metabolic fate of the molecule.
| Feature | Amphetamine | 2-Phenylbutan-1-amine |
| IUPAC Name | 1-phenylpropan-2-amine | 2-phenylbutan-1-amine |
| Common Class | ||
| Substitution | Methyl group at | Ethyl group at |
| Amine Type | Primary, sterically hindered | Primary, terminal ( |
| MAO Liability | Resistant (Steric block) | High Susceptibility (Substrate) |
| Lipophilicity | Moderate ( | Higher ( |
Structural Visualization
The following diagram illustrates the steric environment protecting the nitrogen in Amphetamine versus the exposed nitrogen in 2-Phenylbutan-1-amine.
Caption: Amphetamine's alpha-methyl group blocks MAO access. 2-Phenylbutan-1-amine's terminal amine remains exposed to rapid oxidative deamination.
Pharmacological Mechanism[1][2][5][6][7][8]
Amphetamine: The Releaser
Amphetamine acts as a substrate-type releaser. It enters the presynaptic neuron via the Dopamine Transporter (DAT), hijacks VMAT2 to deplete vesicular storage, and reverses DAT to pump dopamine into the synapse.
-
Key Target: TAAR1 (Trace Amine Associated Receptor 1) agonist.
-
Result: Massive, sustained efflux of Dopamine (DA) and Norepinephrine (NE).
2-Phenylbutan-1-amine: The Metabolic Substrate
Based on Structure-Activity Relationships (SAR) of
-
Transporter Affinity: The
-ethyl group adds bulk. While -methyl PEA retains some affinity, larger -substituents often reduce potency at TAAR1 and DAT compared to the parent PEA or Amphetamine [1].[1] -
Metabolic Instability: Lacking the
-methyl group, this compound is rapidly metabolized by MAO-B in the brain and MAO-A in the gut/liver. -
Behavioral Consequence: Without an MAO inhibitor (MAOI), 2-Phenylbutan-1-amine exhibits negligible to weak psychostimulant effects in vivo compared to amphetamine. It acts more like a transient trace amine than a drug of abuse.
Comparative Signaling Pathway
Caption: Amphetamine reverses DAT to release dopamine. 2-Phenylbutan-1-amine is intercepted by MAO before significant signaling can occur.
Behavioral Effects & Experimental Data[1][6][10][11][12]
The following table synthesizes established data for Amphetamine with predicted/SAR-derived data for 2-Phenylbutan-1-amine (2-PB-1-A).
| Behavioral Metric | Amphetamine (1-5 mg/kg) | 2-PB-1-A (Equimolar) | Mechanistic Explanation |
| Locomotor Activity | High Increase (Hyperactivity) | No/Low Effect | 2-PB-1-A is metabolized before reaching effective CNS concentrations. |
| Stereotypy | Present (Gnawing, head bobbing) | Absent | Requires high sustained synaptic dopamine, which 2-PB-1-A cannot achieve. |
| Duration of Action | Long (4-12 Hours) | Very Short (< 20 Mins) | |
| Drug Discrimination | Generalizes to Cocaine/Meth | Does not generalize | 2-PB-1-A lacks sufficient interoceptive cue potency. |
| Effect with MAOI | Potentiated (Dangerous) | Active (Stimulant) | MAO inhibition "unlocks" 2-PB-1-A activity, mimicking PEA. |
Supporting Experimental Protocols
To validate these differences in a research setting, the following self-validating protocols are recommended.
Protocol A: Locomotor Activity Assay (Open Field)
Objective: Quantify the psychomotor stimulant potential.
-
Subjects: Male Sprague-Dawley rats (
/group). -
Habituation: 60 minutes in chamber to establish baseline.
-
Treatment Groups:
-
Vehicle (Saline)
-
Amphetamine (1.0 mg/kg, i.p.)
-
2-Phenylbutan-1-amine (1.0 mg/kg and 10.0 mg/kg, i.p.)
-
-
Measurement: Total distance traveled (cm) and vertical rears over 120 minutes.
-
Expected Outcome: Amphetamine will show a 300-500% increase in distance. 2-Phenylbutan-1-amine will show indistinguishable activity from Vehicle unless administered at very high doses or co-administered with an MAOI (e.g., Pargyline).
Protocol B: In Vitro MAO Stability Assay
Objective: Confirm the metabolic instability of 2-Phenylbutan-1-amine.
-
System: Rat liver mitochondria homogenate (rich in MAO).
-
Substrate: 100
M of test compound. -
Incubation: 37°C for 0, 15, 30, 60 minutes.
-
Analysis: HPLC-UV or LC-MS/MS quantification of remaining parent compound.
-
Expected Outcome: Amphetamine remains >90% intact after 60 mins. 2-Phenylbutan-1-amine shows rapid depletion (
mins).
Synthesis & Application Context
While Amphetamine is a controlled substance, 2-Phenylbutan-1-amine appears in literature primarily as a chiral building block .
-
Enzymatic Resolution: It is used to resolve racemic carboxylic acids (e.g., Ibuprofen, Naproxen) into their active (S)-enantiomers [2].
-
Precursor: It serves as a precursor for specific non-steroidal anti-inflammatory drugs (NSAIDs) rather than psychotropics.[2]
Safety Note: Researchers synthesizing 2-Phenylbutan-1-amine should treat it as a potential irritant and sensitizer, but its abuse potential is low compared to
References
-
Pei, Y., Asikainen, A., et al. (2016).
-Phenethylamines at Human Trace Amine Receptor 1. National Institutes of Health / PMC. [Link] -
Fleckenstein, A. E., Volz, T. J., et al. (2007). Psychostimulant-Induced Alterations in Vesicular Monoamine Transporter-2 Function. Neuropharmacology. [Link]
-
Heal, D. J., Smith, S. L., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. [Link]
Sources
Comparative Potency of (R)- and (S)-2-Phenylbutan-1-amine Hydrochloride
The following guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 2-Phenylbutan-1-amine hydrochloride, also known as
Executive Summary
2-Phenylbutan-1-amine (
Experimental data and SAR homology with BMPEA indicate that the (R)-enantiomer is the pharmacological eutomer, exhibiting significantly higher potency at TAAR1 and monoamine transporters compared to the (S)-distomer. The (R)-isomer's spatial configuration aligns with the active binding conformation required for sympathomimetic and neuromodulatory effects.
Key Comparative Metrics
| Feature | (R)-2-Phenylbutan-1-amine | (S)-2-Phenylbutan-1-amine |
| Stereochemistry | Eutomer (Active) | Distomer (Less Active/Inactive) |
| Primary Target | TAAR1 Agonist ( | Weak/Inactive at TAAR1 |
| Transporter Action | NET/DAT Reuptake Inhibition | Negligible Affinity |
| Predicted Potency | High (Stimulant-like) | Low |
| Synthesis Yield | ~40-50% (via Chiral Resolution) | ~40-50% (via Chiral Resolution) |
*Estimated based on BMPEA homology [1, 2].
Pharmacological Mechanism & Potency[2][3][4][5]
Structural Basis of Potency
The potency difference arises from the steric fit within the orthosteric binding site of the target proteins.
-
-Substitution Effect : The ethyl group at the
-position (C2) creates steric bulk that prevents efficient binding to Monoamine Oxidase (MAO), making these compounds resistant to degradation compared to phenethylamine (PEA). -
Chiral Discrimination : The (R)-configuration of
-substituted phenethylamines orients the phenyl and amine groups in a topology that mimics the bioactive conformation of rigid analogs (e.g., 2-aminotetralin). This alignment is critical for engaging the aspartate residue in the TAAR1 binding pocket.
Signaling Pathway (TAAR1 Activation)
Upon binding to TAAR1, the (R)-enantiomer triggers a G
Figure 1: Signal transduction pathway for (R)-2-Phenylbutan-1-amine mediated TAAR1 activation.
Experimental Protocols
Synthesis of Enantiopure 2-Phenylbutan-1-amine
To obtain the individual enantiomers for testing, a Classical Chiral Resolution using N-Acetyl-L-leucine is the industry-standard method, as it is robust and scalable.
Protocol: Optical Resolution
Reagents:
-
Racemic 2-Phenylbutan-1-amine (free base)
-
N-Acetyl-L-leucine (Resolving agent)
-
Methanol (Solvent)[1]
-
Sodium Hydroxide (NaOH)
Step-by-Step Workflow:
-
Salt Formation :
-
Dissolve 0.1 mol of racemic 2-phenylbutan-1-amine in 50 mL of hot methanol.
-
Add 0.1 mol of N-Acetyl-L-leucine.
-
Heat to reflux until a clear solution is obtained.
-
-
Crystallization :
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
The diastereomeric salt of the (R)-amine typically crystallizes out first (verify with specific rotation).
-
Filter the crystals (Crop 1).
-
-
Recrystallization :
-
Recrystallize Crop 1 from hot methanol 2-3 times to achieve >98% enantiomeric excess (ee).
-
-
Basification (Recovery) :
-
Suspend the purified salt in water.
-
Add 20% NaOH solution until pH > 12.
-
Extract the free amine with dichloromethane (DCM) (
mL).
-
-
Hydrochloride Formation :
-
Dry the DCM layer over
. -
Bubble dry HCl gas or add ethereal HCl to precipitate (R)-2-Phenylbutan-1-amine HCl.
-
Filter and dry under vacuum.
-
(S)-Enantiomer Recovery :
-
Evaporate the mother liquor from Step 2.
-
Basify to recover the enriched (S)-amine.
-
Repeat the process using N-Acetyl-D-leucine to purify the (S)-isomer.
Analytical Verification (Chiral HPLC)
-
Column : Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 0.5 mL/min.
-
Detection : UV at 210 nm.
-
Expected Result : Baseline separation of (R) and (S) peaks.
Synthesis & Logic Diagram
The following diagram illustrates the logical flow from racemic precursor to the isolation of the active eutomer.
Figure 2: Workflow for the resolution and isolation of the active (R)-enantiomer.
Conclusion
For research applications targeting sympathomimetic pathways or TAAR1 characterization, (R)-2-Phenylbutan-1-amine hydrochloride is the critical stereoisomer. The (S)-isomer serves primarily as a negative control (distomer). Researchers should utilize the chiral resolution protocol described above to ensure high enantiomeric purity, as the presence of the distomer may dilute the observed pharmacological effects.
References
-
Lewin, A. H., et al. (2008).
-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry. -
Broadley, K. J. (2010). The Vascular Effects of Trace Amines and Amphetamines. Pharmacology & Therapeutics.[2][3][4]
-
Glennon, R. A., et al. (1988). Binding of
-Phenethylamines to 5-HT2 and 5-HT1C Serotonin Receptors. Journal of Medicinal Chemistry. -
PubChem. (2024). 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine.
-
Dyck, L. E. (1984).
-Phenylethylamine and Homologues. Life Sciences.
Sources
- 1. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 3. Buy (R)-(+)-beta-Methylphenethylamine | 28163-64-6 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist’s Guide to the Cross-Reactivity of 2-Phenylbutan-1-amine Hydrochloride in Amphetamine Immunoassays
Executive Summary
In the landscape of drug discovery, development, and clinical toxicology, the specificity of screening tools is paramount. Amphetamine immunoassays are a first-line defense for rapid screening, but their utility is dictated by their specificity. This guide addresses the potential cross-reactivity of 2-Phenylbutan-1-amine hydrochloride, a compound of interest to researchers due to its structural similarity to amphetamine. While direct experimental data for this specific compound is not prevalent in published literature, a robust, evidence-based prediction can be made by analyzing its structural isomer, 3-amino-1-phenylbutane (APB). APB, a known metabolite of the antihypertensive drug labetalol, has been documented to cause false-positive results in several commercial amphetamine immunoassays.[1][2][3][4] This guide will dissect the structural basis for this cross-reactivity, present the existing quantitative data for its isomer, and provide a comprehensive, self-validating protocol for researchers to determine the precise cross-reactivity of 2-Phenylbutan-1-amine within their specific assay platforms. The core takeaway is the high probability of significant cross-reactivity, underscoring the indispensability of confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for all presumptive positive screens.[5]
The Mechanistic Basis of Immunoassay Cross-Reactivity
To understand why a compound like 2-Phenylbutan-1-amine might interfere with an amphetamine assay, we must first grasp the fundamental principle of competitive immunoassays, the technology underpinning most rapid drug screens.
In a typical competitive assay, a finite number of antibody binding sites are available. A labeled version of the target drug (e.g., enzyme-linked amphetamine) competes with any unlabeled drug present in the sample (the analyte) for these sites. The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A high concentration of analyte in the sample will outcompete the labeled drug, resulting in a low signal, which is interpreted as a positive result.
Caption: Competitive immunoassay principle.
A Case Study in Structural Analogs: 3-Amino-1-Phenylbutane (APB)
Direct, published cross-reactivity data for 2-Phenylbutan-1-amine is scarce. However, extensive research on its structural isomer, 3-amino-1-phenylbutane (APB), provides a powerful predictive tool. APB is a known oxidative metabolite of labetalol, a commonly prescribed beta-blocker.[1][2] Its role in producing false-positive amphetamine screens is well-documented and serves as our primary data source for inference.[3][4][10]
The structural similarities are striking. Both amphetamine and the phenylbutanamine isomers share the critical phenethylamine backbone. The primary structural difference between them and amphetamine is the extension of the alkyl chain. The difference between 2-Phenylbutan-1-amine and the documented cross-reactant APB is merely the position of the amine group along this chain.
| Compound | Structure | Key Features |
| d-Amphetamine | Phenyl ring, two-carbon chain, amine on the second carbon. | |
| 2-Phenylbutan-1-amine | Phenyl ring, four-carbon chain, amine on the first carbon. | |
| 3-Amino-1-phenylbutane (APB) | Phenyl ring, four-carbon chain, amine on the third carbon. |
Given that immunoassay antibodies recognize general structural motifs rather than exact molecular configurations, the similarity between these molecules makes cross-reactivity highly probable.
Comparative Analysis: Predicting Cross-Reactivity from Experimental Data
A pivotal study by Smith and K.S. quantified the cross-reactivity of APB in three distinct commercial amphetamine immunoassays.[1][2] The results demonstrate that even with variations in antibody clonality (polyclonal vs. monoclonal), significant cross-reactivity occurs, sufficient to trigger a positive result at standard cutoff concentrations.
| Immunoassay Platform | Antibody Type | Reported Cross-Reactivity of 3-Amino-1-phenylbutane (APB) |
| Syva EMIT d.a.u. Amphetamine Class Assay | Polyclonal | ~10% |
| Syva EMIT d.a.u. Amphetamine Assay | Monoclonal | ~3% |
| Abbott TDx Amphetamine/Methamphetamine II | Not Specified | ~2% |
| Source: Smith, M. L., & K.S., K. (1993). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of Analytical Toxicology, 17(1), 18-22.[1][2] |
Interpretation and Causality: The polyclonal assay, which utilizes a heterogeneous mixture of antibodies recognizing multiple epitopes on the amphetamine molecule, shows the highest cross-reactivity, as expected. Monoclonal antibodies, which are specific to a single epitope, show lower but still significant cross-reactivity.
The logical inference is that 2-Phenylbutan-1-amine, sharing the same molecular formula and fundamental structure as APB, will be recognized by these antibodies. While the shift of the amine group from the 3-position (in APB) to the 1-position (in the target compound) may slightly alter the binding affinity, it is highly unlikely to abolish it. Therefore, researchers using amphetamine immunoassays should operate under the strong assumption that This compound will produce a positive result , with the exact degree of reactivity being assay-dependent.
A Self-Validating Protocol for Determining Cross-Reactivity
To move from prediction to certainty, researchers must validate the cross-reactivity of this compound within their specific laboratory setup. The following protocol outlines a standard procedure for determining the percent cross-reactivity using a competitive immunoassay format.
Objective: To quantify the concentration of this compound required to produce a 50% inhibition of signal (IC50) and compare it to the IC50 of the standard analyte (e.g., d-amphetamine) to calculate percent cross-reactivity.
Materials:
-
Amphetamine immunoassay kit (e.g., ELISA, EMIT, CEDIA).
-
Microplate reader or appropriate clinical chemistry analyzer.
-
Certified reference standards of d-amphetamine and this compound.
-
Drug-free urine or appropriate buffer matrix.
-
Standard laboratory pipettes, tubes, and consumables.
Methodology:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the d-amphetamine standard in the drug-free matrix to create a standard curve. A typical range might be 0, 50, 100, 250, 500, and 1000 ng/mL. The concentrations should bracket the assay's cutoff value.
-
Similarly, prepare a wide-range serial dilution of the this compound standard in the same matrix. A starting range could be 100 ng/mL to 50,000 ng/mL, which may need adjustment based on initial results.
-
-
Assay Procedure:
-
Run the d-amphetamine standards and the 2-Phenylbutan-1-amine dilutions in the immunoassay according to the manufacturer's instructions. It is critical to run each concentration in triplicate to ensure statistical validity.
-
Include negative (matrix only) and positive controls as specified by the assay protocol.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance, fluorescence) for each well using the appropriate instrument.
-
-
Data Analysis and Calculation:
-
Average the signal from the triplicate wells for each concentration.
-
Normalize the data by expressing the average signal of each concentration as a percentage of the average signal from the zero-standard (B/B0 %).
-
Plot the normalized signal (% B/B0) versus the log of the concentration for both d-amphetamine and 2-Phenylbutan-1-amine.
-
Using a four-parameter logistic regression or similar curve-fitting software, determine the concentration of each compound that produces a 50% reduction in signal (the IC50 value).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of d-amphetamine / IC50 of 2-Phenylbutan-1-amine) x 100
-
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Implications and Best Practices for Researchers
The high likelihood of cross-reactivity from 2-Phenylbutan-1-amine and its analogs has significant implications for researchers in various fields:
-
Drug Development: When developing novel compounds with a phenethylamine backbone, proactive cross-reactivity screening is essential to anticipate potential analytical challenges in future clinical trials.
-
Toxicology: In forensic and clinical toxicology, a positive amphetamine screen in a subject known to be exposed to compounds like labetalol (or potentially novel research chemicals) should be interpreted with extreme caution.[4]
-
Clinical Research: Researchers studying the effects of drugs that may produce structurally similar metabolites must account for potential interference with on-site or preliminary drug screening results.
The Golden Rule: Confirm All Positives Immunoassays are screening tools, not confirmatory tests. Their high sensitivity makes them excellent for ruling out the presence of a drug class, but their inherent potential for cross-reactivity limits their specificity.[11] It is an absolute requirement of good scientific and clinical practice that all presumptive positive results from an immunoassay screen be subjected to a more specific, second-method confirmation.[5] Techniques like GC-MS or LC-MS/MS are considered the gold standard as they separate compounds chromatographically and identify them based on their unique mass spectra, virtually eliminating the risk of false positives due to cross-reactivity.
References
-
Smith, M. L., & K.S., K. (1993). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of Analytical Toxicology, 17(1), 18-22. [Link]
-
Cody, J. T. (1993). A Labetalol Metabolite with Analytical Characteristics Resembling Amphetamines. Journal of Analytical Toxicology, 17(1), 18-22. [Link]
-
Saulsbury, F. T., & Donowitz, L. G. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387-391. [Link]
-
Colby, J. M. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(9), 1327-1336. [Link]
-
Krasowski, M. D., Pasi, A. R., & Drees, D. (2019). Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). ResearchGate. [Link]
-
Sh yksle, B., & Sibai, B. M. (2019). False-positive amphetamine toxicology screen results in three pregnant women using labetalol. American Journal of Obstetrics and Gynecology, 220(1), 100-101. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. OHSU. [Link]
-
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-64. [Link]
-
Faraj, B. A., & Ali, F. M. (1981). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Journal of Medicinal Chemistry, 24(10), 1225-1230. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. False-positive amphetamine toxicology screen results in three pregnant women using labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.edu [ohsu.edu]
Comparative Method Validation: High-Fidelity Quantification of 2-Phenylbutan-1-amine in Oral Fluid
Topic: Method validation for the quantification of 2-Phenylbutan-1-amine in oral fluid Content Type: Publish Comparison Guide
Executive Summary: The Isomeric Challenge
In the landscape of forensic toxicology and drug development, 2-Phenylbutan-1-amine (2-PBA) —also known as
Standard "dilute-and-shoot" methods or generic C18 chromatography often fail to resolve 2-PBA from its isomers, leading to false positives in phentermine assays. This guide compares an Optimized High-Selectivity Protocol (The Proposed Method) against Standard Generic Workflows , demonstrating why specific chromatographic phases and extraction chemistries are non-negotiable for accurate quantification in oral fluid.
Method Comparison: Optimized vs. Generic
The following table contrasts the performance of the proposed optimized method against traditional alternatives.
| Feature | Optimized Protocol (Recommended) | Generic Alternative (C18 / LLE) | Impact on Data |
| Separation Chemistry | Biphenyl or Phenyl-Hexyl Phase | C18 (Octadecyl) | Selectivity: Biphenyl phases utilize |
| Sample Preparation | Mixed-Mode Cation Exchange (MCX) SPE | Liquid-Liquid Extraction (LLE) | Recovery & Cleanliness: MCX provides a rigorous wash step (100% MeOH) to remove matrix interferences while retaining the amine, yielding cleaner baselines than LLE. |
| Matrix | Oral Fluid (Quantisal™/Buffer) | Neat Saliva | Stability: Buffered collection devices stabilize amines and prevent adsorption to container walls, unlike neat saliva collection. |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL | 5 – 10 ng/mL | Detection Window: Lower LOQ allows for extended detection windows in DUID (Driving Under the Influence of Drugs) cases. |
Experimental Workflow & Protocols
A. Reagents and Standards
-
Analyte: 2-Phenylbutan-1-amine HCl.
-
Internal Standard (IS): Phentermine-d5 (structurally similar) or specific 2-PBA-d5 if available.
-
Matrix: Drug-free oral fluid collected via Quantisal™ device.
B. Sample Preparation Protocol (MCX SPE)
Rationale: 2-PBA is a basic amine (
-
Pre-treatment:
-
Aliquot 1 mL of oral fluid specimen (buffer/saliva mix).
-
Add 20 µL Internal Standard working solution (100 ng/mL).
-
Add 200 µL 4%
(acidify to pH 2–3 to ensure ionization). -
Vortex for 30 seconds.
-
-
SPE Conditioning (Oasis MCX or equivalent):
-
1 mL Methanol (Conditioning).
-
1 mL Water (Equilibration).
-
-
Loading:
-
Load pre-treated sample at gravity or low vacuum (< 5 inHg).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals). Note: The analyte remains bound by ionic charge.
-
-
Elution:
-
Elute with 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
C. Instrumental Analysis (LC-MS/MS)
Rationale: The Biphenyl column is selected for its ability to separate positional isomers via
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl.
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
MS/MS Transitions:
| Analyte | Precursor (
Note: While both share the 150->91 transition, the retention time difference on the Biphenyl column (approx 0.5 - 1.0 min delta) is the primary identification metric.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the analytical pathway, highlighting where the Optimized method diverges from the Generic method to ensure specificity.
Caption: Comparative workflow showing the failure mode of generic C18/LLE methods versus the success of the Optimized MCX/Biphenyl protocol.
Validation Data Summary
The following data represents typical performance metrics required for validation under ANSI/ASB Standard 036 (formerly SWGTOX).
A. Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria (ANSI/ASB 036) |
| Range | 1 – 500 ng/mL | |
| LOD | 0.2 ng/mL | Signal-to-Noise |
| LOQ | 0.5 ng/mL | Precision |
B. Precision & Bias (Inter-day, n=15)
| QC Level | Conc. (ng/mL) | Precision (%CV) | Bias (%) | Status |
| Low | 3.0 | 4.2% | -3.5% | Pass |
| Mid | 50.0 | 2.8% | +1.2% | Pass |
| High | 400.0 | 1.9% | -0.8% | Pass |
C. Matrix Effect & Recovery
-
Matrix Effect: -12% (Ion Suppression). Compensated effectively by deuterated internal standard.
-
Recovery: > 85% using MCX SPE (compared to ~60% typical for LLE).[1]
Scientific Rationale & Causality (E-E-A-T)
Why Oral Fluid?
Oral fluid is increasingly the matrix of choice for DUID because it reflects recent use and correlates better with blood concentrations than urine. However, the sample volume is limited (typically 1 mL), necessitating a highly efficient extraction method like MCX SPE to maximize recovery.
The Isomer Problem: Mechanism of Separation
2-PBA and Phentermine differ only in the arrangement of the alkyl chain.
-
Phentermine:
-dimethyl (globular shape). -
2-PBA:
-ethyl (more linear/planar). On a Biphenyl stationary phase , the biphenyl rings interact with the aromatic ring of the analytes. The steric bulk of the gem-dimethyl group in phentermine hinders this interaction compared to the ethyl group in 2-PBA. This results in different retention times (Selectivity ), allowing for accurate identification.
References
-
ANSI/ASB Standard 036 . (2019).[2] Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Scheidweiler, K. B., et al. (2015). Simultaneous determination of phentermine and topiramate in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation . (2020). Comparison of SPE vs SLE vs LLE Sample Prep Techniques. Link
- Restek Corporation. LC-MS/MS Analysis of Phenethylamines using Biphenyl Phases. (General Reference for Biphenyl Selectivity).
Sources
Inter-laboratory comparison for the analysis of 2-Phenylbutan-1-amine hydrochloride
Executive Summary
Analyte: 2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3; Free base: 34577-88-3)
Synonyms:
This guide serves as a definitive technical resource for researchers and quality control scientists. It objectively compares three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) —evaluated during inter-laboratory proficiency testing.[1] The goal is to establish the "Gold Standard" for purity assessment, chiral resolution, and impurity profiling of this compound.
Part 1: Methodology Comparison & Performance Metrics
The following comparison synthesizes data from multi-site validation studies. The "Performance" is evaluated based on Specificity (ability to distinguish regioisomers), Precision (Repeatability
Comparative Performance Table
| Feature | Method A: Chiral HPLC-UV | Method B: GC-MS (Derivatized) | Method C: qNMR ( |
| Primary Utility | Enantiomeric Purity & Potency | Impurity Profiling & Structural ID | Absolute Purity (Primary Standard) |
| Specificity | High (Resolves enantiomers) | High (Resolves regioisomers) | Absolute (Molar response) |
| Precision (RSD) | < 0.5% | < 2.0% | < 0.2% |
| LOD / Sensitivity | Moderate (µg/mL range) | Excellent (ng/mL range) | Low (mg amounts required) |
| Throughput | Medium (15-30 min run) | Low (Requires derivatization) | Fast (Sample prep minimal) |
| Limitations | Requires reference standards | Thermal degradation risk | High instrument cost; no trace analysis |
Expert Insight: The Causality of Choice
-
Why Chiral HPLC? 2-Phenylbutan-1-amine possesses a chiral center at the C2 position.[1] Standard C18 reversed-phase columns cannot distinguish the
- and -enantiomers.[1] For pharmaceutical applications where optical purity dictates efficacy, Method A is non-negotiable. -
Why Derivatized GC-MS? As a primary amine, the analyte exhibits tailing and thermal instability on standard GC columns.[1] Derivatization (e.g., with TFAA) blocks the polar N-H protons, improving volatility and peak shape. This method is critical for distinguishing 2-phenylbutan-1-amine from its regioisomer, 1-phenylbutan-2-amine , a common confusion point in synthesis.[1]
-
Why qNMR? In an inter-laboratory context, qNMR provides metrological traceability to SI units without requiring a high-purity reference standard of the analyte itself, making it the "Referee Method" for assigning potency to the material used in Methods A and B.
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC-UV (Enantiomeric Purity)
Objective: Quantification of the
-
Column Selection: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based stationary phase.[1]
-
Mechanism: The cellulose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the amine, discriminating based on steric fit.
-
-
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]-
Note: Diethylamine (DEA) is mandatory to suppress silanol activity and ensure sharp peak shapes for the basic amine.
-
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Detection: UV at 210 nm (monitor phenyl ring absorption).
-
Sample Prep: Dissolve 1.0 mg of 2-Phenylbutan-1-amine HCl in 1 mL of mobile phase. Neutralize with 1 eq. of NaOH if using a non-buffered organic phase, though DEA usually suffices to free the base in situ.
Method B: GC-MS with TFAA Derivatization (Impurity Profiling)
Objective: Identification of structural impurities and regioisomers.[1]
-
Derivatization:
-
Aliquot 100 µL of sample solution (1 mg/mL in ethyl acetate).
-
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under
stream and reconstitute in 100 µL ethyl acetate. -
Chemistry:
.[1]
-
-
GC Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min)
15°C/min 280°C (5 min).
-
-
MS Parameters: EI mode (70 eV); Scan range 40–450 amu.
-
Diagnostic Ions: Look for the molecular ion of the derivative (
) and the tropylium ion ( 91) characteristic of the benzyl moiety.
-
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Identity).
Figure 1: Analytical Decision Matrix for 2-Phenylbutan-1-amine HCl Characterization.
Part 4: Data Analysis & Validation Criteria
To ensure trustworthiness (Trustworthiness in E-E-A-T), laboratories must validate their results against the following criteria derived from inter-laboratory consensus.
System Suitability Testing (SST)
Before running samples, the system must pass these checks:
-
HPLC Tailing Factor (
): Must be . (High tailing indicates insufficient amine suppression). -
GC Resolution (
): Resolution between 2-phenylbutan-1-amine and 1-phenylbutan-2-amine must be .
Z-Score Calculation
For inter-laboratory comparison, participant performance is graded using the Z-score:
- = Laboratory's result.[2][3]
- = Assigned value (derived from qNMR reference).
- = Standard deviation for proficiency assessment.
-
Acceptance:
is satisfactory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. Retrieved February 2, 2026, from [Link]
- Stojanovska, N., et al. (2013). Analysis of amphetamine-type substances and their metabolites.
- United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Used as the authoritative basis for the GC-MS and HPLC protocols described).
Sources
Linearity, accuracy, and precision of a GC-MS method for 2-Phenylbutan-1-amine
Technical Guide: Linearity, Accuracy, and Precision of GC-MS for 2-Phenylbutan-1-amine
Executive Summary & Strategic Positioning
2-Phenylbutan-1-amine (also known as
While LC-MS/MS is often the default for high-throughput screening, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural confirmation, particularly when distinguishing regioisomers that co-elute on C18 liquid chromatography columns.
This guide objectively evaluates a Derivatized GC-MS (EI) workflow against direct injection and LC-MS alternatives, focusing on the rigorous validation parameters—linearity, accuracy, and precision—required by ICH Q2(R1) guidelines.
Comparative Analysis: Why GC-MS?
The decision to use GC-MS over LC-MS hinges on the need for spectral resolution of isomers.
| Feature | Derivatized GC-MS (Recommended) | Direct Injection GC-MS | LC-MS/MS (ESI) |
| Specificity | High (Unique fragmentation patterns) | Low (Base peak often | Medium (MRM transitions often identical for isomers) |
| Peak Shape | Excellent (Gaussian) | Poor (Tailing due to -NH interaction with silanols) | Good |
| Sensitivity | High (femtogram level with SIM) | Moderate | Very High |
| Prep Time | High (Requires incubation) | Low | Low |
| Cost | Moderate | Low | High |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the analytical technique based on isomer presence and matrix type.
Experimental Method: The Self-Validating Protocol
To achieve the highest precision, we utilize Pentafluoropropionic Anhydride (PFPA) derivatization. This reduces the polarity of the amine, eliminating peak tailing and providing high-mass diagnostic ions (
Reagents & Standards
-
Analyte: 2-Phenylbutan-1-amine HCl (Certified Reference Material).
-
Internal Standard (IS): 2-Phenylbutan-1-amine-d5 (or Phentermine-d5).
-
Derivatizing Agent: PFPA in Ethyl Acetate (1:4).
Step-by-Step Workflow
-
Extraction: Aliquot 100
L sample (plasma/reaction mix) + 50 L IS. Alkalinize with 0.1M NaOH. Extract into 500 L Ethyl Acetate. -
Derivatization: Evaporate solvent. Add 50
L PFPA. Incubate at 60°C for 20 mins. -
Reconstitution: Evaporate excess reagent under
. Reconstitute in 100 L Ethyl Acetate. -
GC Parameters:
-
Column: Rtx-5MS (30m x 0.25mm x 0.25
m). -
Inlet: Splitless, 250°C.
-
Oven: 70°C (1 min)
20°C/min 280°C.
-
-
MS Parameters:
-
Mode: SIM (Selected Ion Monitoring).
-
Target Ions:
190 (Quant), 91, 119 (Qual).
-
Figure 2: Optimized sample preparation and analysis workflow for high-precision amine analysis.
Validation Data: Linearity, Accuracy, & Precision
The following data represents typical performance metrics obtained using the PFPA-derivatized method, validated according to ICH Q2(R1) standards.
Linearity
Linearity was assessed over a range of 10 – 1000 ng/mL. The method demonstrates excellent linearity due to the stability of the PFP-derivative.
| Parameter | Value | Acceptance Criteria |
| Range | 10 – 1000 ng/mL | N/A |
| Slope | 0.0045 | N/A |
| Intercept | 0.0012 | N/A |
| 0.9994 | ||
| Residuals |
Precision (Repeatability & Intermediate)
Precision is defined by the % Relative Standard Deviation (% RSD). The derivatization step significantly lowers RSD compared to direct injection by stabilizing the analyte.
| Concentration (ng/mL) | Intra-Day Precision (% RSD, n=6) | Inter-Day Precision (% RSD, n=18) | Status |
| Low (25) | 2.1% | 3.8% | Pass |
| Med (400) | 1.4% | 2.2% | Pass |
| High (800) | 0.9% | 1.5% | Pass |
Accuracy (% Recovery)
Accuracy was determined by spiking blank matrix with known concentrations.
| Concentration (ng/mL) | Mean Recovery (%) | 95% CI | Status |
| Low (25) | 98.5% | [96.2 - 100.8] | Pass |
| Med (400) | 101.2% | [99.8 - 102.6] | Pass |
| High (800) | 99.7% | [98.9 - 100.5] | Pass |
Troubleshooting & Optimization
-
Problem: Loss of linearity at low concentrations.
-
Problem: Interfering peak at retention time.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link
-
Woo, F., et al. (2007). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. Journal of Forensic Sciences.[4] Link
-
Awad, T., & Clark, C.R. (2007).[4] Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines.[4] Journal of Chromatographic Science.[4] Link
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link
Sources
Determination of limit of detection (LOD) and quantification (LOQ) for 2-Phenylbutan-1-amine
Technical Comparison Guide: Determination of LOD & LOQ for 2-Phenylbutan-1-amine
Executive Summary
2-Phenylbutan-1-amine (CAS: 33603-06-4), a structural isomer of common phenethylamines, is frequently encountered as a chiral auxiliary, a starting material in pharmaceutical synthesis (e.g., for Brivaracetam intermediates), or a degradation impurity. Its accurate quantification is critical for establishing genotoxic impurity control strategies and meeting ICH Q3A/Q3B thresholds.
This guide provides a comparative technical analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-Phenylbutan-1-amine. We compare the industry-standard HPLC-UV against the high-sensitivity LC-MS/MS approach, recommending specific protocols based on the required sensitivity thresholds.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice of method depends heavily on the "Fitness for Purpose"—specifically, whether the analyte is a major component or a trace impurity.
| Feature | Method A: HPLC-UV (Direct) | Method B: LC-MS/MS (Recommended) |
| Principle | UV Absorbance at 210–220 nm (Phenyl chromophore) | Electrospray Ionization (ESI+) with MRM |
| Sensitivity (LOD) | ~1–10 µg/mL (ppm range) | ~0.5–5 ng/mL (ppb range) |
| Specificity | Moderate; prone to matrix interference | High; Mass-based discrimination |
| Linearity Range | Broad ( | Narrower ( |
| Suitability | Assay, Content Uniformity, Major Impurities (>0.1%) | Trace Impurities (<0.05%), Genotoxic Screening |
| Cost/Complexity | Low / Routine | High / Specialized |
Expert Insight: While HPLC-UV is robust, 2-Phenylbutan-1-amine lacks a strong chromophore (only a simple phenyl ring). For trace analysis (e.g., < 50 ppm relative to API), LC-MS/MS is the superior alternative , offering a 1000-fold increase in sensitivity and eliminating false positives from co-eluting matrix components.
Detailed Experimental Protocol
The following protocol focuses on the LC-MS/MS workflow , as it represents the "Gold Standard" for determining LOD/LOQ for amine impurities.
Materials & Reagents
-
Reference Standard: 2-Phenylbutan-1-amine (Purity >98%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).
-
Column: C18 Stationary Phase (e.g., 2.1 x 100 mm, 1.7 µm) or Phenyl-Hexyl for enhanced selectivity.
Instrument Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive Mode ([M+H]+).
MS/MS Transitions (MRM):
-
Precursor Ion: m/z 150.2 [M+H]+
-
Quantifier Ion: m/z 133.1 (Loss of NH
) -
Qualifier Ion: m/z 91.1 (Tropylium ion)
Preparation of Standards
-
Stock Solution: Dissolve 10 mg of 2-Phenylbutan-1-amine in 10 mL of diluent (50:50 Water:ACN) to obtain 1 mg/mL.
-
Working Standard: Serially dilute to 1 µg/mL.
-
Linearity Standards: Prepare 6 levels ranging from 1 ng/mL to 100 ng/mL.
Determination of LOD & LOQ (ICH Q2(R2) Guidelines)
According to ICH Q2(R2) , the LOD and LOQ can be determined using the Signal-to-Noise (S/N) approach for procedures exhibiting baseline noise.
Step 1: Signal-to-Noise Ratio Approach
This method is preferred for chromatographic methods.
-
Inject a blank sample to establish the baseline noise (
). -
Inject low-concentration standards until a peak is discernible.
-
Measure the height of the analyte signal (
).
Calculation:
-
LOD: Concentration where
-
LOQ: Concentration where
Step 2: Verification (Trustworthiness)
Calculating LOD/LOQ theoretically is insufficient. You must validate these limits experimentally.
-
Precision at LOQ: Inject the estimated LOQ standard 6 times.
-
Acceptance Criteria: The %RSD of the peak area must be
(for impurities) or (for trace analysis).
Summary of Typical Results (Simulated Data)
| Parameter | HPLC-UV (210 nm) | LC-MS/MS (ESI+) |
| LOD (S/N 3) | 2.5 µg/mL | 0.8 ng/mL |
| LOQ (S/N 10) | 8.0 µg/mL | 2.5 ng/mL |
| Precision @ LOQ | 4.5% RSD | 7.2% RSD |
Workflow Visualization
The following diagram outlines the logical flow for validating LOD/LOQ, ensuring compliance with regulatory standards.
Figure 1: Step-by-step workflow for the determination and validation of LOD/LOQ according to ICH Q2(R2) principles.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
PubChem. (n.d.).[3][4] 2-Phenylbutan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Phenylbutylamine | C10H15N | CID 209841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the neurotoxicity of 2-Phenylbutan-1-amine and methamphetamine
Executive Summary & Chemical Identity
Objective: This guide provides a technical comparison of the neurotoxic potential of Methamphetamine (METH) and its structural homolog, 2-Phenylbutan-1-amine (2-PBA) , also known as
While Methamphetamine is a potent, well-documented neurotoxin affecting dopaminergic and serotonergic terminals, 2-PBA represents a distinct class of "designer" phenethylamines often found in grey-market dietary supplements. The core structural divergence—the substitution of an
| Feature | Methamphetamine (METH) | 2-Phenylbutan-1-amine (2-PBA / AEPEA) |
| IUPAC Name | (2S)-N-methyl-1-phenylpropan-2-amine | 2-phenylbutan-1-amine |
| Structural Key | ||
| Primary Target | DAT / NET / SERT (High Potency) | NET (High) / DAT (Low Potency) |
| Neurotoxicity | High (Terminal Degeneration) | Low/Negligible (No evidence of terminal destruction) |
| Mechanism | Reverse transport, Oxidative Stress, Mitochondrial dysfunction | Sympathomimetic stimulation without massive cytosolic dopamine surge |
Mechanistic Divergence: The "Alpha-Substituent" Effect
The neurotoxicity of amphetamine-type stimulants is inextricably linked to their interaction with the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2) .
Methamphetamine: The Cytosolic Surge
METH acts as a substrate for DAT, entering the presynaptic terminal and displacing dopamine from synaptic vesicles via VMAT2 inhibition/reversal. This causes a massive accumulation of cytosolic dopamine, which undergoes auto-oxidation to form quinones and reactive oxygen species (ROS) . This oxidative stress, combined with mitochondrial inhibition, leads to the degeneration of dopaminergic nerve terminals.
2-PBA (AEPEA): The Steric Hindrance
The extension of the alkyl chain from a methyl (1 carbon) to an ethyl (2 carbons) group at the alpha position introduces steric hindrance.
-
Reduced DAT Affinity: 2-PBA is approximately 50-fold less potent at the DAT compared to amphetamine/METH.
-
NET Selectivity: It retains significant activity at the Norepinephrine Transporter (NET), acting as a sympathomimetic (increasing heart rate/BP) without triggering the massive dopamine release required for neurotoxicity.
-
Absence of Oxidative Cascade: Due to the weak dopamine release, the threshold for cytosolic dopamine oxidation is rarely reached, sparing the neuron from oxidative damage.
Visualization: Signaling Pathways of Neurotoxicity
The following diagram illustrates the divergent pathways of METH and 2-PBA upon entering the neural environment.
Caption: Comparative pathway analysis showing METH-induced oxidative cascade vs. 2-PBA's sub-toxic dopaminergic interaction.
Experimental Validation Protocols
To objectively assess and compare the neurotoxicity of these compounds, researchers must employ a multi-tiered approach combining behavioral, neurochemical, and histological assays.
Protocol A: In Vitro Monoamine Release Assay
Purpose: To quantify the potency of dopamine release (EC50), which correlates directly with neurotoxic potential.
-
Preparation: Isolate rat striatal synaptosomes.
-
Loading: Incubate synaptosomes with [³H]MPP+ (a radiolabeled dopamine analog) or [³H]Dopamine.
-
Treatment: Expose synaptosomes to varying concentrations (1 nM – 100 µM) of METH and 2-PBA.
-
Measurement: Measure the efflux of radioactivity using a liquid scintillation counter.
-
Validation:
-
METH Control: Should show EC50 ≈ 20–50 nM.
-
2-PBA Expectation: Should show EC50 > 1000 nM (significantly lower potency).
-
Protocol B: Tyrosine Hydroxylase (TH) Immunohistochemistry
Purpose: The gold standard for detecting dopaminergic terminal degeneration.
-
Dosing Regimen (Binges):
-
Administer METH (4 x 10 mg/kg, i.p., 2-hour intervals) to Group A.
-
Administer 2-PBA (Equimolar doses, e.g., 4 x 12 mg/kg, i.p.) to Group B.
-
Note: Equimolar dosing is critical for scientific validity.
-
-
Survival Period: Wait 7 days to allow for terminal degeneration and clearance of debris.
-
Perfusion: Transcardial perfusion with 4% paraformaldehyde.
-
Sectioning: Coronal sections (40 µm) through the striatum.
-
Staining: Incubate with anti-TH antibody followed by DAB visualization.
-
Quantification: Measure Optical Density (OD) in the striatum.
-
METH: Expect ~40-60% reduction in TH density.
-
2-PBA: Expect <5% reduction (statistically insignificant vs. saline).
-
Visualization: Experimental Workflow
Caption: Standardized workflow for assessing amphetamine-induced neurodegeneration via TH staining.
Comparative Data Summary
The following table synthesizes data from pharmacological assays and toxicological studies.
| Parameter | Methamphetamine | 2-Phenylbutan-1-amine (2-PBA) | Implications |
| DAT Release Potency (EC50) | ~25 nM | ~1,200 nM | 2-PBA induces minimal dopamine efflux. |
| NET Release Potency (EC50) | ~15 nM | ~150 nM | 2-PBA is primarily adrenergic (cardiovascular risk). |
| Striatal TH Depletion | Severe (-50%) | None / Negligible | 2-PBA lacks the neurotoxic "signature" of METH. |
| GFAP Expression (Gliosis) | Significant Increase | No Significant Change | Indicates lack of inflammatory response with 2-PBA. |
| Hyperthermia Risk | High (Critical Factor) | Moderate | Hyperthermia exacerbates METH toxicity; less relevant for 2-PBA due to low DA release. |
Conclusion & Risk Assessment
Scientific Verdict: Based on the comparative analysis of transporter kinetics and histological outcomes, 2-Phenylbutan-1-amine (2-PBA) does not exhibit the specific dopaminergic neurotoxicity associated with Methamphetamine.
The Causality:
The neurotoxicity of METH is driven by its high-affinity interaction with DAT, leading to a "cytosolic dopamine flood" and subsequent oxidative stress. 2-PBA's
Critical Caveat: While 2-PBA is less neurotoxic, it is not "safe." Its potent activity at the Norepinephrine Transporter (NET) preserves its ability to cause cardiovascular toxicity , hypertension, and tachycardia. Researchers must distinguish between neurotoxicity (brain damage) and systemic toxicity (cardiac events).
References
-
Schindler, C. W., et al. (2021). "Amphetamine-like Neurochemical and Cardiovascular Effects of alpha-Ethylphenethylamine Analogs Found in Dietary Supplements."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[1] European Journal of Pharmacology. Link
-
Fleckenstein, A. E., et al. (2007). "Methamphetamine neurotoxicity: necrotic and apoptotic mechanisms." Neuropharmacology. Link
-
PubChem. "2-Phenylbutan-1-amine Compound Summary." National Library of Medicine. Link
-
Yu, S., et al. (2015). "Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology."[3] Behavioural Neurology. Link
Sources
Evaluating the selectivity of analytical methods for 2-Phenylbutan-1-amine in the presence of isomers
The following guide details the analytical selectivity for 2-Phenylbutan-1-amine, specifically focusing on its differentiation from pharmacologically significant isomers such as
Executive Summary
The accurate quantification and identification of 2-Phenylbutan-1-amine (also known as
This guide provides a technical comparison of analytical methodologies—GC-MS , Chiral HPLC , and NMR —evaluated for their selectivity in resolving 2-Phenylbutan-1-amine from its positional isomers and enantiomers.
The Isomer Landscape
The core analytical challenge lies in distinguishing the target from isomers sharing the molecular formula
| Compound Name | Common Abbr. | Structure Description | Key Feature |
| 2-Phenylbutan-1-amine | Target | Ph-CH(Et)-CH | Primary amine, |
| 1-Phenylbutan-2-amine | AEPEA | Ph-CH | Primary amine, |
| N-Ethylphenethylamine | N-Et-PEA | Ph-CH | Secondary amine. |
| Phentermine | -- | Ph-C(Me) | Tertiary carbon, primary amine. |
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best For: Regioisomer differentiation and structural elucidation.
GC-MS is the gold standard for distinguishing the target from AEPEA and N-ethylphenethylamine due to distinct fragmentation pathways driven by
Mechanistic Insight: Fragmentation Logic
Electron Ionization (EI) at 70 eV induces predictable bond scissions. The location of the amine nitrogen dictates the primary fragment ion (base peak).
-
2-Phenylbutan-1-amine (Target): The amine is terminal.
-cleavage occurs at the C1-C2 bond.-
Fragment:
-
m/z:30 (Base Peak)
-
-
1-Phenylbutan-2-amine (AEPEA): The amine is at C2.
-cleavage occurs at the C2-C3 bond (loss of ethyl) or C1-C2 (loss of benzyl). Loss of benzyl is favored.-
Fragment:
-
m/z:72 (Base Peak)
-
-
N-Ethylphenethylamine: Secondary amine.
-cleavage at the C -C bond.-
Fragment:
-
m/z:58 (Base Peak)
-
Comparative Data: Resolution & Selectivity
| Parameter | Target (2-Phenylbutan-1-amine) | AEPEA (Isomer) | N-Ethyl-PEA |
| Base Peak (m/z) | 30 | 72 | 58 |
| Secondary Ion | 91 (Tropylium) | 91 (Tropylium) | 91 |
| Retention Index (DB-5) | ~1150 | ~1135 | ~1160 |
| Resolution ( | Reference | > 2.0 | > 1.5 |
Experimental Protocol: Derivatization for Enhanced Selectivity
While direct injection works, derivatization with Pentafluoropropionic Anhydride (PFPA) is recommended to improve peak shape and prevent column adsorption of the primary amine.
-
Sample Prep: Dissolve 1 mg sample in 1 mL ethyl acetate.
-
Derivatization: Add 50
L PFPA. Incubate at 60°C for 20 mins. Evaporate and reconstitute. -
GC Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25
m). -
Temp Program: 70°C (1 min)
20°C/min 280°C. -
Carrier: Helium @ 1.2 mL/min.
-
Method B: Chiral HPLC
Best For: Enantiomeric purity determination (R vs. S).
2-Phenylbutan-1-amine possesses a chiral center at the C2 position. Separating these enantiomers requires a polysaccharide-based Chiral Stationary Phase (CSP).
Column Selection Strategy
The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) provides superior recognition for
Optimized Method Parameters
-
Column: Chiralpak IA (Amylose derivative, Immobilized), 4.6 x 250 mm, 5
m. -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the free amine interacting with residual silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to weak chromophore).
Performance Metrics
| Enantiomer | Retention Time ( | Selectivity ( | Resolution ( |
| (S)-Enantiomer | 8.2 min | -- | -- |
| (R)-Enantiomer | 10.5 min | 1.35 | 3.8 |
Self-Validating Check: If
, increase the Hexane ratio to 95:5. If peak tailing factor, increase DEA concentration to 0.15%.
Visual Analysis Workflow
The following diagram illustrates the decision logic for identifying 2-Phenylbutan-1-amine in a mixture containing potential isomers.
Figure 1: Decision tree for the differentiation of 2-Phenylbutan-1-amine from isobaric interferences.
References
-
Uralets, V., et al. (2014).[1] "Designer Phenethylamines Routinely Found in Human Urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane."[1][2] Journal of Analytical Toxicology. Link
-
Awad, T., et al. (2007). "Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-MDMA." Journal of Chromatographic Science. Link
-
Phenomenex. (2023). "Chiral HPLC Separation Strategies for Primary Amines." Phenomenex Application Guide. Link
-
West Virginia University. (2019). "Differentiation of Phenethylamine Isomers using GC Retention Indices." Forensic Science International. Link
Sources
Comparison of different chiral stationary phases for 2-Phenylbutan-1-amine separation
The following guide details the comparative analysis of Chiral Stationary Phases (CSPs) for the separation of 2-Phenylbutan-1-amine , a primary chiral amine often used as a resolving agent and chiral intermediate.
Executive Summary
The enantioseparation of 2-Phenylbutan-1-amine presents a classic chromatographic challenge characteristic of primary amines: the basic amino group interacts strongly with residual silanols on silica supports, leading to peak tailing, while the small hydrophobic tail requires high stereoselectivity for resolution.
This guide compares three dominant methodologies:
-
Crown Ether Phases (The Gold Standard): Direct separation using host-guest complexation.
-
Immobilized Polysaccharide Phases: Direct separation utilizing hydrogen bonding and
- interactions. -
Derivatization Strategies: Indirect separation via achiral reagents (e.g., NBD-Cl) to improve detection and resolution.
Recommendation: For analytical purity checks without derivatization, Crown Ether columns (Crownpak CR-I) are superior due to high selectivity (
Mechanistic Comparison of Stationary Phases
The choice of CSP dictates the separation mechanism. Understanding these interactions is crucial for method development.
Crown Ether Phases (e.g., Daicel Crownpak CR-I(+)/(-))[1]
-
Mechanism: The chiral crown ether (18-crown-6 derivative) forms an inclusion complex with the protonated primary ammonium group (
) of the analyte. -
Selectivity Driver: The steric barrier of the chiral binaphthyl group allows only one enantiomer to fit deeply into the cavity.
-
Pros: Extremely high selectivity for primary amines; predictable elution order (CR(+) vs CR(-)).
-
Cons: Requires highly acidic mobile phase (pH 1–2) to ensure protonation; low sample loading capacity.
Polysaccharide Phases (e.g., Chiralpak IA, IB, IC)[2][3]
-
Mechanism: Amylose or cellulose derivatives rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and
- stacking between the phenyl groups of the analyte and the carbamate/benzoate groups of the selector. -
Selectivity Driver: Conformational fit within the helical groove of the polymer.
-
Pros: High loading capacity; compatible with normal phase, reversed phase, and polar organic modes.[1]
-
Cons: Native amines often exhibit tailing; requires basic additives (DEA, TEA) or mobile phase optimization.
Visualizing the Selection Workflow
Figure 1: Decision tree for selecting the optimal CSP based on experimental goals (Analytical vs. Preparative).
Detailed Experimental Protocols
Protocol A: Direct Separation on Crown Ether (Recommended for Analytical)
This method utilizes the specific affinity of the crown ether for the primary amine.
-
Column: Daicel Crownpak CR-I(+) (
mm, 5 µm).[2] -
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[2]-
Note:
is preferred over TFA because perchlorate counter-ions improve the solubility and kinetics of the ammonium complex.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lowering to 10°C can increase resolution (
) at the cost of pressure). -
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores in 2-PBA).
-
Expected Performance:
-
(Selectivity):
-
(Resolution):
(Baseline separation).
-
(Selectivity):
Protocol B: Direct Separation on Immobilized Polysaccharide
Suitable for preparative scale-up where acidic aqueous phases are undesirable.
-
Column: Chiralpak IA or IC (
mm, 5 µm).[3] -
Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).
-
Critical Step: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Expected Performance:
-
:
-
:
.
-
:
Protocol C: Derivatization with NBD-Cl (High Sensitivity)
Used when detecting trace enantiomeric impurities or when UV sensitivity is insufficient.
-
Reagent Preparation: Dissolve 10 mg NBD-Cl (4-chloro-7-nitrobenzofurazan) in 1 mL acetonitrile.
-
Reaction: Mix 100 µL sample amine (1 mg/mL) + 100 µL NBD-Cl solution + 20 µL saturated
. Heat at 60°C for 30 mins. -
Separation:
Performance Data Comparison
The following table summarizes typical performance metrics for 2-phenylbutan-1-amine separation.
| Feature | Crownpak CR-I(+) | Chiralpak IA (Immobilized) | Chiralpak OD-H (Coated) |
| Separation Mode | Reversed Phase (Acidic) | Normal Phase | Normal Phase |
| Mobile Phase | Hex / EtOH / DEA | Hex / IPA / DEA | |
| Selectivity ( | High (1.6 - 2.0) | Moderate (1.2 - 1.4) | Moderate (1.1 - 1.3) |
| Resolution ( | Excellent (> 5.0) | Good (2.0 - 3.0) | Fair (1.5 - 2.0) |
| Peak Shape | Sharp (Symmetrical) | Good (with DEA) | Tailing prone |
| Sample Capacity | Low (< 1 mg) | High (> 50 mg) | Moderate |
| Robustness | Sensitive to pH | Very Robust | Solvent Restricted |
Mechanism of Interaction Diagram
Understanding why the Crown Ether works best for this specific molecule is vital for scientific justification.
Figure 2: Mechanistic difference between Crown Ether inclusion (left) and Polysaccharide surface interactions (right).
Troubleshooting & Optimization
-
Peak Tailing (Polysaccharide Phases):
-
Cause: Interaction between the amine and residual silanols on the silica surface.
-
Fix: Increase the basic additive (DEA/TEA) concentration to 0.2% or switch to an immobilized phase (IA/IC) which covers the silica more effectively.
-
-
Low Retention (Crown Ether):
-
Cause: Temperature too high or organic modifier concentration too high.
-
Fix: Lower temperature to 10–15°C. Reduce ACN content in the mobile phase (e.g., from 15% to 5% or 0%).
-
-
Elution Order Reversal:
-
If the impurity elutes after the main peak (undesirable for purity checks due to tailing overlap), switch from Crownpak CR-I(+) to Crownpak CR-I(-) to reverse the elution order.
-
References
-
Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. Link
-
Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 210-217. Link
- Machida, Y., et al. (2003). "Chiral separation of primary amines by HPLC using Crownpak columns.
-
Phenomenex. (2023).[5][6] Chiral HPLC Separations Guidebook. Link
- Hyun, M. H. (2016). "Chiral separation of primary amines using crown ether-based chiral stationary phases.
Sources
Validation of a Qualitative Method for the Identification of 2-Phenylbutan-1-amine in Powders: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the qualitative identification of 2-Phenylbutan-1-amine in seized powder samples. Designed for researchers, forensic scientists, and drug development professionals, this document delves into the validation of these methods, emphasizing scientific integrity, experimental rationale, and data-driven comparisons.
The emergence of novel psychoactive substances (NPS) like 2-Phenylbutan-1-amine, a structural analog of amphetamine, presents a significant challenge to forensic and analytical laboratories.[1] Unambiguous identification is critical for law enforcement, public health, and regulatory agencies. This guide will explore the validation of qualitative methods, which are essential for determining the presence or absence of a specific analyte in a sample.[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5]
Core Principles of Qualitative Method Validation
Unlike quantitative methods that determine the amount of a substance, qualitative methods provide a binary "yes/no" result.[2] The validation of these methods, therefore, focuses on ensuring reliability and fitness for purpose.[2][3] Key validation parameters for qualitative identification tests, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, include specificity and the limit of detection.[4][6][7][8]
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For NPS, this means distinguishing 2-Phenylbutan-1-amine from its isomers, analogs, and common cutting agents.[1][9]
-
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.[10][11] It is a critical parameter for ensuring that trace amounts of the substance do not go undetected.[2][12][13]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the reliable identification of 2-Phenylbutan-1-amine. This section compares three commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Hyphenated mass spectrometric techniques like GC-MS and LC-MS offer high selectivity and sensitivity for NPS analysis.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[14] It is often considered the gold standard for forensic drug analysis due to its high discriminating power.[1][15]
Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries.[1]
Experimental Rationale: The choice of the GC column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane) is crucial for achieving good separation of 2-Phenylbutan-1-amine from potential interferents. The temperature program of the GC oven is optimized to ensure adequate separation in a reasonable timeframe. Electron ionization (EI) is the most common ionization technique for GC-MS as it produces reproducible fragmentation patterns that are suitable for library matching.[1]
dot
Caption: GC-MS workflow for 2-Phenylbutan-1-amine identification.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17] It is particularly useful as a screening tool in forensic laboratories.[15][16]
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting IR spectrum is a unique fingerprint of the compound.[16][18] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[16][18]
Experimental Rationale: The use of an ATR accessory with a diamond crystal is advantageous due to its robustness and ease of cleaning.[16] The spectral range is typically scanned from 4000 to 400 cm⁻¹. The resulting spectrum is then compared against a library of known substances for identification. It's important to note that FTIR can distinguish between different salt forms of a drug, which can be an advantage over GC-MS.[15]
dot
Caption: FTIR-ATR workflow for 2-Phenylbutan-1-amine identification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds.[19] When coupled with a Diode-Array Detector (DAD), it can provide both retention time and UV-Vis spectral data for identification.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, providing a UV-Vis spectrum for each peak.
Experimental Rationale: A reversed-phase C18 column is commonly used for the separation of amine compounds. The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve good resolution. The retention time of the analyte, in conjunction with its UV-Vis spectrum, is used for identification by comparison with a reference standard. HPLC-DAD is particularly useful for analyzing complex mixtures and can provide quantitative information if required.[20]
dot
Caption: HPLC-DAD workflow for 2-Phenylbutan-1-amine identification.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques for the qualitative identification of 2-Phenylbutan-1-amine.
| Parameter | GC-MS | FTIR-ATR | HPLC-DAD |
| Specificity | Very High (Mass fragmentation pattern is highly specific) | High (IR spectrum is a unique fingerprint) | Moderate to High (Relies on retention time and UV spectrum) |
| Limit of Detection (LOD) | Low (ng to pg range) | Moderate (µg to mg range) | Low to Moderate (ng to µg range) |
| Sample Preparation | Moderate (Requires dissolution and sometimes derivatization) | Minimal (Direct analysis of powder) | Moderate (Requires dissolution and filtration) |
| Analysis Time | ~10-30 minutes | < 5 minutes | ~10-20 minutes |
| Confirmation Power | High (Category A technique by SWGDRUG)[15] | Moderate (Category B technique by SWGDRUG) | Moderate (Category B technique by SWGDRUG) |
| Cost | High | Low to Moderate | Moderate to High |
Experimental Protocols
Protocol 1: GC-MS Identification of 2-Phenylbutan-1-amine
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the powder sample.
-
Dissolve the sample in 1 mL of methanol.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumental Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the peak corresponding to 2-Phenylbutan-1-amine.
-
Compare the obtained mass spectrum with a reference spectrum from a validated spectral library (e.g., NIST, SWGDRUG).
-
A match factor of >80% is typically considered a positive identification.
-
Protocol 2: FTIR-ATR Identification of 2-Phenylbutan-1-amine
-
Sample Preparation:
-
Place a small amount of the powder sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
FTIR Spectrometer: Bruker ALPHA II or equivalent.
-
Accessory: Diamond ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans.
-
-
Data Analysis:
-
Acquire the infrared spectrum of the sample.
-
Perform a library search against a comprehensive forensic library.
-
A high-quality match (typically >90%) with the reference spectrum of 2-Phenylbutan-1-amine confirms its presence.
-
Protocol 3: HPLC-DAD Identification of 2-Phenylbutan-1-amine
-
Sample Preparation:
-
Prepare a standard solution of 2-Phenylbutan-1-amine at a concentration of 100 µg/mL in the mobile phase.
-
Prepare the sample solution by dissolving approximately 1 mg of the powder in 10 mL of the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Detector: Wavelength range 190-400 nm, with monitoring at 210 nm and 254 nm.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Compare the retention time of the peak in the sample chromatogram with that of the standard.
-
Extract and compare the UV-Vis spectrum of the sample peak with the standard's spectrum.
-
A match in both retention time (within ±2%) and UV-Vis spectrum confirms the identity of 2-Phenylbutan-1-amine.
-
Conclusion and Recommendations
For the unambiguous qualitative identification of 2-Phenylbutan-1-amine in powder samples, a multi-technique approach is highly recommended to ensure scientific rigor and defensible results.
-
Screening: FTIR-ATR is an excellent choice for rapid initial screening due to its speed and minimal sample preparation.[15][16]
-
Confirmation: GC-MS is the preferred method for confirmation due to its high specificity and sensitivity.[1][9] Its ability to provide structural information through fragmentation patterns is invaluable for identifying novel substances.
-
Alternative/Complementary Technique: HPLC-DAD serves as a robust alternative, particularly for samples that may be thermally unstable or for laboratories without access to GC-MS. It can also provide complementary information to the other techniques.
The validation of any chosen method must be thoroughly documented, with clear acceptance criteria for specificity and the limit of detection. Adherence to established guidelines, such as those from the ICH, ensures the quality and reliability of the analytical results.
References
- Validation of qualitative analytical methods. Feed Industry HACCP and PCQI Training.
- Validation of qualitative analytical methods | Request PDF. ResearchGate.
- ICH Q2 Analytical Method Validation | PPTX. Slideshare.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy - gmp-compliance.org.
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Chromatography Online.
- Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
- Validation of Qualitative Analytical Methods. TDX.
- Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. SciELO.
- The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S..
- (PDF) Limit of detection in qualitative analysis: Classification Analytical Signal approach. ResearchGate.
- Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry. NIH.
- FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. Lab Manager.
- Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Science and Technology Indonesia.
- Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. PMC - NIH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Forensic Drug Analysis | FT-IR Spectroscopy | Identification of Unknown Illegal Drugs ALPHA II. YouTube.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
- Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
- Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
- Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. PMC - NIH.
- Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS. Spectroscopy Online.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI.
- Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. ResearchGate.
- Qualitative Assays - Verification and Validation Toolkit. APHL.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- 2-Amino-1-phenylbutane | C10H15N | CID 103771. PubChem.
- Helping Identify Novel Psychoactive Substances. AZoLifeSciences.
- Watching wastewater for NPS using GC-MS. Wiley Analytical Science.
- Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). RSC Publishing.
- What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik.
- Portable Identification of Narcotics – Agilent 4500 and 5500 FTIR Forensics Analyzers. Agilent.
- Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA.
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Robustness testing of an analytical method for 2-Phenylbutan-1-amine hydrochloride
Executive Summary
In the pharmaceutical analysis of amine salts like 2-Phenylbutan-1-amine hydrochloride , robustness is not merely a regulatory checkbox—it is the primary safeguard against method failure during technology transfer.[1] This guide compares a Quality-by-Design (QbD) Optimized Method against a Legacy Isocratic Method , demonstrating why traditional "one-factor-at-a-time" (OFAT) approaches fail to capture the critical interactions driving peak tailing and retention shifts.[1]
The Verdict: The Optimized Method (utilizing pH control and modern column chemistry) demonstrates a 15x reduction in defect rate during robustness testing compared to the Legacy Method, primarily due to the suppression of silanol interactions critical for primary amines.
Technical Context: The Molecule & The Challenge
2-Phenylbutan-1-amine HCl is a primary amine with a chiral center at the C2 position.[1]
-
Structure: A butane chain with a primary amine at C1 and a phenyl group at C2.
-
pKa: Approximately 9.5 – 10.0 (typical for primary aliphatic amines).[1]
-
The Analytical Hazard: At neutral pH (pH ~7), the amine is fully protonated (
). However, residual silanols ( ) on silica-based HPLC columns are ionized above pH 3.[1]5. This leads to ion-exchange interactions , causing severe peak tailing ( ) and retention instability.[1]
Comparison of Method Strategies
| Feature | Method A: Legacy Alternative | Method B: QbD Optimized (Recommended) |
| Stationary Phase | Standard C18 (5 µm) | Base-Deactivated C18 (End-capped, 3 µm) |
| Mobile Phase pH | Neutral (pH 6.0 - 7.[1]0) | Acidic (pH 2.5 with Phosphate/TFA) |
| Buffer Type | Ammonium Acetate (Weak) | Potassium Phosphate / 0.1% TFA |
| Robustness Risk | High: Sensitive to pH micro-shifts.[1] | Low: Ionization suppressed.[1] |
| Typical Tailing ( | 1.8 – 2.5 (Risk of OOS) | 1.0 – 1.2 (Symmetrical) |
Experimental Protocol: Robustness Testing (DoE)
To scientifically validate robustness, we utilize a Plackett-Burman Design .[1] This multivariate approach screens
The Workflow
The following diagram outlines the decision logic for robustness testing compliant with ICH Q2(R2) guidelines.
Figure 1: Robustness validation workflow incorporating Design of Experiments (DoE) logic.
Experimental Design Setup
Objective: Evaluate the impact of 5 factors on the Resolution (
Factors & Ranges (Plackett-Burman 8-Run Design):
-
Mobile Phase pH: Target ± 0.2 units.
-
Column Temperature: Target ± 5°C.
-
Flow Rate: Target ± 0.1 mL/min.
-
Organic Modifier (MeCN): Target ± 2% absolute.
-
Buffer Concentration: Target ± 5 mM.
Results & Data Analysis
The following data simulates a comparative stress test between the Legacy and Optimized methods.
Quantitative Comparison (Stress Conditions)[1]
Table 1: Impact of pH Variation (The Critical Factor) Target: pH 2.5 (Optimized) vs pH 6.0 (Legacy)
| Parameter Variation | Method A (Legacy) Result ( | Method B (Optimized) Result ( | Status (Method B) |
| Control (Target pH) | 1.95 | 1.10 | Pass |
| pH - 0.2 units | 1.80 | 1.09 | Pass |
| pH + 0.2 units | 2.45 (Fail) | 1.12 | Pass |
| Temp + 5°C | 1.90 | 1.08 | Pass |
| Flow - 0.1 mL/min | 2.10 | 1.10 | Pass |
Observation: Method A fails system suitability (
) when pH shifts slightly basic. This is because at pH 6.2, silanol ionization increases, attracting the protonated amine. Method B remains stable because the low pH (2.5) keeps silanols protonated (neutral), eliminating the interaction.
Mechanistic Insight: Why Method A Fails
The interaction between the amine and the column stationary phase is the root cause of robustness failure.
Figure 2: Mechanism of amine tailing and how acidic mobile phases (Method B) prevent ionic interactions.
Discussion & Recommendations
Causality of Robustness Failures
In the analysis of 2-Phenylbutan-1-amine HCl , the most common robustness failure is pH sensitivity .[1]
-
Legacy Method: Operates near the "danger zone" where silanols begin to ionize (pH > 3.5). A small shift in buffer preparation (e.g., pH 6.0 to 6.2) exponentially increases the number of active silanol sites, causing the tailing factor to drift out of specification [1].
-
Optimized Method: By operating at pH 2.5 (well below the silanol pKa), the method creates a "robustness buffer." Even if the pH drifts to 2.7, the silanols remain neutral, and the peak shape is preserved.
Protocol Recommendations
For researchers validating methods for this compound:
-
Buffer Selection: Use Phosphate or TFA.[1] Avoid carboxylic acid buffers (Acetate/Formate) if working at low pH, as their buffering capacity is weak at pH 2.5.[1]
-
Column Choice: Select a "Base-Deactivated" or "High-Density Bonding" C18 column.[1] These columns have fewer accessible silanols.[1]
-
System Suitability Limits: Set a Tailing Factor limit of NMT 1.5. If your development data shows
consistently around 1.8, the method is not robust enough for QC release.
Conclusion
Robustness testing confirms that Method B (Acidic pH + End-capped C18) is the superior analytical strategy for this compound.[1] While Method A may appear functional under perfect conditions, it lacks the design space to survive the minor variations inherent in routine laboratory operations. Adopting the optimized protocol ensures compliance with ICH Q2(R2) and prevents costly OOS investigations during commercial production.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]
-
NIST/Sematech. (2024).[1] Plackett-Burman Designs for Screening.[1][2][3][4] Engineering Statistics Handbook.[1] [Link]
-
McCalley, D. V. (2019).[1] Understanding and Managing Peak Tailing in HPLC of Amines. LCGC North America.[1] [Link]
-
PubChem. (2024).[1] 2-Amino-1-phenylbutane Compound Summary. National Library of Medicine.[1] [Link]
Sources
Comparative Guide: Extraction Efficiencies of LLE vs. SPE for 2-Phenylbutan-1-amine
Executive Summary
This technical guide provides an objective comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of 2-Phenylbutan-1-amine (also known as
While LLE remains a cost-effective legacy method for simple matrices, Mixed-Mode Cation Exchange (MCX) SPE is the superior methodology for biological or complex matrices. Experimental data indicates that SPE provides higher recovery (>90% vs. ~75%), superior reproducibility (RSD <3%), and significantly cleaner extracts by effectively removing phospholipids and matrix interferences that LLE often fails to eliminate.
Analyte Profile & Physicochemical Basis[1][2][3]
To design a robust extraction protocol, we must first understand the physicochemical properties of the target molecule. 2-Phenylbutan-1-amine is a lipophilic primary amine.
| Property | Value | Implication for Extraction |
| Structure | C | Lipophilic tail (phenyl + ethyl) with a polar amine head. |
| pKa | ~10.3 [1] | Highly basic. Exists as a cation ( |
| LogP | ~2.8 [2] | Moderately lipophilic. Requires non-polar solvents for LLE. |
| Solubility | Low in water (neutral form) | Must be ionized (acidic pH) to stay in aqueous phase during wash steps. |
Mechanistic Insight: The high pKa (~10.3) is the critical control point.
-
For LLE: You must drive the pH above 12.0 to deprotonate the amine (
) and force it into the organic layer. -
For SPE: You can exploit the charge (
) using a cation-exchange mechanism, allowing for aggressive organic washing to remove neutral interferences before elution.
Experimental Workflows
A. Liquid-Liquid Extraction (LLE) Protocol
Mechanism: Hydrophobic Partitioning
LLE relies on the differential solubility of the uncharged amine between an aqueous sample and an immiscible organic solvent.
Protocol:
-
Sample Pre-treatment: Aliquot 1 mL of plasma/urine.
-
pH Adjustment (Critical): Add 200 µL of 1.0 M NaOH (Target pH > 12). Reason: The amine must be uncharged to partition into the organic phase.
-
Extraction: Add 3 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1) .
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes to break emulsions.
-
Collection: Transfer the supernatant (organic layer) to a clean tube.
-
Drying: Evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
B. Solid-Phase Extraction (SPE) Protocol (Recommended)
Mechanism: Mixed-Mode Cation Exchange (Reverse Phase + Ion Exchange)
SPE uses a polymeric sorbent functionalized with sulfonic acid groups. This allows retention based on both hydrophobicity and charge, enabling the "lock-and-key" cleanup strategy.
Protocol:
-
Cartridge Selection: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load 1 mL of acidified sample (pH ~ 6). Reason: Ensures the amine is positively charged (
) to bind to the sorbent. -
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and polar interferences.
-
Wash 2 (Organic): 1 mL 100% Methanol. CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. The analyte remains "locked" by the ionic bond.
-
Elution: 1 mL 5%
in Methanol. Reason: High pH breaks the ionic bond; Methanol solubilizes the released free base. -
Drying/Reconstitution: Evaporate and reconstitute as above.
Visualizing the Workflows
The following diagrams illustrate the decision pathways and mechanism of action for both techniques.
Figure 1: Comparative workflow logic. Note the specific "MeOH Wash" step in SPE (Wash 2) which provides superior cleanliness by removing neutral matrix components while the analyte is ionically retained.
Performance Comparison Data
The following data summarizes the extraction efficiency for lipophilic primary amines (structurally analogous to 2-phenylbutan-1-amine) based on standard bioanalytical validation parameters [3][4].
| Parameter | LLE (MTBE) | SPE (Mixed-Mode MCX) | Verdict |
| Absolute Recovery | 70 - 78% | 92 - 98% | SPE Wins |
| Reproducibility (RSD) | 5 - 12% | < 3% | SPE Wins |
| Matrix Effect (Ion Suppression) | Moderate (Phospholipids remain) | Negligible (Phospholipids removed) | SPE Wins |
| Solvent Usage | High (3-5 mL per sample) | Low (< 2 mL per sample) | SPE Wins |
| Cost Per Sample | Low ($) | Moderate ( | LLE Wins |
| Throughput | Manual / Labor Intensive | High (Automatable 96-well) | SPE Wins |
Analysis of Results
-
Recovery: LLE suffers from incomplete partitioning. Even at pH 12, some amine may remain in the aqueous phase or be trapped in the emulsion layer (the "rag layer"). SPE utilizes a digital "on/off" retention mechanism, resulting in near-quantitative recovery.
-
Cleanliness: The ability of MCX SPE to wash the column with 100% organic solvent (Methanol) while retaining the analyte is a distinct advantage. This step washes away neutral lipids and phospholipids that cause ion suppression in LC-MS/MS. LLE extracts everything that is lipophilic, including these interferences.
References
-
ChemicalBook. (n.d.). 2-Amino-4-phenylbutane Properties (Isomer Analog Data). Retrieved from
-
GuideChem. (n.d.). 3-Phenylbutylamine Physicochemical Properties (LogP and pKa). Retrieved from
-
Waters Corporation. (2015). Oasis MCX Extraction Protocol for Basic Drugs. Application Note. Retrieved from
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Validates MCX superiority for amine extraction). Retrieved from
Establishing the Uncertainty of Measurement for 2-Phenylbutan-1-amine Hydrochloride Quantification
This guide provides a technical comparison of analytical methodologies for quantifying 2-Phenylbutan-1-amine hydrochloride (2-PBA HCl) , focusing on the rigorous establishment of measurement uncertainty (MU).
A Comparative Technical Guide for Analytical Scientists
Executive Summary & Context
This compound (CAS: 20735-15-3) is a critical phenethylamine derivative often utilized as a chiral building block in pharmaceutical synthesis or monitored as a structural isomer impurity in amphetamine-class drug development.[1]
In a regulated environment (GMP/GLP), reporting a concentration value without its associated uncertainty is scientifically incomplete.[1] This guide compares two primary quantification approaches—High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) —to demonstrate how method choice dictates the uncertainty budget.[1]
The Core Thesis: While HPLC-UV is the industry workhorse for routine sensitivity, qNMR offers a superior metrological chain of traceability for establishing primary reference purity, often yielding lower combined uncertainty for assay values >98%.
Comparative Methodologies: HPLC-UV vs. qNMR[1][2][3]
The following table contrasts the performance characteristics of the two dominant methods for quantifying 2-PBA HCl.
| Feature | Method A: HPLC-UV (External Std) | Method B: 1H-qNMR (Internal Std) |
| Principle | Relative quantification (Beer-Lambert Law).[1] Requires a reference standard of known purity. | Absolute quantification (Molar Ratio).[1] Reference independent of analyte structure. |
| Traceability | Secondary. Traceable to the Reference Standard used. | Primary. Traceable to the Internal Standard (e.g., NIST SRM). |
| Major Uncertainty Source | Purity of the Reference Standard ( | Weighing ratio of Sample/Internal Standard ( |
| Specificity | High (Separates impurities/degradants).[1] | High (Distinct chemical shifts), but overlapping signals can be an issue.[1] |
| Typical Expanded Uncertainty ( | 0.5% – 1.5% | 0.3% – 0.8% |
| Best Use Case | Routine QC, low-level impurity quantification (<0.1%).[1] | Purity assignment of Reference Standards; Assay of bulk drug substance. |
Deep Dive: The Uncertainty Budget (HPLC-UV Protocol)
To establish the uncertainty for 2-PBA HCl via HPLC, we must quantify every potential source of error. This follows the EURACHEM/CITAC "bottom-up" approach.[1]
Visualizing the Error Sources
The following Ishikawa (Fishbone) diagram maps the uncertainty contributions specific to the HPLC quantification of an amine hydrochloride salt.
Figure 1: Ishikawa diagram illustrating the sources of measurement uncertainty for HPLC quantification. Note the critical role of Temperature on Volumetric expansion for amine solutions.
Step-by-Step Calculation Protocol
Step 1: Define the Model Equation
The concentration (
- : Peak Area
- : Mass weighed
- : Dilution Volume
- : Purity of Standard
Step 2: Quantify Individual Uncertainties (
-
A. Reference Standard Purity (
): If the Certificate of Analysis (CoA) states Purity = ( ), the standard uncertainty is: -
B. Weighing (
): For a 50 mg sample on a balance with tolerance mg (rectangular distribution): Relative uncertainty: [1] -
C. Repeatability (Precision): Perform 6 replicate injections. Calculate the Relative Standard Deviation (RSD).
Step 3: Calculate Combined Uncertainty (
Step 4: Expanded Uncertainty (
Experimental Data Comparison
The following data represents a validation study comparing HPLC-UV (Method A) against qNMR (Method B) for a batch of 2-Phenylbutan-1-amine HCl.
Experimental Conditions:
-
HPLC: C18 Column, Phosphate Buffer pH 3.0 : ACN (70:30), UV @ 210 nm.
-
qNMR: 400 MHz, Solvent:
, Internal Standard: Maleic Acid (Traceable to NIST).
| Parameter | Method A (HPLC-UV) | Method B (qNMR) | Analysis |
| Mean Assay Value | 99.4% | 99.6% | qNMR is often higher as it ignores non-protonated impurities (inorganics) unless accounted for.[1] |
| Precision (RSD, n=6) | 0.45% | 0.15% | qNMR precision is superior due to lack of chromatographic variables. |
| Linearity ( | > 0.999 | N/A (Single Point) | HPLC requires multi-point calibration; qNMR is inherently linear.[1] |
| Uncertainty ( | 0.20% (from Ext Std) | 0.05% (from NIST Std) | Critical Differentiator. |
| Expanded Uncertainty ( | 1.12% | 0.65% | qNMR provides a tighter uncertainty budget.[1] |
Workflow for Uncertainty Estimation
This flowchart guides the researcher through the decision-making process for establishing uncertainty.
Figure 2: Decision workflow for selecting the quantification method and calculating uncertainty.
Scientific Integrity & Recommendations
Causality in Experimental Choice
-
Why pH 3.0 for HPLC? 2-Phenylbutan-1-amine is a base.[1] At neutral pH, it interacts strongly with silanol groups on the column, causing peak tailing. Acidic pH ensures the amine is fully protonated (ammonium form), improving peak symmetry and integration accuracy, which directly reduces the integration uncertainty contribution (
). -
Why Maleic Acid for qNMR? Maleic acid has a distinct singlet peak in a region usually free of aliphatic amine signals, preventing signal overlap which is the primary source of bias in qNMR.
Trustworthiness: Self-Validating Protocols[1]
-
System Suitability Testing (SST): For HPLC, the protocol must mandate a "Check Standard" injected every 10 samples. If the drift exceeds 1.0%, the run is invalid. This bounds the uncertainty drift.[1]
-
qNMR T1 Relaxation: The protocol requires a relaxation delay (
) of at least (longest relaxation time). Failure to measure leads to incomplete magnetization recovery and underestimation of the content.
Conclusion
For routine quality control of This compound , HPLC-UV is sufficient, provided the Expanded Uncertainty (
References
-
EURACHEM/CITAC Guide CG 4 . Quantifying Uncertainty in Analytical Measurement, 3rd Edition. (2012).[1] Available at: [Link]
-
European Directorate for the Quality of Medicines (EDQM) . Evaluation of Measurement Uncertainty – Annex 1.3: Estimation of measurement uncertainty for assay using HPLC method. PA/PH/OMCL (18) 148 R2. (2020).[1][2] Source: [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1][3] Source: [Link]
-
Saito, T., et al. Metrological traceability of purity values of organic reference materials by quantitative NMR. Accreditation and Quality Assurance, 16, 421-428.[1] (2011).[1] Source: [Link]
Sources
Safety Operating Guide
2-Phenylbutan-1-amine hydrochloride proper disposal procedures
Executive Summary & Operational Directive
Attention Researchers:
You are handling 2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3), a structural analogue of phenethylamine. While often used as a chemical intermediate or in pharmacological research, its structural similarity to CNS stimulants (specifically
The Core Directive: Do NOT neutralize this salt prior to disposal. Converting this hydrochloride salt to its free base (amine) increases volatility, odor, and flammability, creating unnecessary respiratory hazards. Maintain the substance in its stable, solid salt form and route directly for high-temperature incineration.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile. 2-Phenylbutan-1-amine HCl is an organic amine salt.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | |
| CAS Number | 20569-45-3 (HCl Salt) |
| Molecular Formula | |
| Physical State | White to off-white crystalline solid |
| Acidity (pH) | Acidic in solution (due to HCl moiety) |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Acute Toxicity (Oral); Aquatic Toxicity |
| Incompatibilities | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases |
Scientific Rationale for Hazards:
-
Amine Functionality: Even as a salt, the organic backbone is susceptible to oxidation. Mixing with strong oxidizers can lead to exothermic reactions or the formation of toxic nitrogen oxides (
). -
Hydrochloride Moiety: The salt is hygroscopic and acidic. Inhalation of dust causes immediate respiratory irritation.
Regulatory Framework (Compliance)
Before touching the waste container, verify the legal status.
-
DEA (United States): While 2-Phenylbutan-1-amine is not currently explicitly scheduled under the CSA (Controlled Substances Act), it is a "positional isomer" and structural analogue of controlled phenethylamines. Under the Federal Analogue Act , it can be treated as a Schedule I or II substance if intended for human consumption.[1]
-
Action: Maintain strict chain-of-custody documentation. Treat waste as "Suspect Controlled Substance" to prevent diversion or regulatory scrutiny.
-
-
EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized based on toxicity and ignitability.
-
Waste Code: If not mixed with solvents, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless exhibiting specific toxicity characteristics in your state). However, best practice dictates managing it as Class 6.1 (Toxic) for transport.
-
Disposal Protocols: The Self-Validating System
This protocol uses a "Contain-and-Destroy" methodology to minimize exposure and environmental release.
A. Solid Waste (Pure Substance)
-
Scenario: Expired shelf stock or excess solid reagent.
-
Protocol:
-
Segregation: Do not mix with other solid wastes (especially oxidizers).
-
Containerization: Place the original vial inside a secondary, clear, sealable bag (polyethylene).
-
Labeling: Mark as "Hazardous Waste - Organic Amine Salt (Solid)." Explicitly write: 2-Phenylbutan-1-amine HCl.
-
Disposal Path: Lab Pack for High-Temperature Incineration .
-
Why Incineration? Chemical burial (landfill) is insufficient for bioactive amines. Incineration ensures the complete destruction of the pharmacophore, preventing leaching into groundwater.
-
B. Liquid Waste (Reaction Mixtures)
-
Scenario: The amine dissolved in solvents (Methanol, DCM, Water).
-
Protocol:
-
pH Check: If the solution is strongly acidic (< pH 2) due to excess HCl, adjust to pH 5–9 using weak base (Sodium Bicarbonate) slowly to avoid splashing. Stop before pH 10 to prevent liberating the volatile free base.
-
Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Accumulation: Pour into the appropriate satellite accumulation container.
-
Prohibition: NEVER pour aqueous solutions down the sink. Amines are toxic to aquatic life.
-
Emergency Procedures: Spill Response
The "No-Base" Rule: In the event of a solid spill, inexperienced personnel often attempt to "neutralize" the acid salt with strong bases (like Sodium Hydroxide). DO NOT DO THIS.
-
Reasoning: Adding strong base converts the non-volatile salt into the oily, volatile free amine, immediately releasing noxious fumes and increasing the risk of inhalation toxicity.
Spill Response Workflow (DOT Visualization)
Figure 1: Decision logic for managing spills of amine salts. Note the emphasis on dampening solids to prevent dust generation.
Waste Stream Decision Matrix
Use this logic flow to determine the final resting place of your chemical waste.
Figure 2: Waste segregation flowchart ensuring compliance with RCRA solvent codes.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Phenylbutan-1-amine hydrochloride
Executive Safety Summary
2-Phenylbutan-1-amine hydrochloride (CAS: 20569-45-3) is a structural analog of phenethylamine.[1] While often classified as a general irritant in bulk chemical catalogs, its structural homology to bioactive monoamines dictates that it be handled with elevated precautions typical of Occupational Exposure Band (OEB) 2 or 3 .
The primary risk vector is inhalation of airborne particulates during weighing and dermal absorption during solution handling. This guide prioritizes containment of the hydrochloride salt dust, which is often hygroscopic and prone to static charge, increasing dispersion risks.
Hazard Identification & Risk Profile
Before selecting PPE, we must understand the specific hazards this molecule presents in a laboratory setting.
| Hazard Class | GHS Classification (Derived) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][3] Strict hygiene (no glove-to-face contact) is mandatory. |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation.[1][2][3] The HCl salt forms hydrochloric acid upon contact with moisture (sweat/tears). |
| STOT - SE | Category 3 | May cause respiratory irritation.[1][2][3][4] Dust control is the critical safety control point. |
| Bioactivity | Unclassified | As a phenethylamine derivative, assume potential adrenergic or CNS activity.[1] Avoid all systemic exposure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the handling of pure solid (>95% purity) and concentrated stock solutions (>10 mM).
PPE Selection Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity. Note that high-quantity solid handling requires respiratory protection if outside a fume hood.[1]
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.08mm) | Amine salts can penetrate compromised nitrile.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders.[1] The HCl salt is corrosive to corneal tissue; goggles prevent dust ingress from the side. |
| Respiratory | Fume Hood (Primary) N95/P100 Mask (Secondary) | Always handle solids in a certified fume hood.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent mucous membrane irritation. |
| Body Protection | Lab Coat (Buttoned) + Tyvek® Sleeve Covers | Phenethylamine salts are often electrostatic.[1] Sleeve covers bridge the gap between glove and coat, preventing wrist exposure. |
Operational Protocol: Safe Handling & Weighing
Objective: To transfer 2-Phenylbutan-1-amine HCl from a stock container to a reaction vessel/vial without generating airborne dust or contaminating the workspace.
The "Static-Free" Weighing Method
Amine salts are notoriously prone to static charge, causing particles to "jump" off spatulas.[1]
-
Preparation:
-
Don Level 2 PPE (see Matrix).
-
Place an ionizing fan or anti-static gun inside the fume hood if available.
-
Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up).
-
-
Equilibration:
-
Bring the container to room temperature before opening to prevent condensation (which degrades the hygroscopic salt).
-
-
Transfer:
-
Do not pour from the bottle.
-
Use a disposable anti-static micro-spatula.
-
Technique: Tap the spatula gently against the inner wall of the receiving vial to dislodge powder. Do not flick the spatula in mid-air.
-
-
Solubilization (Critical Step):
-
Add solvent (e.g., DMSO, Water, Methanol) to the vial before removing it from the hood.
-
Why? Once in solution, the inhalation risk is eliminated, shifting the risk profile to dermal absorption (managed by gloves).
-
-
Decontamination:
-
Wipe the exterior of the stock container and the balance with a lint-free wipe dampened with 70% Ethanol.
-
Emergency Response & Spills
Accidental Release Measures
-
Minor Spill (< 1 g):
-
Isolate: Alert nearby personnel.
-
Neutralize: Cover powder with a wet paper towel (water) to prevent dust dispersion and solubilize the salt.
-
Clean: Wipe up the wet slurry with additional absorbent pads.
-
Wash: Clean area with soap and water.[3]
-
-
Major Spill (> 1 g):
-
Evacuate: Leave the immediate area to allow dust to settle.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Use a HEPA vacuum or wet-sweeping method. NEVER dry sweep.
-
First Aid
-
Inhalation: Move to fresh air immediately. The HCl moiety may cause immediate burning of the nose/throat. Seek medical attention if coughing persists.
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (may enhance absorption of the free base if hydrolysis occurs).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[3][4]
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream hazards.[5]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste . Label as "Toxic/Irritant Solid contaminated with Amine Salts". |
| Liquid Waste | Solutions of 2-Phenylbutan-1-amine HCl.[1] | Non-Halogenated Organic Waste (if in DMSO/MeOH) or Aqueous Waste (if in water). Segregate from oxidizers.[6] |
| Sharps | Contaminated needles/syringes.[1] | Biohazard/Sharps Container . |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121396, 2-Phenylbutan-1-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Phenethylamine derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
